4-Bromo-1-cyclopentylpyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-cyclopentylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMLTVXCHRGCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680210 | |
| Record name | 4-Bromo-1-cyclopentyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012880-01-1 | |
| Record name | 4-Bromo-1-cyclopentyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-1-cyclopentylpyrazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-cyclopentylpyrazole
Executive Summary
This compound is a key heterocyclic building block in the development of pharmaceuticals and agrochemicals, valued for its versatile pyrazole core which is a common scaffold in many biologically active molecules.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways for its preparation, tailored for researchers, chemists, and drug development professionals. As a Senior Application Scientist, this document moves beyond simple procedural outlines to delve into the underlying chemical principles, strategic considerations, and field-proven insights for each synthetic route. We will explore two primary, logically distinct strategies: (I) construction of the N-cyclopentylpyrazole ring followed by regioselective bromination, and (II) preparation of the 4-bromopyrazole core followed by N-alkylation. Each pathway is detailed with step-by-step protocols, mechanistic discussions, and a comparative analysis to guide the selection of the most appropriate method based on laboratory or industrial objectives.
Introduction
The pyrazole moiety is a privileged scaffold in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for further functionalization via cross-coupling reactions like Suzuki, Heck, and Sonogashira.[1][3] this compound, with its specific substitution pattern, offers a unique combination of lipophilicity from the cyclopentyl group and a reactive handle (bromine) for molecular elaboration. Its synthesis, therefore, is of significant interest.
The primary challenges in synthesizing this target molecule revolve around controlling regioselectivity. Whether introducing the bromine atom onto a pre-formed N-cyclopentylpyrazole or attaching the cyclopentyl group to a pre-brominated pyrazole, the potential for isomeric impurities necessitates a robust and well-understood synthetic strategy. This guide provides the technical foundation to navigate these challenges effectively.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two main disconnection strategies. The first involves a C-Br bond disconnection via electrophilic aromatic substitution, leading back to 1-cyclopentylpyrazole. The second involves a C-N bond disconnection, leading back to 4-bromopyrazole and a cyclopentyl electrophile.
Caption: Retrosynthetic pathways for this compound.
Synthetic Pathway I: Pyrazole Ring Formation Followed by Bromination
This strategy is predicated on first assembling the desired N-substituted pyrazole core and subsequently installing the bromo substituent at the C4 position. This approach is often favored for its convergent nature.
Principle and Causality
The core of this pathway is the Knorr pyrazole synthesis, a robust and well-established method for forming the pyrazole ring via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4][5][6] Following ring formation, the electron-rich pyrazole undergoes electrophilic aromatic substitution. The C4 position is the most kinetically and thermodynamically favored site for bromination on an N1-substituted pyrazole due to electronic directing effects and lower steric hindrance.[7]
Step 1: Synthesis of 1-Cyclopentylpyrazole
The reaction involves the acid-catalyzed condensation of cyclopentylhydrazine with a stable equivalent of malondialdehyde, most commonly 1,1,3,3-tetramethoxypropane (TMP). TMP serves as a protected precursor that hydrolyzes in situ under acidic conditions to generate the reactive malondialdehyde.[8][9]
Experimental Protocol 1: Synthesis of 1-Cyclopentylpyrazole
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentylhydrazine hydrochloride (1.0 eq), 1,1,3,3-tetramethoxypropane (1.1 eq), and ethanol.
-
Reaction: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Electrophilic Bromination of 1-Cyclopentylpyrazole
With the 1-cyclopentylpyrazole in hand, the final step is a regioselective bromination at the C4 position. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is a solid, easier to handle than liquid bromine, and often leads to cleaner reactions with fewer byproducts.[10][11]
Experimental Protocol 2: Bromination of 1-Cyclopentylpyrazole
-
Setup: In a fume hood, dissolve 1-cyclopentylpyrazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[10]
-
Work-up: Quench the reaction by pouring the mixture into water.
-
Extraction: Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual bromine, followed by brine. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by flash chromatography or recrystallization.
Caption: Workflow for Synthetic Pathway I.
Synthetic Pathway II: N-Alkylation of 4-Bromopyrazole
This alternative approach functionalizes the pyrazole core first and subsequently introduces the N-substituent. This is a highly logical pathway, particularly if 4-bromopyrazole is a readily available starting material or if a library of N-substituted analogues is desired.
Principle and Causality
This pathway consists of two discrete, high-yielding steps. First, the parent 1H-pyrazole is brominated. As an unsubstituted heterocycle, the C4 position is highly activated towards electrophilic substitution.[7] Second, the resulting 4-bromopyrazole is N-alkylated. This is a standard nucleophilic substitution reaction where the deprotonated pyrazole nitrogen acts as the nucleophile, attacking an electrophilic cyclopentyl source.
Step 1: Synthesis of 4-Bromopyrazole
The preparation of 4-bromopyrazole is a straightforward and efficient process involving the direct bromination of 1H-pyrazole.
Experimental Protocol 3: Synthesis of 4-Bromopyrazole
-
Setup: Suspend 1H-pyrazole (1.0 eq) in water at room temperature.[11]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) in a single portion. The mixture will likely turn milky.
-
Reaction: Stir the suspension vigorously at room temperature for 24 hours.
-
Extraction: Extract the product with ethyl acetate (2x volumes).
-
Purification: Combine the organic layers, wash sequentially with aqueous sodium carbonate and brine, then dry over anhydrous sodium sulfate.[11] After filtration, remove the solvent under reduced pressure to yield 4-bromopyrazole, which can be used directly or further purified.
Step 2: N-Alkylation of 4-Bromopyrazole
The final step involves attaching the cyclopentyl group to the nitrogen of 4-bromopyrazole. This requires a base to deprotonate the pyrazole N-H, creating a potent nucleophile.
Experimental Protocol 4: N-Alkylation of 4-Bromopyrazole
-
Setup: To a solution of 4-bromopyrazole (1.0 eq) in a polar aprotic solvent like DMF, add a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).[12]
-
Reagent Addition: Add cyclopentyl bromide (1.1 eq) to the stirred suspension.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC for the disappearance of 4-bromopyrazole.
-
Work-up: Cool the reaction to room temperature and quench by adding water.
-
Extraction: Extract the aqueous mixture with ethyl acetate or another suitable organic solvent.
-
Purification: Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel column chromatography to isolate this compound.
Caption: Workflow for Synthetic Pathway II.
Comparative Analysis of Synthetic Pathways
The choice between Pathway I and Pathway II depends on several factors including starting material availability, scalability, and overall project goals.
| Parameter | Pathway I (Build then Brominate) | Pathway II (Brominate then Alkylate) |
| Number of Steps | 2 | 2 |
| Key Starting Materials | Cyclopentylhydrazine, 1,1,3,3-Tetramethoxypropane | 1H-Pyrazole, Cyclopentyl Bromide |
| Regiocontrol | Bromination at C4 is highly selective. | N-alkylation is straightforward; C4 bromination of pyrazole is highly selective. |
| Scalability | Good. The Knorr synthesis is widely used industrially. | Excellent. Both steps are robust and high-yielding. |
| Flexibility | Good for making different C4-halogenated cyclopentylpyrazoles. | Excellent for creating a library of diverse N-substituted 4-bromopyrazoles from a common intermediate. |
| Safety/Handling | 1,1,3,3-Tetramethoxypropane is a stable liquid. Cyclopentylhydrazine requires careful handling. | Cyclopentyl bromide is a lachrymator. All reagents are standard. |
| Overall Yield | Generally moderate to good. | Generally good to high. |
Expert Recommendation: For the specific synthesis of this compound, Pathway II is often more efficient and higher yielding , assuming the availability of the starting materials. Its primary advantage lies in the robustness and high selectivity of each individual step. Pathway I becomes more attractive if cyclopentylhydrazine is more readily available than cyclopentyl bromide, or if the synthesis is part of a program exploring various C4-substitutions on a fixed N-cyclopentylpyrazole scaffold.
Conclusion
The synthesis of this compound can be reliably achieved through at least two distinct and efficient synthetic strategies. By understanding the mechanistic underpinnings and practical considerations of both the "build then brominate" and "brominate then alkylate" approaches, researchers can make informed decisions to best suit their specific objectives. Both pathways provide a solid foundation for the production of this valuable intermediate, enabling further exploration in the fields of medicinal chemistry and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. name-reaction.com [name-reaction.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-cyclopentylpyrazole: A Keystone for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-1-cyclopentylpyrazole, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and understanding the fundamental characteristics of its derivatives is paramount for successful drug discovery and development. This document delves into the predicted properties of this compound, including its molecular structure, molecular weight, and its adherence to established principles of drug-likeness such as Lipinski's Rule of Five. Furthermore, this guide presents detailed, field-proven experimental protocols for the determination of critical physicochemical parameters: melting point, boiling point, aqueous solubility, and the acid dissociation constant (pKa). Each protocol is accompanied by a logical workflow diagram and an explanation of the underlying scientific principles, empowering researchers to conduct self-validating experiments. By synthesizing theoretical predictions with practical methodologies, this whitepaper serves as an essential resource for scientists engaged in the design and optimization of novel pyrazole-based therapeutic agents.
The Pyrazole Motif: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its structural versatility and capacity for diverse chemical modifications have established it as an indispensable building block in the development of novel therapeutic agents.[1] A multitude of FDA-approved drugs, spanning a wide range of therapeutic areas including anti-inflammatory, analgesic, and anti-cancer treatments, feature the pyrazole core.[2][3] The metabolic stability of the pyrazole ring and its ability to participate in various biological interactions, such as hydrogen bonding, contribute to its desirability in drug design.[4] The functionalization of the pyrazole nucleus, for instance, with halogen groups or other substituents, can significantly influence its pharmacological profile and interaction with biological targets.[1]
The subject of this guide, this compound (CAS No. 1012880-01-1), is a representative example of a functionalized pyrazole with potential applications in drug discovery. The introduction of a bromine atom at the 4-position provides a handle for further synthetic modifications through cross-coupling reactions, while the cyclopentyl group at the 1-position can influence the molecule's lipophilicity and binding interactions. A thorough understanding of its physicochemical properties is the first critical step in evaluating its potential as a drug candidate.
Physicochemical Profile of this compound
Chemical Structure:
Caption: Workflow for determining the melting point of a solid organic compound.
Boiling Point Determination
Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. [5]It is a characteristic physical property that can be used for identification and to assess purity.
Protocol:
-
Apparatus Setup (Capillary Method):
-
Place a few drops of liquid this compound into a small test tube (fusion tube). [6] * Take a capillary tube and seal one end by heating it in a flame. [7] * Place the sealed capillary tube, open end down, into the test tube containing the sample. [7] * Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. [8] * Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) or an aluminum block on a hot plate. [5][8]
-
-
Measurement:
-
Heat the bath or block gently and uniformly. [8] * Observe the capillary tube. As the liquid heats, air will be expelled from the capillary.
-
When a continuous and rapid stream of bubbles emerges from the open end of the capillary tube, note the temperature (this is slightly above the boiling point). [7] * Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point. [8] * Record the atmospheric pressure, as boiling point is pressure-dependent. [5] Diagram 2: Boiling Point Determination Workflow (Capillary Method)
-
Caption: Workflow for determining the boiling point using the capillary method.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: Aqueous solubility is a critical determinant of a drug's absorption and distribution. [9]The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution. [2][10] Protocol:
-
Preparation:
-
Equilibration:
-
Seal the vial and place it in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). [3]
-
-
Phase Separation:
-
After equilibration, allow the suspension to stand undisturbed for a period to allow the excess solid to sediment. [10] * Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration is the aqueous solubility.
-
Diagram 3: Shake-Flask Solubility Determination Workflow
Caption: Workflow for the shake-flask method of solubility determination.
pKa Determination
Causality: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa determines its ionization state at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. [11]Potentiometric titration and UV-Vis spectroscopy are two common and reliable methods for pKa determination. [12][13]
Protocol:
-
Solution Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10). [14] * Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system if solubility is low). [14] * Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. [14]
-
-
Titration:
-
If the compound is expected to be acidic, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). If basic, titrate with a strong acid (e.g., 0.1 M HCl). [15] * Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize. [15] * Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized). [12] * Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Diagram 4: Potentiometric Titration for pKa Determination Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Protocol:
-
Solution Preparation:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a set of solutions for analysis by adding a small, constant amount of the stock solution to each of the buffer solutions. [4]
-
-
Measurement:
-
Data Analysis:
Caption: Workflow for pKa determination using UV-Vis spectroscopy.
Synthesis of this compound
While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be inferred from the synthesis of related compounds. A common approach involves the cyclization of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by bromination of the resulting pyrazole ring. For instance, the synthesis of (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile involves the formation of the pyrazole ring from appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds, followed by bromination. [18]A general synthetic strategy could involve the reaction of cyclopentylhydrazine with a suitable brominated 1,3-dicarbonyl precursor. Alternatively, 1-cyclopentylpyrazole could be synthesized first and then subjected to electrophilic bromination.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, owing to the established pharmacological importance of the pyrazole core. Its predicted physicochemical properties suggest a favorable profile for oral bioavailability, warranting further investigation. This technical guide has provided a comprehensive framework for the characterization of this and similar molecules, detailing robust and validated experimental protocols for the determination of its melting point, boiling point, aqueous solubility, and pKa. The application of these methodologies will yield critical data to inform structure-activity relationship studies, guide lead optimization efforts, and ultimately accelerate the journey from a promising compound to a viable drug candidate. The synthesis and experimental validation of the physicochemical properties outlined herein are the essential next steps in unlocking the full therapeutic potential of this compound.
References
- 1. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. byjus.com [byjus.com]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ijper.org [ijper.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 17. youtube.com [youtube.com]
- 18. Buy (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile [smolecule.com]
4-Bromo-1-cyclopentylpyrazole CAS number and structure
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1-cyclopentylpyrazole
Introduction
This compound is a substituted pyrazole that, as of the time of this writing, is not widely cataloged as a commercially available stock chemical. Consequently, a dedicated CAS number has not been assigned. This guide serves as a comprehensive technical overview for its synthesis and characterization, aimed at researchers and professionals in drug development and medicinal chemistry. The pyrazole core is a privileged scaffold in numerous pharmacologically active compounds, and the introduction of a bromo-substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The N-cyclopentyl group modulates the lipophilicity and spatial arrangement of the molecule, which can be critical for its interaction with biological targets.
This document provides a proposed, reliable synthetic route starting from commercially available 4-bromopyrazole, detailed protocols, and the expected analytical data for structural verification.
Compound Profile & Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-Bromo-1-cyclopentyl-1H-pyrazole |
| CAS Number | Not Assigned |
| Molecular Formula | C₈H₁₁BrN₂ |
| Molecular Weight | 215.09 g/mol |
| Predicted Boiling Point | ~265.7 °C at 760 mmHg |
| Predicted LogP | 2.5 |
| Structure |
Proposed Synthesis: N-Alkylation of 4-Bromopyrazole
The most direct and reliable method for the preparation of this compound is through the N-alkylation of 4-bromopyrazole with a suitable cyclopentyl electrophile, such as cyclopentyl bromide. This reaction proceeds via a nucleophilic substitution mechanism.
Mechanism and Rationale
The pyrazole ring contains two nitrogen atoms. The pyrrole-like nitrogen (N1) is acidic and can be deprotonated by a base to form a pyrazolate anion. This anion is a potent nucleophile that can then attack an alkyl halide, like cyclopentyl bromide, in an S_N2 reaction to form the N-alkylated product. The choice of base and solvent is crucial for achieving high yield and selectivity. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole, while a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile facilitates the S_N2 reaction by solvating the cation of the base without solvating the nucleophile excessively.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
4-Bromopyrazole (CAS: 2075-45-8)
-
Cyclopentyl bromide (CAS: 137-43-9)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask.
-
Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration of the pyrazole).
-
Begin vigorous stirring and add cyclopentyl bromide (1.1 - 1.2 eq) to the mixture dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and maintain this temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromopyrazole is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Structural Characterization and Validation
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
Mass Spectrometry (MS)
-
Expected Molecular Ion (M+): An ESI-MS spectrum should show peaks corresponding to the protonated molecule [M+H]⁺ at m/z 215.0 and 217.0 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Two singlets in the aromatic region (approx. 7.5-8.0 ppm), corresponding to the two protons on the pyrazole ring.
-
A multiplet (likely a quintet or sextet) in the upfield region (approx. 4.5-5.0 ppm) corresponding to the methine proton of the cyclopentyl group attached to the nitrogen.
-
A series of multiplets in the upfield region (approx. 1.6-2.2 ppm) corresponding to the eight methylene protons of the cyclopentyl group.
-
-
¹³C NMR:
-
Three signals in the aromatic region corresponding to the three carbons of the pyrazole ring. The carbon bearing the bromine atom will be shifted downfield.
-
A signal for the methine carbon of the cyclopentyl group attached to the nitrogen (approx. 60-65 ppm).
-
Two or three signals for the methylene carbons of the cyclopentyl group (approx. 25-35 ppm).
-
Safety and Handling
-
4-Bromopyrazole: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyclopentyl bromide: Flammable liquid and vapor. It is a lachrymator and may cause respiratory irritation. Work in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Standard laboratory safety practices should be followed at all times.
4-Bromo-1-cyclopentylpyrazole molecular weight and formula
An In-Depth Technical Guide to 4-Bromo-1-cyclopentylpyrazole: Synthesis, Properties, and Applications
Introduction
This compound is a heterocyclic organic compound that has garnered interest within the fields of medicinal chemistry and materials science. As a functionalized pyrazole, it serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures. The pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds, and the presence of a bromine atom at the 4-position, along with a cyclopentyl group at the 1-position, offers unique opportunities for chemical modification and targeted drug design.[1][2] This guide provides a comprehensive overview of the synthesis, molecular properties, and potential applications of this compound for researchers, scientists, and professionals in drug development.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. The molecular weight is calculated based on its chemical formula.
| Property | Value | Source/Note |
| Molecular Formula | C₈H₁₁BrN₂ | [3] |
| Molecular Weight | 215.09 g/mol | Calculated |
| CAS Number | 1012880-01-1 | [3][4] |
| Appearance | Data not available | - |
| Purity | >98% | [3] |
| Storage Condition | Data not available | - |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through a logical sequence of well-established organic reactions. A common and efficient strategy involves a two-step process: first, the formation of the 1-cyclopentylpyrazole core, followed by regioselective bromination at the C4 position.
Part 1: Synthesis of 1-Cyclopentylpyrazole
The construction of the pyrazole ring is typically achieved through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] In this case, cyclopentylhydrazine reacts with a suitable 1,3-dicarbonyl equivalent.
Experimental Protocol:
-
To a solution of cyclopentylhydrazine in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a 1,3-dicarbonyl compound (e.g., malondialdehyde or a synthetic equivalent).
-
The reaction mixture is typically heated to reflux for several hours to ensure complete condensation and cyclization.
-
Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel, to yield 1-cyclopentylpyrazole.
Part 2: Bromination of 1-Cyclopentylpyrazole
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-rich and, therefore, the most reactive site for such reactions.[1]
Experimental Protocol:
-
Dissolve the synthesized 1-cyclopentylpyrazole in a suitable solvent, such as chloroform or acetic acid.
-
To this solution, add a brominating agent. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose due to its ease of handling and high regioselectivity.[6] Elemental bromine can also be used.[7]
-
The reaction is typically stirred at room temperature until completion, as monitored by TLC.
-
After the reaction is complete, the mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Synthetic Workflow Diagram:
Caption: Synthetic route to this compound.
Chemical Reactivity and Synthetic Utility
The key to the synthetic utility of this compound lies in the reactivity of the carbon-bromine bond. The bromine atom at the C4 position serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, making it a valuable building block for creating diverse chemical libraries.[1][6]
Common cross-coupling reactions involving this compound include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
Diagram of Synthetic Utility:
Caption: Cross-coupling reactions of this compound.
Applications in Research and Development
While specific applications for this compound are not extensively documented in the literature, the broader class of pyrazole derivatives has significant applications, particularly in drug discovery and agrochemicals.[8][9]
-
Drug Discovery: The pyrazole moiety is present in a number of approved drugs.[1] The ability to functionalize the 4-position of the pyrazole ring allows for the exploration of structure-activity relationships (SAR) in drug candidates. Related brominated pyrazoles have been investigated for their potential as anti-inflammatory, analgesic, and antitumor agents.[2][10] (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a related compound, has shown potential in the development of new pharmaceuticals.[10]
-
Agrochemicals: Pyrazole derivatives are also used in the development of herbicides and fungicides.[8] The synthetic versatility of this compound makes it a candidate for the synthesis of novel agrochemicals.
Safety and Handling
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its C-Br bond make it an important intermediate for the development of new pharmaceuticals and agrochemicals. The ability to introduce a wide variety of functional groups through cross-coupling reactions allows for the systematic exploration of chemical space in the search for new bioactive molecules. Further research into the specific properties and applications of this compound is warranted.
References
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- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. smolecule.com [smolecule.com]
- 11. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Targets of Pyrazole-Based Compounds
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from its unique physicochemical properties: the pyrazole ring can act as both a hydrogen bond donor and acceptor, serve as a bioisosteric replacement for other aromatic systems like benzene or imidazole, and its synthetic accessibility allows for extensive structural modifications.[1][3] These features enable pyrazole-containing molecules to bind with high affinity and selectivity to a wide array of biological targets, leading to a significant number of approved drugs for diverse clinical conditions, including cancer, inflammation, and infectious diseases.[4][5]
This guide provides an in-depth exploration of the key therapeutic targets of pyrazole-based compounds, focusing on the underlying mechanisms of action, the experimental rationale for target validation, and the structural attributes that drive therapeutic efficacy. We will delve into major target classes, including protein kinases, cyclooxygenases, and G-protein coupled receptors, presenting the information with the technical rigor required by researchers, scientists, and drug development professionals.
Protein Kinases: The Dominant Frontier for Pyrazole Inhibitors
The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for therapeutic intervention, particularly in oncology.[1] Aberrant kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis. Pyrazole-based compounds have emerged as a premier class of protein kinase inhibitors (PKIs), with numerous FDA-approved drugs demonstrating their clinical value.[6][7]
Of the 74 small molecule PKIs approved by the US FDA, eight feature a pyrazole ring, including well-known agents like Crizotinib, Ruxolitinib, and Encorafenib.[1] These inhibitors primarily function as ATP-competitive agents, occupying the ATP-binding pocket of the kinase to block downstream phosphorylation events.[8] The pyrazole scaffold is adept at forming key hydrogen bond interactions with the hinge region of the kinase, a critical anchoring point for ATP.[8]
Janus Kinases (JAKs): Targeting Cytokine Signaling in Inflammation and Cancer
The JAK-STAT signaling pathway is a central communication hub for numerous cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and autoimmune disorders.
Mechanism of Action: Pyrazole-based inhibitors like Ruxolitinib and Baricitinib are potent inhibitors of JAK1 and JAK2.[5] By binding to the ATP-binding site of these kinases, they prevent the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins. This blockade halts the translocation of STATs to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-proliferative genes.
Other Key Kinase Targets
The versatility of the pyrazole scaffold has enabled the development of inhibitors for a wide range of other kinase families.[7]
| Kinase Target Family | Example Pyrazole Drug | Primary Disease Indication | Mechanism Note |
| Anaplastic Lymphoma Kinase (ALK) | Crizotinib | Non-Small Cell Lung Cancer | Targets ALK fusion proteins that drive oncogenesis.[1][7] |
| B-Raf | Encorafenib | Melanoma | Specifically inhibits the V600E mutant B-Raf kinase in the MAPK/ERK pathway.[1][5] |
| Bruton's Tyrosine Kinase (BTK) | Pirtobrutinib | Chronic Lymphocytic Leukemia | A non-covalent inhibitor, effective against resistance mutations to covalent BTK inhibitors.[1] |
| Transforming Growth Factor-β Receptor I (TβRI) | Experimental Compounds | Cancer, Fibrosis | Blocks TGF-β-induced epithelial-mesenchymal transition (EMT) by inhibiting Smad2 phosphorylation.[9] |
| p38 MAP Kinase | Experimental Compounds | Rheumatic Disease | Binds the ATP pocket, with specific interactions involving the pyridine and pyrazole nitrogens.[8] |
| Cyclin-Dependent Kinases (CDKs) | Experimental Compounds | Cancer | Pyrazole derivatives have shown potent inhibition of CDK2, leading to cell cycle arrest.[10] |
Cyclooxygenases (COX): A Classic Target for Anti-Inflammatory Pyrazoles
Perhaps the most famous pyrazole-based drug is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11]
Mechanism of Action: The therapeutic rationale for selective COX-2 inhibition is to reduce inflammation while sparing COX-1, which plays a crucial role in protecting the gastric mucosa and maintaining platelet function. Non-selective NSAIDs inhibit both isoforms, leading to a risk of gastrointestinal side effects. Celecoxib and other pyrazole-based COX-2 inhibitors exploit structural differences in the active sites of the two enzymes.[12] The pyrazole scaffold, often decorated with a sulfonamide group, fits into a side pocket present in COX-2 but not COX-1, conferring selectivity.[11][13] This targeted action reduces the production of prostaglandin E2 (PGE2) at inflammatory sites.[11]
Recent research has also explored pyrazole derivatives as dual inhibitors of COX and lipoxygenase (LOX) or as potential anticancer agents by targeting COX-2, which is often overexpressed in tumors.[14][15]
G-Protein Coupled Receptors (GPCRs): Modulating Neurological and Metabolic Pathways
GPCRs are a vast family of transmembrane receptors that respond to a wide variety of extracellular signals. Pyrazole-based compounds have been successfully developed as antagonists for specific GPCRs, most notably the cannabinoid receptor 1 (CB1).
Mechanism of Action: The CB1 receptor is primarily expressed in the brain and is involved in regulating appetite, pain sensation, and mood. Pyrazole derivatives, such as SR141716A (Rimonabant), were designed as potent and specific antagonists or inverse agonists for the CB1 receptor.[16][17] The structure-activity relationship (SAR) studies for these compounds are well-defined: a para-substituted phenyl ring at the C5 position, a carboxamide group at C3, and a dichlorophenyl group at the N1 position of the pyrazole ring are critical for high-affinity binding and antagonistic activity.[16] These compounds block the receptor, preventing its activation by endogenous cannabinoids like anandamide, and have been investigated for treating obesity and metabolic syndrome.
Other and Emerging Therapeutic Targets
The chemical tractability of the pyrazole core continues to facilitate its application against a growing list of diverse targets.[18][19]
-
Poly (ADP-ribose) Polymerase (PARP): Niraparib, an indazole-containing drug (a fused pyrazole), is a potent inhibitor of PARP-1 and PARP-2.[3] It is used in oncology to treat cancers with deficiencies in DNA repair mechanisms, inducing cell death through a process known as synthetic lethality.[3]
-
Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone required for the stability and function of numerous client proteins, many of which are oncoproteins (e.g., ERBB2, C-RAF). Pyrazole-based compounds have been discovered through high-throughput screening to inhibit the essential ATPase activity of Hsp90, leading to the degradation of its client proteins and exhibiting potent anti-proliferative effects in cancer cells.[20]
-
Monoamine Oxidase (MAO): Pyrazoline derivatives (a related scaffold) have shown potential as inhibitors of MAO, an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine. This presents opportunities for developing novel antidepressants and treatments for neurodegenerative disorders.[21]
-
Tubulin: Certain pyrazole-oxindole conjugates and other derivatives have been identified as inhibitors of tubulin polymerization.[10][22] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis, making them promising anticancer agent candidates.[22]
Methodologies for Target Identification and Validation
The development of potent and selective pyrazole-based inhibitors relies on a robust and systematic workflow for target validation and compound characterization.
Workflow for Kinase Inhibitor Validation
Protocol 1: In Vitro Kinase Inhibition Assay (Example: TβRI)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a specific kinase.
Causality: This biochemical assay is the foundational step to confirm direct interaction and inhibition of the target enzyme. It isolates the kinase from cellular complexity to provide a quantitative measure of potency (Ki or IC50). Using a physiologically relevant substrate, as demonstrated with a phospho-Smad peptide for TβRI, ensures the measured activity is meaningful.[9]
Methodology:
-
Reagents & Materials: Recombinant human TβRI kinase, kinase buffer, ATP, the specific substrate pSmad3(-3) peptide, and the pyrazole test compound series (serially diluted).[9]
-
Reaction Setup: In a 96-well plate, combine the TβRI kinase, the pyrazole inhibitor at various concentrations, and the kinase buffer.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and the pSmad3(-3) substrate. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP and scintillation counting, or more commonly, using antibody-based detection like ELISA or fluorescence polarization assays.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based Target Engagement Assay (Example: Western Blot for Phospho-STAT)
Objective: To confirm that the pyrazole compound inhibits the target kinase within a cellular context.
Causality: While an in vitro assay confirms biochemical potency, it doesn't guarantee the compound can enter cells and engage its target. This assay validates the mechanism of action in a living system. Observing a dose-dependent decrease in the phosphorylation of a direct downstream substrate (e.g., STAT for JAK) provides strong evidence of on-target activity.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., a human cell line known to have active JAK-STAT signaling) to approximately 80% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole-based JAK inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ) for a short period (e.g., 15-30 minutes) to activate the JAK-STAT pathway. A non-stimulated control and a vehicle-treated/stimulated control must be included.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT (p-STAT).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Re-probe the same membrane with an antibody for total STAT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities and normalize the p-STAT signal to the total STAT signal. A dose-dependent decrease in normalized p-STAT indicates target engagement.
Conclusion and Future Directions
The pyrazole scaffold is unequivocally a cornerstone of modern medicinal chemistry, providing the structural foundation for a multitude of drugs targeting a diverse range of proteins. Its success is most prominent in the field of protein kinase inhibition, where pyrazole-based drugs have transformed the treatment landscape for various cancers. However, its utility extends far beyond oncology, with significant applications in treating inflammatory conditions and potential in neurological and metabolic disorders.
Future research will likely focus on developing pyrazole derivatives with novel mechanisms of action, such as allosteric inhibitors or covalent binders, to overcome drug resistance. Furthermore, the application of computational chemistry and machine learning will accelerate the rational design of new pyrazole compounds with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The continued exploration of this "privileged scaffold" promises to deliver the next generation of innovative therapeutics to address unmet medical needs.
References
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- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
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- 15. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
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A Technical Guide to the Organic Solvent Solubility of 4-Bromo-1-cyclopentylpyrazole
This guide provides a comprehensive technical overview of the solubility characteristics of 4-bromo-1-cyclopentylpyrazole in common organic solvents. In the absence of extensive published empirical data, this document establishes a predictive framework based on fundamental physicochemical principles and furnishes a detailed, field-proven protocol for experimental solubility determination. This resource is intended for researchers, chemists, and formulation scientists in the pharmaceutical and agrochemical industries who require a thorough understanding of this compound's behavior in various solvent systems for applications ranging from synthesis and purification to formulation and screening.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and a cyclopentyl group. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities.[1][2] The specific substituents—a halogen atom and a bulky aliphatic ring—impart distinct physicochemical properties that directly influence its solubility.
Compound Profile:
-
Molecular Formula: C₈H₁₁BrN₂[3]
-
CAS Number: 1012880-01-1[3]
-
Structure:
Caption: 2D Structure of this compound.
Understanding the solubility of this compound is critical for its practical application. Poor solubility can hinder reaction kinetics, complicate purification processes, and lead to unreliable results in biological assays, ultimately impeding drug discovery and development efforts.[4][5]
Theoretical Solubility Profile: A Predictive Analysis
The solubility of a solute in a solvent is governed by the principle "like dissolves like."[6] This means that compounds tend to dissolve in solvents with similar polarity. We can predict the solubility of this compound by analyzing its structural components and comparing them to the properties of various organic solvents.
Structural Analysis of this compound:
-
Polar Features: The pyrazole ring contains two nitrogen atoms, which are electronegative and can act as hydrogen bond acceptors. This introduces a polar character to the molecule. The carbon-bromine bond also contributes a dipole moment.
-
Nonpolar Features: The cyclopentyl group is a bulky, nonpolar, aliphatic substituent. The carbon-hydrogen bonds throughout the molecule are also nonpolar.
Overall Polarity Assessment: The molecule possesses both polar and nonpolar characteristics. The nonpolar cyclopentyl group is significant in size relative to the polar pyrazole ring. Therefore, this compound is predicted to be a compound of low to moderate polarity . It is unlikely to be highly soluble in very polar solvents like water or in very nonpolar solvents like hexane, but should exhibit good solubility in solvents of intermediate polarity.
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted solubility based on solvent properties. This predictive framework is a crucial first step for guiding solvent selection in experimental settings.
| Solvent Class | Example Solvents | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | 0.1 | 1.9 | Low | The solvent's van der Waals forces are insufficient to overcome the solute-solute interactions governed by the polar pyrazole ring. |
| Nonpolar, Aromatic | Toluene | 2.4 | 2.4 | Low to Moderate | π-stacking interactions between toluene and the pyrazole ring may enhance solubility compared to aliphatic nonpolar solvents. |
| Slightly Polar | Diethyl Ether | 2.8 | 4.3 | Moderate | Offers a balance of nonpolar character to interact with the cyclopentyl group and a polar ether oxygen that can interact with the pyrazole ring. |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 4.4 | 6.0 | Moderate to High | A good balance of polarity. The ester group can interact with the polar regions of the solute without the competing hydrogen bonding of protic solvents. |
| Acetone | 5.1 | 20.7 | High | The strong dipole of the ketone group is effective at solvating the polar pyrazole portion of the molecule. | |
| Acetonitrile (MeCN) | 5.8 | 37.5 | High | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |
| Dichloromethane (DCM) | 3.1 | 9.1 | High | Its intermediate polarity and ability to engage in dipole-dipole interactions make it a versatile solvent for many organic compounds. | |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | High | Similar to diethyl ether but more polar, THF is an excellent solvent for a wide range of compounds. | |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Very High | A highly polar aprotic solvent with a strong ability to solvate a wide range of molecules. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | Very High | One of the most powerful and versatile polar aprotic solvents, often used to dissolve poorly soluble compounds for screening.[4] | |
| Polar Protic | Ethanol, Methanol | 5.2, 5.1 | 24.6, 32.7 | Moderate to High | These solvents can engage in hydrogen bonding. While the pyrazole nitrogens are hydrogen bond acceptors, the lack of a donor group on the solute may limit solubility compared to polar aprotic solvents. |
| Water | 10.2 | 80.1 | Very Low / Insoluble | The large, nonpolar cyclopentyl group and the lack of strong hydrogen bond donating capability make it poorly suited for solvation by the highly ordered hydrogen-bonding network of water. |
Data for Polarity Index and Dielectric Constant sourced from various solvent property tables.[7][8][9]
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
While predictions are invaluable for initial screening, empirical data is the gold standard. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[5][10] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.
Causality Behind Experimental Choices
The protocol below is designed to be a self-validating system. Using a controlled temperature is critical because solubility is temperature-dependent.[11] Allowing the system to equilibrate for 24-48 hours ensures that the measurement reflects the true thermodynamic solubility, not a kinetically trapped supersaturated state.[10] Centrifugation and subsequent filtration through a chemically inert syringe filter are essential to completely remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[6] Quantification by a validated HPLC method provides accuracy and precision.
Detailed Step-by-Step Protocol
Caption: Experimental workflow for the shake-flask solubility determination method.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Volumetric flasks and pipettes
-
Orbital shaker with a temperature-controlled incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation:
-
To each of three separate glass vials, add an excess amount of this compound (e.g., 10-20 mg). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).
-
Allow the samples to equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve, an equilibration time of 48 hours is recommended.[12]
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully open each vial and, without disturbing the solid pellet, withdraw a portion of the clear supernatant using a syringe.
-
Attach a 0.22 µm PTFE syringe filter to the syringe and dispense the saturated solution into a clean HPLC vial. This step removes any remaining microscopic particles.[5]
-
Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC method.
-
Determine the concentration of this compound in the diluted samples by comparing the results to a calibration curve prepared from standard solutions of known concentrations.
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Report the solubility as the average of the triplicate measurements, typically in mg/mL or mol/L, specifying the solvent and the temperature.
-
Conclusion
This guide establishes a robust framework for understanding and determining the solubility of this compound. Based on its molecular structure, the compound is predicted to have low solubility in nonpolar solvents, moderate to high solubility in polar aprotic solvents (such as acetone, THF, and DCM), and very low solubility in water. For drug development professionals and research scientists, these predictions serve as an essential starting point for solvent selection. However, for definitive quantitative data, the detailed shake-flask experimental protocol provided herein is the authoritative method. Adherence to this protocol will yield reliable and reproducible solubility data, which is fundamental for advancing research, optimizing reaction conditions, and developing successful formulations.
References
- 1. PubChemLite - 4-bromo-1-cyclobutylpyrazole (C7H9BrN2) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 4-bromo-1-cyclopentyl-1h-pyrazole-3-carboxylic acid (C9H11BrN2O2) [pubchemlite.lcsb.uni.lu]
- 3. BioOrganics [bioorganics.biz]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Properties of Solvents Used in Organic Chemistry [murov.info]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
The Pyrazole Scaffold: A Privileged Structure in Oncology for Unraveling and Targeting Cancer Cell Proliferation
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Advanced Research
Abstract
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery of novel anticancer agents.[1][2] Its unique structural and electronic properties allow for versatile substitutions, enabling the design of potent and selective inhibitors for a multitude of oncogenic targets.[3][4] This in-depth technical guide synthesizes the current understanding of the mechanisms of action of pyrazole derivatives in cancer cells. We will delve into their molecular interactions with key targets, the subsequent modulation of signaling pathways, and the experimental methodologies employed to elucidate these intricate mechanisms. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate the rational design and development of next-generation pyrazole-based cancer therapeutics.
Introduction: The Versatility of the Pyrazole Core in Cancer Therapy
The success of pyrazole-containing drugs, such as the COX-2 inhibitor Celecoxib, has spurred extensive investigation into the broader therapeutic potential of this heterocyclic motif.[1] In oncology, pyrazole derivatives have demonstrated a remarkable ability to interact with a diverse array of molecular targets that are critical for cancer cell survival, proliferation, and metastasis.[3][4] This versatility stems from the pyrazole ring's ability to act as a bioisosteric replacement for other aromatic systems and its capacity to engage in various non-covalent interactions, including hydrogen bonding, and hydrophobic interactions, within the active sites of target proteins.[5]
The anticancer efficacy of pyrazole derivatives is not limited to a single mechanism but rather a spectrum of actions that include:
-
Inhibition of Protein Kinases: A predominant mechanism, targeting various families of kinases involved in oncogenic signaling.[2][3]
-
Disruption of Microtubule Dynamics: Interfering with tubulin polymerization, a critical process for cell division.[3][6]
-
Induction of Apoptosis: Triggering programmed cell death through various intrinsic and extrinsic pathways.[7][8]
-
DNA Intercalation and Damage: Directly interacting with DNA to disrupt replication and transcription.[3]
-
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that leads to cellular damage and apoptosis.[7][8]
This guide will explore these mechanisms in detail, providing a foundational understanding for the rational design of novel pyrazole-based anticancer agents.
Targeting the Kinome: Pyrazole Derivatives as Potent Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, and their dysregulation is a hallmark of cancer.[5] The pyrazole scaffold has proven to be an exceptional framework for the development of both selective and multi-targeted kinase inhibitors.[2][3]
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
EGFR and VEGFR are key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[9] Several pyrazole derivatives have been developed as potent dual inhibitors of both EGFR and VEGFR-2.[3][9]
-
Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. The pyrazole core often forms crucial hydrogen bonds with the hinge region of the kinase, while various substituents on the pyrazole ring occupy adjacent hydrophobic pockets, conferring potency and selectivity.[9] For example, some pyrazolo[3,4-d]pyrimidine derivatives have shown potent dual inhibitory activity against both EGFR and VEGFR-2.[9]
-
Downstream Effects: Inhibition of EGFR and VEGFR signaling pathways leads to the suppression of downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This ultimately results in the inhibition of cancer cell proliferation, survival, and angiogenesis.[3]
Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Arrest
CDKs are essential for the regulation of the cell cycle, and their aberrant activity is a common feature of cancer.[3][10] Pyrazole derivatives have been extensively explored as CDK inhibitors.[3][11]
-
Mechanism of Action: Pyrazole-based CDK inhibitors, such as those with an indole moiety linked to the pyrazole ring, have demonstrated significant inhibitory activity against CDK2.[3] These compounds often mimic the purine core of ATP, forming hydrogen bonds with the hinge region of the CDK active site.
-
Downstream Effects: Inhibition of CDKs leads to cell cycle arrest, typically at the G1/S or G2/M transition points, preventing cancer cell division. This can subsequently trigger apoptosis.[10] For instance, some pyrazole derivatives have been shown to arrest the cell cycle in the S phase in triple-negative breast cancer cells.[7]
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for cytokine-mediated cell growth and survival, and its dysregulation is implicated in various hematological malignancies and solid tumors. Ruxolitinib, a pyrazole-containing compound, is a selective inhibitor of JAK1 and JAK2 used in the treatment of myelofibrosis.[7]
-
Mechanism of Action: Pyrazole-based JAK inhibitors bind to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation and activation of STAT proteins. The pyrazole scaffold plays a key role in anchoring the inhibitor within the active site.[5]
-
Downstream Effects: Inhibition of the JAK-STAT pathway leads to the downregulation of target genes involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
Signaling Pathway Visualization: JAK-STAT Inhibition by Pyrazole Derivatives
Caption: Inhibition of the JAK-STAT pathway by a pyrazole derivative.
Disruption of the Cytoskeleton: Pyrazole Derivatives as Tubulin Polymerization Inhibitors
The microtubule network, composed of tubulin polymers, is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[6] Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, acting as antimitotic agents.[3][12]
-
Mechanism of Action: These compounds typically bind to the colchicine-binding site on β-tubulin.[13] This binding event disrupts the formation of microtubules, leading to the disassembly of the mitotic spindle.[6] Diaryl pyrazole derivatives, for example, have shown potent tubulin polymerization inhibitory activity.[3][12]
-
Downstream Effects: The disruption of microtubule dynamics leads to a prolonged mitotic arrest (G2/M phase), which ultimately triggers apoptosis.[3][6]
Experimental Workflow: Investigating Tubulin Polymerization Inhibition
Caption: A typical workflow for an in vitro tubulin polymerization assay.
Induction of Programmed Cell Death: Apoptosis and ROS Generation
A crucial hallmark of an effective anticancer agent is its ability to induce apoptosis in cancer cells. Many pyrazole derivatives have been shown to trigger apoptosis through various mechanisms.[7][8][14]
-
ROS-Mediated Apoptosis: Some pyrazole derivatives can induce the generation of reactive oxygen species (ROS) within cancer cells.[7][8] Elevated ROS levels lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA, which can trigger the intrinsic apoptotic pathway.[7]
-
Caspase Activation: The induction of apoptosis by pyrazole derivatives is often accompanied by the activation of caspases, a family of proteases that execute the apoptotic program.[7][8] For instance, certain pyrazole compounds have been shown to increase the activity of caspase-3 in triple-negative breast cancer cells.[7]
-
Modulation of Apoptotic Regulators: Pyrazole derivatives can also modulate the expression of key proteins involved in apoptosis, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.
Direct DNA Interaction
While less common than kinase inhibition, some pyrazole derivatives exert their anticancer effects by directly interacting with DNA.[3]
-
Mechanism of Action: These compounds can bind to the minor groove of the DNA double helix, interfering with the processes of DNA replication and transcription.[3] Polysubstituted pyrazole derivatives have demonstrated the ability to bind to the DNA minor groove.[3]
Quantitative Analysis of Anticancer Activity
The anticancer potency of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for selected pyrazole derivatives against different cancer cell lines and molecular targets.
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Pyrazole-naphthalene analog | MCF-7 | Varies | |
| 3,4-diaryl pyrazole | Various cancer cell lines | 0.00006 - 0.00025 | [3][12] |
| Indole-pyrazole hybrid (33) | CDK2 | 0.074 | [3] |
| Indole-pyrazole hybrid (34) | CDK2 | 0.095 | [3] |
| Pyrazolo[3,4-d]pyrimidine (50) | EGFR | 0.09 | [3] |
| Pyrazolo[3,4-d]pyrimidine (50) | VEGFR-2 | 0.23 | [3] |
| 5-alkylated selanyl-1H-pyrazole (53) | HepG2 | 15.98 | [3] |
| 5-alkylated selanyl-1H-pyrazole (54) | HepG2 | 13.85 | [3] |
| Polysubstituted pyrazole (59) | HepG2 | 2 | [3] |
| Pyrazole carbaldehyde (43) | PI3 Kinase | Potent inhibitor | [12] |
| Pyrazolo[4,3-f]quinoline (48) | Haspin Kinase | >90% inhibition at 0.1 µM | [12] |
| Pyrazole derivative (3f) | MDA-MB-468 (24h) | 14.97 | [7][8] |
| Pyrazole derivative (3f) | MDA-MB-468 (48h) | 6.45 | [7][8] |
| Paclitaxel (control) | MDA-MB-468 (24h) | 49.90 | [7][8] |
| Paclitaxel (control) | MDA-MB-468 (48h) | 25.19 | [7][8] |
| Fused pyrazole derivative (3) | EGFR | 0.06 | [9] |
| Fused pyrazole derivative (9) | VEGFR-2 | 0.22 | [9] |
| Pyrazoline derivative (1b) | HepG-2 | 6.78 | |
| Pyrazoline derivative (2b) | HepG-2 | 16.02 | [15] |
Experimental Protocols
To elucidate the mechanisms of action described above, a variety of experimental techniques are employed. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a pyrazole derivative against a specific protein kinase.
Methodology:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, pyrazole derivative stock solution, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Prepare serial dilutions of the pyrazole derivative in the appropriate solvent (e.g., DMSO). b. In a microplate, add the kinase, substrate, and pyrazole derivative (or vehicle control). c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at the optimal temperature and for a specific duration. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity). f. Calculate the percentage of kinase inhibition for each concentration of the pyrazole derivative. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of pyrazole derivatives on cancer cells.[7]
Methodology:
-
Cell Culture: Culture the desired cancer cell line in the appropriate medium and conditions.
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the pyrazole derivative for a specified period (e.g., 24, 48, or 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol). e. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability relative to the untreated control. g. Determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To detect and quantify apoptosis induced by pyrazole derivatives.[7][8]
Methodology:
-
Cell Treatment: Treat cancer cells with the pyrazole derivative at the desired concentration and for a specific time.
-
Procedure: a. Harvest the cells (both adherent and floating) and wash them with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. d. Incubate the cells in the dark for 15 minutes at room temperature. e. Analyze the stained cells by flow cytometry. f. Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally established itself as a cornerstone in the development of novel anticancer agents.[2][3] The diverse mechanisms of action, ranging from potent kinase inhibition to the induction of apoptosis and disruption of microtubule dynamics, underscore the remarkable versatility of this heterocyclic core.[3][4] The ability to fine-tune the pharmacological properties of pyrazole derivatives through targeted substitutions provides a fertile ground for the design of next-generation cancer therapeutics with enhanced potency, selectivity, and reduced toxicity.[3]
Future research in this field will likely focus on several key areas:
-
Development of Multi-Targeted Pyrazole Derivatives: Designing single molecules that can simultaneously inhibit multiple oncogenic pathways to overcome drug resistance.[3]
-
Design of Covalent Pyrazole Inhibitors: Creating inhibitors that form a covalent bond with their target protein, leading to prolonged and irreversible inhibition.
-
Exploration of Novel Pyrazole-Based Scaffolds: Synthesizing and evaluating new pyrazole-containing heterocyclic systems to identify novel anticancer agents with unique mechanisms of action.
-
Combination Therapies: Investigating the synergistic effects of pyrazole derivatives with existing chemotherapeutic agents and targeted therapies.
The continued exploration of the pyrazole scaffold, guided by a deep understanding of its mechanisms of action and structure-activity relationships, holds immense promise for the future of cancer therapy.
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Exploring the Chemical Space of 4-Bromo-1-cyclopentylpyrazole Analogs: A Technical Guide for Drug Discovery
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its inherent synthetic tractability and ability to engage in diverse biological interactions make it a "privileged scaffold" for drug discovery.[1] This guide provides an in-depth technical exploration of the chemical space surrounding 4-bromo-1-cyclopentylpyrazole, a versatile intermediate primed for extensive analog development. We will detail the synthesis of this core structure, outline robust strategies for diversification through modern synthetic methodologies, and present a comprehensive workflow for in silico design and evaluation of analog libraries. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, allowing for potent and selective interactions with a wide range of biological targets.[1][2] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The strategic placement of a bromine atom at the C4 position, as in our core molecule, provides a versatile synthetic handle for introducing molecular diversity through a variety of well-established cross-coupling reactions.[4] The N1-cyclopentyl group offers a balance of lipophilicity and conformational constraint that can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.
This guide is structured to provide a logical and practical progression for exploring the chemical space of this compound analogs, from initial synthesis to computational evaluation.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is a critical first step. A reliable and scalable route is essential for any subsequent analog development program. The most common and efficient approach involves a two-step sequence: the synthesis of 4-bromopyrazole followed by N-alkylation.
Synthesis of 4-Bromopyrazole
The parent 4-bromopyrazole can be synthesized through the bromination of pyrazole. Various brominating agents such as N-bromosuccinimide (NBS) or elemental bromine can be employed.[4] A one-pot synthesis from 1,3-dicarbonyl compounds and hydrazines in the presence of a brominating agent offers a streamlined alternative.[4]
N-Alkylation of 4-Bromopyrazole with Cyclopentyl Bromide
The introduction of the cyclopentyl group at the N1 position is typically achieved through a base-mediated N-alkylation reaction. The choice of base and solvent is crucial for achieving high yield and regioselectivity.
Diagram 1: Synthetic Workflow for this compound
Caption: General synthetic scheme for the preparation of the core scaffold.
Detailed Experimental Protocol: Base-Mediated N-Alkylation [5][6]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromopyrazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M. To the stirred solution, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Alkylation: Stir the suspension at room temperature for 20 minutes. Add cyclopentyl bromide (1.2 eq) dropwise to the mixture.
-
Reaction Monitoring: Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Self-Validating System: The purity and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the successful and regioselective N-alkylation.
Exploring the Chemical Space: Strategies for Analog Synthesis
The this compound core is a versatile platform for generating a diverse library of analogs. The bromine atom at the C4 position is the primary site for modification via palladium-catalyzed cross-coupling reactions. Further diversity can be introduced by functionalizing the C3 and C5 positions of the pyrazole ring.
Diagram 2: Diversification Strategies for the this compound Scaffold
Caption: Key pathways for analog synthesis from the core scaffold.
C4 Position Diversification via Cross-Coupling Reactions
The C4-bromo substituent is ideally suited for a range of palladium-catalyzed cross-coupling reactions, which are workhorses in modern medicinal chemistry for their reliability and broad functional group tolerance.[7][8][9][10][11][12][13]
Table 1: Overview of C4-Position Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Introduced Moiety | Key Catalyst/Reagents |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids/Esters | Aryl/Heteroaryl | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) |
| Sonogashira | Terminal Alkynes | Alkynyl | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) |
| Buchwald-Hartwig | Primary/Secondary Amines | Amino | Pd catalyst, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Reagent Addition: Add an aqueous solution of sodium carbonate (2 M, 3.0 eq) and a solvent such as 1,4-dioxane.
-
Reaction: Seal the vial and heat in a microwave reactor to 100-120°C for 20-60 minutes. Monitor the reaction by LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Causality Behind Choices: The Suzuki-Miyaura reaction is chosen for its exceptional tolerance of diverse functional groups on the boronic acid partner, allowing for the rapid introduction of a wide range of aryl and heteroaryl substituents.[14]
C3 and C5 Position Diversification
While the C4 position is activated for cross-coupling, the C3 and C5 positions can also be functionalized, typically after initial halogenation or metallation. This allows for the synthesis of tri-substituted pyrazole analogs with more complex substitution patterns.[15][16]
Protocol Outline: C5-Halogenation and Subsequent Coupling
-
N-Protection (if necessary): In some cases, a protecting group on the pyrazole nitrogen may be required.
-
Directed Lithiation/Halogenation: Use of a directed metalating group or specific reaction conditions can achieve selective halogenation at the C5 position.
-
Cross-Coupling: The newly introduced halogen can then be used as a handle for a second cross-coupling reaction, similar to the C4 position.
In Silico Design and Evaluation of Analog Libraries
Computational chemistry plays a pivotal role in modern drug discovery by enabling the rapid design and evaluation of large virtual libraries of compounds, prioritizing synthetic efforts on those with the highest predicted potential.[17][18][19]
Diagram 3: Virtual Screening and ADMET Prediction Workflow
Caption: A typical workflow for computational evaluation of analog libraries.
Step-by-Step Computational Workflow
-
Virtual Library Generation: Based on the synthetic routes outlined in Section 3, generate a virtual library of this compound analogs with diverse substituents at the C4, C3, and C5 positions.[19]
-
Ligand and Protein Preparation: Prepare the 3D structures of the virtual ligands, ensuring correct protonation states and energy minimization. Prepare the target protein structure (obtained from the Protein Data Bank) by removing water molecules, adding hydrogens, and defining the binding site.[20][21]
-
Molecular Docking: Use a docking program like AutoDock Vina to predict the binding mode and affinity of each analog within the target's active site.[20][21][22][23][24][25]
-
Scoring and Visual Inspection: Rank the analogs based on their predicted binding energies. Visually inspect the binding poses of the top-scoring compounds to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) are formed.
-
ADMET Prediction: For the most promising candidates, perform in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling using web-based tools like SwissADME or pkCSM.[26][27][28][29][30] This helps to flag potential liabilities early in the discovery process.
Table 2: Key ADMET Parameters for In Silico Evaluation
| Parameter | Desired Range/Outcome | Importance |
| Molecular Weight | < 500 g/mol | Lipinski's Rule of Five (Oral Bioavailability) |
| LogP | < 5 | Lipinski's Rule of Five (Solubility/Permeability) |
| H-bond Donors | < 5 | Lipinski's Rule of Five |
| H-bond Acceptors | < 10 | Lipinski's Rule of Five |
| Aqueous Solubility | High | Good absorption and distribution |
| CYP450 Inhibition | Non-inhibitor | Reduced risk of drug-drug interactions |
| hERG Inhibition | Non-inhibitor | Reduced risk of cardiotoxicity |
| AMES Toxicity | Negative | Non-mutagenic |
Structure-Activity Relationship (SAR) Insights
The ultimate goal of synthesizing and evaluating analogs is to build a robust Structure-Activity Relationship (SAR). This allows for the rational design of more potent and selective compounds. For example, in the development of pyrazole-based kinase inhibitors, SAR studies have revealed that specific substitutions on the pyrazole core can significantly impact potency and selectivity.[1][2][31] Similarly, for GPCR modulators like cannabinoid receptor antagonists, the nature and position of substituents on the pyrazole ring are critical for achieving the desired pharmacological profile.[3][32][33]
For instance, a study on pyrazole-based inhibitors of meprin α and β found that a cyclopentyl moiety at the C3/C5 position exhibited similar activity to a phenyl group, suggesting that a cyclic substituent is well-tolerated in the S1' subsite of the enzyme.[34]
Conclusion
The this compound scaffold represents a highly attractive starting point for drug discovery campaigns. Its straightforward synthesis and the versatility of the C4-bromo group for a wide range of cross-coupling reactions provide a robust platform for exploring a vast and diverse chemical space. By integrating modern synthetic methodologies with powerful in silico design and evaluation tools, research teams can efficiently navigate this chemical space to identify novel and potent therapeutic candidates. The protocols and workflows detailed in this guide provide a comprehensive framework for initiating and advancing such a program, emphasizing scientific integrity, experimental rationale, and data-driven decision-making.
References
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- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Bromo-1-cyclopentylpyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Pyrazoles in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives are known to exhibit diverse biological activities, including anti-inflammatory, anti-infective, and anti-tumor properties.[2][3] The strategic N-alkylation of the pyrazole ring is a critical chemical modification that profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. By introducing alkyl groups, researchers can fine-tune properties such as lipophilicity, metabolic stability, and target-binding affinity.
This guide focuses on the synthesis of 4-Bromo-1-cyclopentylpyrazole, a valuable intermediate in drug discovery. The bromine atom at the C4 position serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions like Suzuki, Heck, and Sonogashira.[4] This application note provides a comprehensive, field-proven protocol for the efficient N-alkylation of 4-bromo-1H-pyrazole with a cyclopentyl moiety, emphasizing the underlying chemical principles, safety considerations, and practical execution.
The Chemistry of Pyrazole N-Alkylation: Mechanism and Rationale
The synthesis of this compound from 4-bromo-1H-pyrazole is achieved through a classical nucleophilic substitution reaction. The process is predicated on enhancing the nucleophilicity of the pyrazole nitrogen to facilitate its attack on an electrophilic alkyl source.
Core Mechanism:
The reaction proceeds via a base-mediated deprotonation of the pyrazole's N-H proton. The resulting pyrazolate anion is a significantly stronger nucleophile than its neutral precursor. This anion then attacks the electrophilic carbon of an alkyl halide (in this case, cyclopentyl bromide), displacing the bromide leaving group and forming the new N-C bond.
Causality Behind Experimental Choices:
-
Choice of Base: A moderately strong base is required to deprotonate the pyrazole ring. Potassium carbonate (K₂CO₃) is an excellent choice as it is cost-effective, easy to handle, and sufficiently basic to drive the reaction forward without causing unwanted side reactions. Stronger bases could potentially lead to side product formation.
-
Solvent Selection: An aprotic polar solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the pyrazole salt and the base, facilitating the reaction in the solution phase.
-
Alkylating Agent: Cyclopentyl bromide serves as the electrophile. The bromine atom is a good leaving group, and the cyclopentyl group is introduced to the pyrazole nitrogen.
Below is a diagram illustrating the general mechanism for the base-mediated N-alkylation of 4-bromo-1H-pyrazole.
Caption: Reaction mechanism for the N-alkylation of 4-bromo-1H-pyrazole.
Safety First: Hazard Identification and Handling
A thorough understanding of the hazards associated with the reagents is paramount for a safe laboratory operation. Always consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.[5]
| Reagent | CAS No. | Hazards | Handling Precautions |
| 4-Bromo-1H-pyrazole | 2075-45-8 | Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8] | Handle in a fume hood. Wear gloves, safety goggles, and a lab coat. Avoid inhalation of dust. |
| Cyclopentyl Bromide | 137-43-9 | Flammable liquid and vapor. Causes skin and eye irritation. | Keep away from heat and open flames. Handle in a well-ventilated area or fume hood. Wear appropriate PPE. |
| Potassium Carbonate | 584-08-7 | Causes serious eye irritation. | Avoid contact with eyes and skin. Use in a well-ventilated area. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Harmful in contact with skin or if inhaled. May damage the unborn child. | Use in a chemical fume hood with appropriate PPE. Avoid exposure if pregnant. |
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reaction times.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 4-Bromo-1H-pyrazole | 146.97 | 1.0 g | 1.0 |
| Cyclopentyl Bromide | 149.03 | 1.22 g (0.9 mL) | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.88 g | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
| Ethyl Acetate | - | ~100 mL | - |
| Saturated aq. NaCl (Brine) | - | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 g), potassium carbonate (1.88 g), and N,N-dimethylformamide (20 mL).
-
Addition of Alkylating Agent: While stirring, add cyclopentyl bromide (0.9 mL) to the reaction mixture at room temperature.
-
Reaction Execution: Attach a condenser to the flask and heat the mixture to 60-70 °C using a heating mantle or oil bath. Let the reaction stir at this temperature for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:4 v/v). The product spot should be less polar than the starting 4-bromo-1H-pyrazole.
-
Workup: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash them with water (2 x 25 mL) followed by saturated aqueous sodium chloride (brine) (1 x 25 mL). This step removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Results and Characterization
The expected product, this compound, is typically an oil or a low-melting solid. The yield can be expected to be in the range of 70-90% based on similar N-alkylation procedures.[9]
Characterization:
-
¹H NMR: The proton NMR spectrum should show a characteristic multiplet for the cyclopentyl group's protons and distinct singlets for the pyrazole ring protons.
-
¹³C NMR: The carbon NMR will confirm the presence of the cyclopentyl and pyrazole carbons.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (215.08 g/mol for C₈H₁₁BrN₂).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive base. | Increase reaction time or temperature slightly. Ensure the potassium carbonate is dry and finely powdered. |
| Low Yield | Inefficient extraction. Loss of product during purification. | Ensure thorough extraction from the aqueous layer. Use care during column chromatography to collect all product fractions. |
| Multiple Products | Side reactions. | Ensure the reaction temperature does not exceed the recommended range. |
Conclusion
The N-alkylation of 4-bromo-1H-pyrazole is a robust and essential transformation for the synthesis of valuable intermediates in drug discovery and materials science.[5] The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can successfully implement this procedure to access this versatile chemical building block.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scielo.org.mx [scielo.org.mx]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.ca [fishersci.ca]
- 9. benchchem.com [benchchem.com]
The Strategic Utility of 4-Bromo-1-cyclopentylpyrazole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrazole Scaffold as a Pillar of Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic design. The pyrazole ring system is a quintessential example of such a "privileged scaffold".[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural feature in a multitude of FDA-approved drugs, ranging from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology, such as ruxolitinib.[3][4] The pyrazole core's appeal lies in its metabolic stability, its capacity to engage in crucial hydrogen bonding interactions with biological targets, and its synthetic tractability, which allows for systematic structural modifications to optimize potency and selectivity.[1][5]
This guide focuses on a particularly valuable, functionalized pyrazole building block: 4-Bromo-1-cyclopentylpyrazole . The strategic placement of a bromine atom at the C4 position and a cyclopentyl group at the N1 position endows this molecule with a unique combination of properties that are highly advantageous for drug discovery programs, particularly in the development of kinase inhibitors.
Deconstructing the Advantage: Causality Behind the Structure
The efficacy of this compound as a medicinal chemistry synthon is not coincidental; it is a direct result of the deliberate placement of its functional groups.
-
The 4-Bromo Position: A Versatile Synthetic Handle: The bromine atom at the C4 position is the molecule's primary reactive site for diversification. It serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[6][7][8] This allows for the facile and controlled introduction of a vast range of substituents (aryl, heteroaryl, alkynyl, amino groups, etc.), which is fundamental for exploring the structure-activity relationship (SAR) of a new chemical series.[9][10] The ability to rapidly generate a library of analogues from a common intermediate is a critical accelerator in the hit-to-lead and lead optimization phases of drug discovery.
-
The N1-Cyclopentyl Group: Modulating Physicochemical Properties: The N-substituent on the pyrazole ring plays a crucial role in defining a molecule's interaction with its biological target and its overall drug-like properties. The cyclopentyl group is a lipophilic moiety that can effectively occupy hydrophobic pockets within a protein's binding site. In the context of kinase inhibitors, for example, this group can contribute significantly to binding affinity and selectivity.[4] Furthermore, modifying the N1-substituent is a well-established strategy to fine-tune a compound's solubility, metabolic stability, and cell permeability. The cyclopentyl group often provides a favorable balance of these properties.
-
The Pyrazole Core: A Hinge-Binding Motif: In many kinase inhibitors, the pyrazole scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein kinase hinge region.[11] This interaction anchors the inhibitor in the ATP-binding site, providing a foundation for the rest of the molecule to make further potency- and selectivity-determining contacts. The specific example of Ruxolitinib, a potent JAK1/JAK2 inhibitor, highlights this principle, where the pyrazole-containing fragment is a key synthon.[4][12]
Core Applications in Drug Discovery
The primary application of this compound is as a versatile intermediate for the synthesis of complex bioactive molecules. Its utility is most pronounced in the following areas:
-
Kinase Inhibitor Programs: As exemplified by its connection to the synthesis of Ruxolitinib, this scaffold is highly relevant for the development of inhibitors for various kinase families (e.g., JAK, Src, MAPK).[4][13] The ability to perform cross-coupling at the C4 position allows for the introduction of groups that can target the solvent-exposed region of the kinase active site, a common strategy for achieving selectivity.
-
GPCR Modulators and Other Targets: The principles of using the pyrazole core for target interaction and the bromo-substituent for SAR exploration are broadly applicable. Derivatives of this scaffold can be investigated against a wide range of other protein targets, including G-protein coupled receptors (GPCRs) and various enzymes.
-
Fragment-Based Drug Discovery (FBDD): The core scaffold itself can be considered a high-value fragment. Its derivatization allows for the systematic "growing" of the fragment within a target's binding site to identify new interactions and rapidly increase potency.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. These are intended to be starting points and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of this compound
This synthesis is presented as a two-step process, starting from readily available materials.
Step 1: Synthesis of 4-Bromopyrazole
This procedure is adapted from established methods for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and subsequent bromination.[14][15]
-
Materials:
-
Malondialdehyde tetraethyl acetal
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Pyrazole Formation: In a round-bottom flask, dissolve malondialdehyde tetraethyl acetal (1.0 eq) in a mixture of ethanol and water (3:1).
-
Add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Acidify the mixture with concentrated HCl to pH ~2.
-
Heat the reaction mixture to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a saturated solution of NaHCO₃.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude pyrazole.
-
Bromination: Dissolve the crude pyrazole in DCM.
-
Cool the solution to 0 °C and add N-Bromosuccinimide (1.05 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Bromopyrazole.
-
Step 2: N-Alkylation with Cyclopentyl Bromide
This protocol describes a base-mediated N-alkylation.[3][16][17]
-
Materials:
-
4-Bromopyrazole (from Step 1)
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of potassium carbonate (2.0 eq) in anhydrous DMF in a round-bottom flask, add 4-Bromopyrazole (1.0 eq).
-
Add cyclopentyl bromide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford this compound.
-
-
Self-Validation and Characterization:
-
The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected proton NMR will show characteristic signals for the cyclopentyl group and the pyrazole ring protons. Mass spectrometry should confirm the expected molecular weight with the characteristic bromine isotope pattern.
-
| Step | Typical Yield | Purity (LC-MS) |
| 1: 4-Bromopyrazole | 60-75% | >95% |
| 2: this compound | 70-85% | >98% |
| Table 1: Representative yields and purity for the synthesis of this compound. |
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[18][19]
-
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) to the flask under a positive flow of inert gas.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 4-aryl-1-cyclopentylpyrazole.
-
-
Self-Validation and Characterization:
-
Confirm the structure of the coupled product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The NMR spectra should show signals corresponding to both the pyrazole-cyclopentyl fragment and the newly introduced aryl group. The disappearance of the C-Br bond and the formation of the new C-C bond can be confirmed by comparing the ¹³C NMR spectra of the starting material and the product.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | A robust and versatile catalyst for Suzuki couplings, often effective for heteroaryl halides. |
| Base | K₂CO₃ | A common and effective base for Suzuki reactions, generally compatible with a wide range of functional groups. |
| Solvent | Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle without causing significant degradation of reactants or products. |
| Table 2: Key parameters for the Suzuki-Miyaura cross-coupling protocol. |
Visualizing the Workflow and Synthetic Strategy
Figure 1: General workflow for the synthesis and diversification of this compound.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined reactivity and the advantageous properties conferred by its substituents make it an ideal starting point for the rapid and efficient exploration of chemical space around a privileged pyrazole core. The protocols outlined herein provide a robust framework for the synthesis and application of this valuable building block, empowering researchers to accelerate their drug discovery efforts, particularly in the competitive field of kinase inhibitor development.
References
- 1. scispace.com [scispace.com]
- 2. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.mx [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Suzuki Coupling with 4-Bromo-1-cyclopentylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds and the Power of Suzuki Coupling
The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties.[1][2][3] The functionalization of the pyrazole ring is crucial for modulating the pharmacological profile of these compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, and vinyl substituents onto the pyrazole core.[4][5] This reaction is favored for its mild conditions, tolerance of a broad range of functional groups, and the use of generally stable and less toxic boronic acid reagents.[6]
This application note provides a detailed protocol for the Suzuki coupling of 4-bromo-1-cyclopentylpyrazole with various boronic acids. We will delve into the rationale behind the selection of reagents and reaction parameters, offer a step-by-step experimental procedure, and provide guidance on troubleshooting potential challenges.
Materials and Reagents
Sourcing high-purity reagents is critical for the success and reproducibility of the Suzuki coupling reaction.
| Reagent | Grade | Recommended Supplier(s) | Notes |
| This compound | ≥98% | BioOrganics, Matrix Scientific | Available commercially. Can also be synthesized.[7][8] |
| Arylboronic Acid | ≥97% | Sigma-Aldrich, Combi-Blocks | A variety of substituted boronic acids are commercially available. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Strem Chemicals, Sigma-Aldrich | Store under an inert atmosphere. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] | ≥98% | Strem Chemicals, Sigma-Aldrich | An alternative, often more robust, catalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific, Sigma-Aldrich | Should be finely powdered and dried before use. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Acros Organics, Sigma-Aldrich | A stronger base, can be beneficial in challenging couplings. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics, Sigma-Aldrich | Use a freshly opened bottle or distill from a suitable drying agent. |
| Water | Deionized, Degassed | - | Degas by sparging with an inert gas for at least 30 minutes. |
| Ethyl Acetate | ACS Grade | Fisher Scientific, VWR | For workup and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific, VWR | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Fisher Scientific, Sigma-Aldrich | For drying the organic layer. |
| Celite® | - | Sigma-Aldrich | For filtration of the reaction mixture. |
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting.[4][9][10]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the organic halide (this compound) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[9] This is often the rate-limiting step. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center.[4][10] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] Finally, reductive elimination from the Pd(II) complex forms the new carbon-carbon bond in the product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[4][9]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a starting point for the Suzuki coupling of this compound with a representative arylboronic acid. Optimization may be necessary for different coupling partners.
Figure 2. Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 229 mg, 1.0 mmol), phenylboronic acid (1.2 equiv., e.g., 146 mg, 1.2 mmol), and finely powdered, anhydrous potassium carbonate (2.0 equiv., e.g., 276 mg, 2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive flow of argon, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equiv., e.g., 35 mg, 0.03 mmol), to the flask under a positive flow of argon.
-
-
Reaction and Monitoring:
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then with brine (20 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-cyclopentyl-4-phenylpyrazole.
-
Optimization and Troubleshooting
The success of the Suzuki coupling with nitrogen-containing heterocycles can be influenced by several factors.[11]
| Parameter | Recommendation and Rationale |
| Catalyst | Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings. For more challenging substrates or to improve reaction rates, consider more electron-rich and bulky phosphine ligands or pre-catalysts like Pd(dppf)Cl₂ . These can enhance the rate of oxidative addition and reductive elimination. |
| Base | K₂CO₃ is a versatile and cost-effective base. For less reactive boronic acids or sluggish reactions, a stronger base like K₃PO₄ or Cs₂CO₃ can be employed to promote the formation of the active boronate species.[12] |
| Solvent | A mixture of an aprotic organic solvent like 1,4-dioxane or toluene with water is standard. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. Ensure solvents are thoroughly degassed to prevent catalyst oxidation. |
| Temperature | Reactions are typically run at elevated temperatures, commonly between 80-110 °C .[11] If side reactions like debromination are observed, lowering the temperature may be beneficial, potentially in conjunction with a more active catalyst system. |
Common Issues and Solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is not old or oxidized. Use a fresh batch or a more robust pre-catalyst.
-
Insufficiently Anhydrous/Inert Conditions: Moisture and oxygen can deactivate the catalyst. Ensure all glassware is dry and the reaction is maintained under a strict inert atmosphere.
-
Poor Solubility: If reactants are not fully dissolved, the reaction rate will be slow. Consider a different solvent system or a higher reaction temperature.
-
-
Formation of Side Products:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid.[2] It can be minimized by using anhydrous conditions and ensuring a sufficiently fast cross-coupling reaction.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur in the presence of oxygen.[11] Thoroughly degassing all solvents is critical.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of functionalized pyrazoles, which are of significant interest in drug discovery. The protocol outlined in this application note for the coupling of this compound provides a solid foundation for researchers. By understanding the reaction mechanism and the role of each component, scientists can effectively troubleshoot and optimize conditions to achieve high yields of the desired products, paving the way for the development of novel pyrazole-based therapeutics.
References
- 1. 1856045-57-2|4-Bromo-1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 3. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. BioOrganics [bioorganics.biz]
- 8. 1006451-45-1 Cas No. | 4-Bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 4-Bromo-1-cyclopentylpyrazole in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and within this landscape, the pyrazole ring has emerged as a "privileged scaffold."[1] Its synthetic tractability, drug-like properties, and ability to act as a versatile bioisostere have cemented its importance.[1] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight incorporate a pyrazole ring, including the highly successful Janus kinase (JAK) inhibitor, Ruxolitinib.[1]
This technical guide delves into the application of a key pyrazole-based building block, 4-Bromo-1-cyclopentylpyrazole, and its derivatives in the synthesis of kinase inhibitors. We will provide an in-depth look at the synthetic strategies, with a particular focus on the synthesis of a crucial intermediate for Ruxolitinib, a potent JAK1/JAK2 inhibitor.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the synthetic protocols.
The Significance of the this compound Moiety
The this compound scaffold offers a confluence of desirable features for kinase inhibitor synthesis:
-
The 4-Bromo Handle: The bromine atom at the 4-position of the pyrazole ring is a versatile synthetic handle. It is strategically placed to allow for late-stage functionalization via powerful cross-coupling reactions, such as the Suzuki-Miyaura[5][6][7] and Buchwald-Hartwig amination reactions.[8] This enables the introduction of a wide range of aryl and heteroaryl groups, which are often crucial for achieving high potency and selectivity.
-
The N-Cyclopentyl Group: The cyclopentyl group attached to the pyrazole nitrogen plays a significant role in modulating the physicochemical properties of the final inhibitor. It can enhance potency by occupying hydrophobic pockets within the kinase active site. Furthermore, careful selection of such aliphatic moieties can be used to optimize properties like solubility and metabolic stability.
-
The Pyrazole Core: The pyrazole ring itself is a key pharmacophore, often involved in critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.
A prime example of the successful application of this scaffold is in the synthesis of Ruxolitinib, where a derivative, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, serves as a key intermediate.[2][3][4]
Synthesis of a Key Ruxolitinib Intermediate: A Case Study
The synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile highlights several important synthetic strategies in medicinal chemistry. Two common approaches are the Michael Addition and the Mitsunobu reaction.
Method 1: Asymmetric Michael Addition
This method involves the conjugate addition of 4-bromo-1H-pyrazole to a cyclopentyl-containing Michael acceptor, often catalyzed by a chiral catalyst to establish the desired stereochemistry.[3][9]
Experimental Protocol: Asymmetric Michael Addition
Objective: To synthesize (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentylpropanoic acid alkyl ester.
Materials:
-
3-Cyclopentyl-2-cyanoacrylate (I)
-
4-Bromo-1H-pyrazole (II)[10]
-
Anhydrous, degassed solvent (e.g., Toluene, Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add 3-cyclopentyl-2-cyanoacrylate (I) (1.0 eq) and the chiral squaric acid amide catalyst (III) (0.1 eq) in the chosen solvent.
-
Stir the mixture at the desired temperature (e.g., -20 °C to room temperature) for 15-30 minutes.
-
Add 4-bromo-1H-pyrazole (II) (1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to days.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentylpropanoic acid alkyl ester (IV).[3]
Subsequent Hydrolysis and Decarboxylation:
The resulting ester (IV) is then hydrolyzed and decarboxylated to yield (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile (V).[3]
Method 2: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route to couple 4-bromopyrazole with a chiral cyclopentyl-containing alcohol.[4]
Experimental Protocol: Mitsunobu Reaction
Objective: To synthesize (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentanepropionitrile.
Materials:
-
(S)-3-Cyclopentyl-3-hydroxypropionitrile
-
4-Bromopyrazole[10]
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve (S)-3-cyclopentyl-3-hydroxypropionitrile (1.0 eq), 4-bromopyrazole (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentanepropionitrile.[4]
| Parameter | Asymmetric Michael Addition | Mitsunobu Reaction |
| Key Reagents | Chiral Catalyst, Michael Acceptor | PPh₃, DIAD/DEAD, Chiral Alcohol |
| Stereocontrol | Catalyst-controlled | Substrate-controlled |
| Byproducts | Minimal catalyst-related | Triphenylphosphine oxide, Hydrazinedicarboxylate |
| Advantages | High enantioselectivity possible[3] | Reliable for secondary alcohols |
| Disadvantages | Catalyst may be expensive | Stoichiometric amounts of reagents, purification can be challenging |
Table 1: Comparison of Synthetic Methods for the Ruxolitinib Intermediate.
Downstream Application: Suzuki Coupling to Form the Kinase Inhibitor Core
With the key intermediate in hand, the next critical step is the formation of the core structure of the kinase inhibitor. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.[5][6][7] In the case of Ruxolitinib, the 4-bromo-pyrazolyl intermediate is coupled with a protected pyrrolo[2,3-d]pyrimidine boronic acid or boronate ester.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile with a pyrrolo[2,3-d]pyrimidine boronate ester.
Materials:
-
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile
-
Protected pyrrolo[2,3-d]pyrimidine boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile (1.0 eq), the pyrrolo[2,3-d]pyrimidine boronate ester (1.1 eq), and the base (2.0-3.0 eq).
-
Add the solvent system and degas the mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or HPLC.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.
-
Perform final deprotection steps as necessary to yield the final kinase inhibitor.
Direct Synthesis of this compound
While the Ruxolitinib intermediate is a prime example, the direct synthesis of this compound is also of significant interest for the development of other kinase inhibitors. A straightforward method for its synthesis is the N-alkylation of 4-bromopyrazole.[11]
Proposed Protocol: N-alkylation of 4-Bromopyrazole
Objective: To synthesize this compound.
Materials:
-
4-Bromo-1H-pyrazole[10]
-
Cyclopentyl bromide
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add cyclopentyl bromide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield this compound.
Visualizing the Synthetic Pathways
Figure 1: Synthetic pathways for kinase inhibitors using this compound and its derivatives.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives are invaluable tools in the synthesis of advanced kinase inhibitors. The successful development of Ruxolitinib stands as a testament to the strategic utility of this building block. The synthetic routes outlined in this guide, particularly the asymmetric Michael addition, Mitsunobu reaction, and Suzuki-Miyaura coupling, represent robust and adaptable methods for medicinal chemists. As the quest for more selective and potent kinase inhibitors continues, the creative functionalization of such privileged scaffolds will undoubtedly play a central role in the discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. CN107674026B - Preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentyl propionitrile - Google Patents [patents.google.com]
- 3. Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile (2016) | Chen Fuxue | 1 Citations [scispace.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
- 10. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Strategic Derivatization of 4-Bromo-1-cyclopentylpyrazole for Structure-Activity Relationship (SAR) Studies
Authored by a Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[1] This document provides a detailed guide for the strategic derivatization of 4-bromo-1-cyclopentylpyrazole, a versatile building block for constructing compound libraries aimed at comprehensive Structure-Activity Relationship (SAR) studies. We will explore robust protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering researchers a practical framework for navigating the chemical space around this promising core.
Introduction: The Pyrazole Scaffold and the Rationale for this compound
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1][3] This arrangement imparts a unique electronic and steric profile, allowing pyrazole-containing molecules to engage in a wide array of biological interactions.[4][5] Consequently, the pyrazole motif is found in drugs targeting a broad spectrum of diseases, including cancer, inflammation, and infectious agents.[1][2][4]
For effective SAR studies, a core scaffold must offer a site for systematic and diverse modification. This compound is an ideal candidate for several reasons:
-
The Pyrazole Core: Provides a proven pharmacophoric element.
-
The N1-Cyclopentyl Group: This lipophilic group can explore hydrophobic pockets within a target protein, and its non-planar nature can provide advantageous conformational constraints compared to a simple alkyl chain.
-
The C4-Bromo Substituent: The bromine atom at the C4 position serves as a versatile synthetic handle for introducing a wide range of substituents through well-established cross-coupling reactions. While historically considered the least reactive position on the pyrazole ring, modern catalytic systems have overcome this challenge.[6] This allows for the exploration of a critical vector for SAR.
This guide will first outline a reliable synthesis of the this compound core, followed by detailed protocols for its derivatization.
Synthesis of the Core Scaffold: this compound
The most direct route to the title compound is the N-alkylation of 4-bromopyrazole with a cyclopentyl electrophile. This method is efficient and avoids potential regioselectivity issues that can arise when alkylating an unsubstituted pyrazole followed by bromination.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from general procedures for the N-alkylation of pyrazoles.[7]
Materials:
-
4-Bromopyrazole
-
Cyclopentyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 4-bromopyrazole (1.0 eq.) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add cyclopentyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/EtOAc gradient) to afford this compound.
Derivatization Strategies via Palladium-Catalyzed Cross-Coupling
The C4-bromo position is a prime site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.[8]
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[9][10] It is exceptionally tolerant of various functional groups, making it a workhorse in medicinal chemistry for accessing biaryl and heteroaryl structures.
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Potassium carbonate (K₂CO₃) (2.5 eq.)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq.), the boronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ (0.05 eq.).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool to room temperature, dilute with EtOAc, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the desired 4-aryl-1-cyclopentylpyrazole derivative.
Insight from the Field: The choice of base and solvent system can be critical. For less reactive boronic acids, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.[11] Anhydrous conditions using solvents like toluene or DMF can also be explored, particularly if the substrate is sensitive to water.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing access to conjugated enynes and arylalkynes.[12][13] These alkynyl products are not only interesting final compounds but can also serve as intermediates for further transformations (e.g., click chemistry, reductions, or hydration). The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[14][15]
Caption: Catalytic cycles in Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.)
-
Copper(I) iodide (CuI) (0.06 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or DMF, anhydrous
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous THF or DMF, add the terminal alkyne (1.5 eq.).
-
Add PdCl₂(PPh₃)₂ (0.03 eq.) and CuI (0.06 eq.).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Add the amine base (e.g., TEA, 3.0 eq.) and stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with EtOAc.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Insight from the Field: A common side reaction is the Glaser coupling, a homocoupling of the terminal alkyne. This can be minimized by using an excess of the alkyne and ensuring strictly anaerobic conditions.[14] Copper-free Sonogashira protocols are also available and can be advantageous for sensitive substrates.[16]
Buchwald-Hartwig Amination: Accessing Aryl Amines
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[17][18] This reaction has revolutionized access to anilines, which are prevalent in pharmaceuticals. The choice of ligand is crucial for achieving high efficiency and broad substrate scope.[19][20]
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos) (0.08 eq.)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq.)
-
Toluene or Dioxane, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), the phosphine ligand (0.08 eq.), and the base (1.4 eq.) to a reaction vessel.
-
Add a solution of this compound (1.0 eq.) in the anhydrous solvent.
-
Add the amine (1.2 eq.).
-
Seal the vessel and heat to 80-110 °C, stirring until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with EtOAc, and quench with water.
-
Separate the layers and extract the aqueous phase with EtOAc.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Insight from the Field: The reaction of 4-halopyrazoles with alkylamines bearing β-hydrogens can sometimes be low-yielding due to competing β-hydride elimination.[20] In such cases, switching to a copper-catalyzed amination protocol or using more specialized palladium catalysts and ligands may be necessary.[19] The choice between a strong, non-nucleophilic base like NaOtBu and a milder one like Cs₂CO₃ depends on the amine's pKa and the functional group tolerance of the substrates.
Summary of Derivatization Strategies
The following table summarizes the key transformations for diversifying the this compound scaffold.
| Reaction | Reagents & Catalysts | Substituent Introduced | Key Application in SAR |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid, Pd(PPh₃)₄, K₂CO₃ | Aryl, Heteroaryl | Probing aromatic interactions, extending into new pockets |
| Sonogashira | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, TEA | Alkynyl | Introducing rigid linkers, vectors for further functionalization |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, Ligand, NaOtBu | Primary/Secondary Amino | Introducing H-bond donors/acceptors, modulating polarity |
Conclusion
This compound stands out as a highly valuable and strategically designed starting material for SAR-driven drug discovery programs. The robust and versatile palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a reliable and efficient toolkit for synthesizing a diverse library of analogues. By systematically exploring the chemical space around the C4 position, researchers can effectively map the SAR landscape of their target, leading to the identification of optimized lead compounds with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The N-alkylation of pyrazoles is a cornerstone transformation in synthetic chemistry, pivotal to the fields of medicinal chemistry and materials science. The resulting N-alkylated pyrazole core is a privileged scaffold found in numerous FDA-approved drugs and agrochemicals.[1][2][3] However, the inherent tautomerism of the pyrazole ring presents a significant challenge: the selective alkylation at either the N1 or N2 position.[4] This guide provides an in-depth exploration of the experimental procedures for N-alkylation of pyrazoles, emphasizing the principles that govern regioselectivity and offering detailed, field-proven protocols for achieving desired outcomes.
The Challenge of Regioselectivity in Pyrazole N-Alkylation
The pyrazole ring exists as two rapidly interconverting tautomers, which often leads to the formation of a mixture of N1 and N2 alkylated regioisomers upon reaction with an electrophile.[4] The similar electronic properties of the two adjacent nitrogen atoms make their differentiation a formidable synthetic hurdle.[1][5]
Caption: Tautomerism in the pyrazole ring leading to two distinct nitrogen environments.
The regiochemical outcome of N-alkylation is a delicate interplay of several factors:
-
Steric Effects: This is often the most dominant factor. Alkylation preferentially occurs at the less sterically hindered nitrogen atom. The steric bulk of both the substituents on the pyrazole ring (at C3 and C5) and the alkylating agent itself are critical determinants.[5][6]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[5]
-
Reaction Conditions: The choice of base, solvent, and the nature of the counter-ion can dramatically influence and even reverse the regioselectivity.[1][3][5] For instance, the use of K2CO3 in DMSO has been reported to favor N1-alkylation.[5][7]
-
The Alkylating Agent: The structure of the electrophile is paramount. The development of sterically demanding reagents, such as α-halomethylsilanes, has enabled highly selective N1-methylation.[8]
-
Catalysis: The introduction of specific catalysts can direct the alkylation. For example, magnesium-based Lewis acids have been shown to promote N2-alkylation.[9]
Experimental Protocols for N-Alkylation of Pyrazoles
This section details several robust protocols for the N-alkylation of pyrazoles, each with its own set of advantages and suitable applications.
Protocol 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions
This is the most traditional and widely used method for pyrazole N-alkylation. The choice of base and solvent is crucial for achieving good yields and selectivity.
Principle: The pyrazole is deprotonated by a base to form the pyrazolate anion, which then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction.
Workflow Diagram:
Caption: Workflow for classical N-alkylation of pyrazoles.
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the pyrazole (1.0 equiv) and the base (1.2-1.5 equiv, e.g., anhydrous K₂CO₃ or NaH).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Stir the suspension at room temperature for 30-60 minutes to allow for the formation of the pyrazolate anion. If using NaH, the reaction is typically performed at 0 °C initially.
-
Alkylation: Add the alkyl halide (1.1-1.3 equiv) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction can be heated (e.g., to 60-80 °C) to drive it to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated pyrazole isomer(s).
Causality Behind Choices:
-
Base: Stronger bases like NaH ensure complete deprotonation but require more stringent anhydrous conditions. Weaker bases like K₂CO₃ are often sufficient and easier to handle.[7]
-
Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they effectively solvate the cation of the base, leaving a more "naked" and reactive pyrazolate anion, thus accelerating the SN2 reaction.[7]
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction provides a powerful alternative for the N-alkylation of pyrazoles, particularly with primary and secondary alcohols. It proceeds under mild, neutral conditions and with inversion of stereochemistry at the alcohol carbon.[10]
Principle: The reaction involves the in-situ formation of an alkoxyphosphonium salt from an alcohol and a phosphine (e.g., triphenylphosphine, PPh₃) in the presence of an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The pyrazole then acts as a nucleophile, displacing the activated hydroxyl group.[10][11][12]
Detailed Step-by-Step Methodology:
-
Preparation: To a solution of the pyrazole (1.0 equiv), the alcohol (1.1 equiv), and triphenylphosphine (1.2 equiv) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) at 0 °C under an inert atmosphere, add the azodicarboxylate (1.2 equiv) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified directly by column chromatography on silica gel to separate the N-alkylated pyrazole from the triphenylphosphine oxide and the hydrazine byproducts.
Causality Behind Choices:
-
Reagents: The combination of PPh₃ and DEAD/DIAD is the classic Mitsunobu reagent system.[10] The choice between DEAD and DIAD is often based on the ease of removal of the corresponding hydrazine byproduct during purification.
-
Conditions: The reaction is typically performed at low temperatures to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[12]
Protocol 3: Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis offers a green and efficient method for the N-alkylation of pyrazoles, often without the need for an organic solvent.[7]
Principle: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) facilitates the transfer of the pyrazolate anion from the solid or aqueous phase to the organic phase (where the alkylating agent resides), thereby enabling the reaction to occur.[13][14]
Detailed Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, mix the pyrazole (1.0 equiv), the alkyl halide (1.1 equiv), a solid base (e.g., powdered KOH or K₂CO₃, 2.0 equiv), and the phase-transfer catalyst (0.05-0.1 equiv).
-
Reaction: The reaction can be performed neat (without solvent) or in a biphasic system (e.g., toluene/water). Stir the mixture vigorously at a suitable temperature (e.g., 50-100 °C) for several hours.
-
Work-up: After completion, add water to dissolve the inorganic salts and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or distillation.
Causality Behind Choices:
-
Catalyst: Quaternary ammonium salts are effective at transporting anions across the phase boundary.[7]
-
Solvent-free conditions: This approach is environmentally friendly and can lead to higher reaction rates due to increased reactant concentration.[7]
Protocol 4: Microwave-Assisted N-Alkylation
Microwave irradiation can significantly accelerate the N-alkylation of pyrazoles, leading to shorter reaction times, higher yields, and often cleaner reactions.[15][16][17][18]
Principle: Microwave energy directly heats the reactants and solvent, leading to rapid and uniform heating that can accelerate the reaction rate.
Detailed Step-by-Step Methodology:
-
Preparation: In a microwave-safe reaction vessel, combine the pyrazole (1.0 equiv), the alkylating agent (1.1-1.5 equiv), and a base (e.g., K₂CO₃) in a suitable solvent (often a polar solvent like DMF, ethanol, or even water).[19]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).[15][19]
-
Work-up and Purification: After cooling, the work-up and purification follow standard procedures as described in the classical method.
Causality Behind Choices:
-
Microwave Heating: This technique can overcome activation energy barriers more efficiently than conventional heating, which is particularly useful for less reactive alkylating agents or sterically hindered pyrazoles.[18]
Comparison of N-Alkylation Methods
| Method | Advantages | Disadvantages | Typical Application |
| Classical (Alkyl Halide/Base) | Versatile, widely applicable, well-established.[6] | Can require harsh conditions, regioselectivity can be an issue.[1] | General purpose N-alkylation. |
| Mitsunobu Reaction | Mild, neutral conditions, use of alcohols as alkylating agents, stereochemical inversion.[10][20] | Stoichiometric amounts of byproducts (phosphine oxide, hydrazine), can be difficult to purify.[10] | Synthesis of chiral N-alkylated pyrazoles, alkylation with sensitive substrates. |
| Phase-Transfer Catalysis (PTC) | Environmentally friendly (often solvent-free), simple procedure, inexpensive catalysts.[7][13] | May not be suitable for all substrates, requires vigorous stirring for biphasic systems. | Green chemistry applications, large-scale synthesis. |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved purity.[15][17] | Requires specialized equipment, potential for pressure build-up. | High-throughput synthesis, optimization of reaction conditions. |
| Acid-Catalyzed (Trichloroacetimidates) | Alternative to basic conditions, good for benzylic and benzhydryl groups.[6][21] | Limited to specific types of alkylating agents, can generate regioisomeric mixtures.[6][21] | Alkylation with acid-sensitive substrates. |
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Incomplete deprotonation, inactive alkylating agent, or unfavorable reaction kinetics.
-
Solution: Use a stronger base or a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). Increase the reaction temperature or time. Ensure all reagents and solvents are anhydrous.
-
-
Poor Regioselectivity:
-
Cause: Similar steric and electronic environments of the two nitrogen atoms.
-
Solution: Modify the steric bulk of the pyrazole substituents or the alkylating agent.[5] Systematically screen different base/solvent combinations.[1][3] Consider a directed approach, such as using a bulky protecting group or a catalyst that favors one isomer.[9]
-
-
Difficult Purification:
-
Cause: Formation of hard-to-separate regioisomers or byproducts (e.g., triphenylphosphine oxide in Mitsunobu reactions).
-
Solution: Optimize the reaction conditions to improve regioselectivity. For Mitsunobu reactions, consider using polymer-supported reagents or alternative work-up procedures to remove byproducts.
-
Conclusion
The N-alkylation of pyrazoles is a fundamentally important reaction with broad applications. While the challenge of regioselectivity is ever-present, a systematic approach to experimental design, informed by an understanding of steric and electronic effects, can lead to successful outcomes. The protocols detailed in this guide offer a range of options, from classical methods to modern, greener alternatives, empowering researchers to select the most appropriate strategy for their specific synthetic goals.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alkylation of Pyrazolones [ch.imperial.ac.uk]
- 12. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 13. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. iris.unito.it [iris.unito.it]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. researchgate.net [researchgate.net]
- 19. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alkylation of pyrazolones via the mitsunobu reaction - Lookchem [lookchem.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: 4-Bromo-1-cyclopentylpyrazole as a Strategic Building Block in Modern Organic Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 4-bromo-1-cyclopentylpyrazole. We move beyond a simple catalog of reactions to offer in-depth protocols and the causal reasoning behind experimental choices. The focus is on leveraging the compound's unique structural attributes—the stable pyrazole core, the synthetically versatile C4-bromo substituent, and the N1-cyclopentyl group—in key synthetic transformations. Detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki cross-coupling reactions are presented, alongside insights into the role of this building block in the generation of novel molecular architectures for pharmaceutical and agrochemical research.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs like the anti-inflammatory celecoxib and the anticancer agent ruxolitinib.[1][2][3][4] Its metabolic stability and capacity for engaging in crucial hydrogen bonding interactions with biological targets make it a highly sought-after motif in drug design.[1][4]
The introduction of specific substituents onto this core dramatically expands its utility. In this compound (CAS No. 1012880-01-1), we find a convergence of three strategic elements:
-
The Pyrazole Core: A stable, electron-rich aromatic platform.[1]
-
The 4-Bromo Substituent: This is the molecule's primary reactive site. The carbon-bromine bond serves as a versatile "synthetic handle" for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.[1][5][6]
-
The N1-Cyclopentyl Group: This moiety is of significant interest in medicinal chemistry. It enhances lipophilicity, which can improve pharmacokinetic properties, and provides a three-dimensional structural element that can influence binding affinity and selectivity for biological targets.[1][7]
This guide will focus on the practical application of this building block, providing robust protocols for its use in constructing complex molecular frameworks.
Synthesis of the Building Block
While this compound is commercially available, understanding its synthesis provides context for its purity and potential side products. The construction typically follows a two-step sequence:
-
Formation of the Pyrazole Core and Bromination: A common route involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring, followed by electrophilic bromination at the C4 position.[3][6]
-
N-Alkylation: The N1-cyclopentyl group is introduced via an N-alkylation reaction. This is typically achieved by treating 4-bromo-1H-pyrazole with a cyclopentyl halide (e.g., cyclopentyl bromide) or tosylate in the presence of a suitable base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][8]
Caption: General synthetic route to this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The C4-bromo position provides a reliable site for the oxidative addition of a palladium(0) catalyst, initiating the catalytic cycle and enabling the formation of new carbon-carbon bonds.[1][6]
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-cyclopentylpyrazoles
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[9][10][11] This reaction is invaluable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[12]
-
Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and stability. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is bulky and electron-rich, which promotes the reductive elimination step and stabilizes the palladium catalyst, often leading to higher yields.[12]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing the degradation of sensitive functional groups.[9][12][13]
-
Solvent System: A mixture of an organic solvent (like 1,2-dimethoxyethane, DME) and water is used. The organic solvent solubilizes the pyrazole starting material and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[10]
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 231 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg).
-
Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME, 8 mL) and water (2 mL).
-
Reaction Execution: Heat the mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Caption: Suzuki-Miyaura reaction workflow.
| Parameter | Details |
| Reactants | This compound, Phenylboronic acid |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | DME / Water |
| Temperature | 85 °C |
| Typical Yield | 85-95% |
| Product | 4-Phenyl-1-cyclopentylpyrazole |
Sonogashira Coupling: Access to 4-Alkynyl-1-cyclopentylpyrazoles
The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is of paramount importance for the synthesis of conjugated enynes and aryl-alkynes, which are precursors to many complex organic molecules and materials.[15]
-
Dual Catalysis: The reaction employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst. The copper(I) iodide (CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and undergoes transmetalation with the palladium complex much more readily than the alkyne itself.[14][16][17]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine, is used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent for the reaction.[17]
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective pre-catalyst that readily enters the catalytic cycle.
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 231 mg), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 58 mg), and copper(I) iodide (CuI, 0.1 mmol, 19 mg).
-
Atmosphere Control: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add degassed triethylamine (10 mL) via syringe, followed by phenylacetylene (1.1 mmol, 121 µL).
-
Reaction Execution: Stir the mixture at room temperature for 8 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM, 25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 15 mL) to remove copper salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Caption: Sonogashira coupling of this compound.
| Parameter | Details |
| Reactants | This compound, Phenylacetylene |
| Catalyst System | Pd(PPh₃)₄ / CuI |
| Base / Solvent | Triethylamine (Et₃N) |
| Temperature | Room Temperature |
| Typical Yield | 80-92% |
| Product | 1-Cyclopentyl-4-(phenylethynyl)pyrazole |
Heck-Mizoroki Reaction: Synthesis of 4-Alkenyl-1-cyclopentylpyrazoles
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a C(sp²)-C(sp²) bond.[18][19][20] This transformation is a powerful tool for vinylating aromatic and heteroaromatic systems.[21]
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precursor that is reduced in situ to the active Pd(0) species.[22]
-
Ligand: A phosphine ligand like triphenylphosphine (PPh₃) is crucial for stabilizing the palladium catalyst and modulating its reactivity throughout the catalytic cycle.[18]
-
Base: An organic base like triethylamine (Et₃N) is used to neutralize the hydrobromic acid (HBr) generated during the final β-hydride elimination and catalyst regeneration step, thus allowing the cycle to continue.[18][21]
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to ensure solubility of the reactants and catalyst at the required reaction temperature.
-
Vessel Preparation: In a sealed tube, combine this compound (1.0 mmol, 231 mg), styrene (1.5 mmol, 172 µL), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg).
-
Reagent Addition: Add triethylamine (Et₃N, 2.0 mmol, 279 µL) and N,N-dimethylformamide (DMF, 5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 100 °C for 16 hours.
-
Work-up: After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the product, typically as the E-isomer due to the syn-addition and syn-elimination mechanism.[19]
Caption: Heck-Mizoroki reaction workflow.
| Parameter | Details |
| Reactants | This compound, Styrene |
| Catalyst System | Pd(OAc)₂ / PPh₃ |
| Base | Triethylamine (Et₃N) |
| Solvent | DMF |
| Temperature | 100 °C |
| Typical Yield | 70-85% |
| Product | (E)-1-Cyclopentyl-4-styrylpyrazole |
Significance in Drug Discovery
The products derived from this compound are not endpoints but rather advanced intermediates for the synthesis of potential drug candidates.[1][7][23] The diverse functionalities installed via cross-coupling can be further manipulated to explore structure-activity relationships (SAR). Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][7][24] The ability to rapidly generate libraries of novel, functionalized cyclopentylpyrazoles using the protocols described herein is a significant asset to any medicinal chemistry program.
Caption: From building block to potential drug candidates.
Conclusion
This compound is a highly valuable and versatile building block for modern organic synthesis. Its defined points of reactivity—the C4-bromo position for reliable cross-coupling and the stable N1-cyclopentylpyrazole core—allow for the predictable and efficient construction of complex molecular architectures. The protocols detailed in this guide provide a robust foundation for researchers to leverage this reagent in the development of novel compounds for the pharmaceutical, agrochemical, and materials science sectors.
References
- 1. benchchem.com [benchchem.com]
- 2. ai.updf.com [ai.updf.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid|CAS 84547-84-2 [benchchem.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Buy (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. lookchem.com [lookchem.com]
- 24. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Novel Antimicrobial Agents from Pyrazole Scaffolds
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Reservoir for New Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the pyrazole nucleus stands out as a "privileged scaffold". Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile pharmacophore present in numerous clinically approved drugs, including the anti-inflammatory celecoxib and the antiviral pyrazofurin.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potent antibacterial and antifungal effects.[3][4][5]
The chemical tractability of the pyrazole ring allows for the creation of large, diverse libraries of compounds. By strategically modifying substituents at various positions, researchers can fine-tune pharmacokinetic properties and biological activity, making pyrazoles an ideal starting point for a rational, bioassay-guided drug discovery campaign.[6] This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro screening, and preliminary in vivo evaluation of novel pyrazole-based antimicrobial agents.
The overall workflow for this discovery process is outlined below. It follows a logical progression from chemical synthesis to biological validation, with integrated feedback loops for structure-activity relationship (SAR) optimization.
Caption: Overall workflow for pyrazole antimicrobial agent development.
Part 1: Synthesis and Characterization of Pyrazole Derivatives
The foundation of any small molecule discovery program is a robust and flexible synthetic strategy. The goal is to generate a library of compounds with diverse chemical functionalities to thoroughly explore the chemical space around the pyrazole core. Numerous methods exist for pyrazole synthesis; one common and effective approach involves the cyclization of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1]
Protocol 1: Synthesis of a Key Intermediate: 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide
This protocol describes the synthesis of a versatile pyrazole intermediate that can be readily functionalized to create a diverse library of derivatives. The carbothiohydrazide moiety is a key building block for synthesizing various heterocyclic systems like 1,3,4-thiadiazines or for generating hydrazones.[3]
Rationale: This intermediate is chosen for its multiple reactive sites, allowing for subsequent diversification. The synthesis is a straightforward and high-yielding reaction, making it an excellent starting point for a library synthesis campaign.
Materials:
-
Ethyl acetoacetate
-
Thiocarbohydrazide
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol
-
Reflux apparatus, magnetic stirrer, and standard glassware
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in cooled ethanol. (Standard literature procedures should be followed for safety).
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiocarbohydrazide (1 equivalent) in the ethanolic sodium ethoxide solution.
-
Add ethyl acetoacetate (1 equivalent) dropwise to the stirring solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Acidify the mixture carefully with dilute hydrochloric acid (HCl) to a pH of ~5-6. A solid precipitate will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum. The resulting compound is 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide.
Self-Validation: The identity and purity of the intermediate should be confirmed by melting point determination and spectroscopic analysis (Protocol 3) before proceeding.
Protocol 2: Library Synthesis via Hydrazone Formation
This protocol demonstrates the use of the intermediate from Protocol 1 to generate a small, focused library of pyrazole-hydrazone derivatives. Hydrazones derived from pyrazoles are known to possess potent antimicrobial activities.[3][7]
Rationale: The reaction of a hydrazide with an aldehyde is a robust and high-yielding condensation reaction. By using a variety of substituted benzaldehydes, one can systematically probe the effect of different electronic and steric properties on antimicrobial activity, which is the essence of SAR studies.
Materials:
-
Pyrazole intermediate from Protocol 1
-
A selection of substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
For each desired derivative, dissolve the pyrazole intermediate (1 equivalent) in absolute ethanol in a separate round-bottom flask.
-
Add the corresponding substituted aldehyde (1 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor by TLC.
-
After the reaction is complete, cool the flask to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Repeat for each aldehyde to build the library.
Caption: General scheme for pyrazole-hydrazone library synthesis.
Protocol 3: Structural Characterization of Synthesized Compounds
Rationale: Unambiguous confirmation of the chemical structure is critical. A combination of spectroscopic methods provides orthogonal data to verify that the target molecule has been synthesized correctly.
Methods:
-
Infrared (IR) Spectroscopy: Confirm the presence of key functional groups. For the hydrazone products, look for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the C=N (imine) stretch (~1650 cm⁻¹).[4]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provide detailed information about the carbon-hydrogen framework. In ¹H NMR, the appearance of a singlet for the imine proton (CH=N) around δ 8.0-9.0 ppm is a key indicator of product formation.[8]
-
Mass Spectrometry (MS): Determine the molecular weight of the compound. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target derivative.[9]
Part 2: In Vitro Antimicrobial Screening
The goal of this phase is to identify which compounds from the synthesized library possess antimicrobial activity and to quantify their potency. A tiered screening approach is efficient, starting with a simple qualitative assay followed by a more rigorous quantitative test for the most promising "hits".
Protocol 4: Preliminary Screening via Agar Disk Diffusion Assay
Rationale: The disk diffusion method is a rapid, cost-effective qualitative screening tool to identify compounds with any level of antimicrobial activity.[10][11] It is widely used for initial screening of large numbers of compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 10231)
-
Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes, sterile cotton swabs, sterile blank paper disks (6 mm)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent, e.g., DMSO)
Procedure:
-
Prepare agar plates (MHA for bacteria, SDA for fungi).
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Uniformly streak the inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Allow the plates to dry for 5-10 minutes.
-
Impregnate sterile blank paper disks with a fixed volume (e.g., 10 µL) of each test compound solution, positive control, and negative control.
-
Place the impregnated disks onto the surface of the inoculated agar plates, ensuring firm contact.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disk. A clear zone indicates antimicrobial activity.
Self-Validation: The positive control must show a significant zone of inhibition, and the negative (solvent) control must show no zone. This confirms the validity of the assay.
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Rationale: For compounds showing activity in the disk diffusion assay, the broth microdilution method is the gold standard for quantifying their potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Materials:
-
Sterile 96-well microtiter plates
-
Active compounds from Protocol 4
-
Microbial strains and appropriate broth media (e.g., Mueller-Hinton Broth)
-
Multichannel pipette
-
Plate reader (optional, for OD measurement)
Procedure:
-
In a 96-well plate, add 50 µL of broth to all wells.
-
Add 50 µL of the test compound stock solution to the first column of wells, resulting in the highest concentration to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard 50 µL from the last column.
-
Prepare a microbial inoculum adjusted to give a final concentration of 5 x 10⁵ CFU/mL in each well. Add 50 µL of this inoculum to each well.
-
Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only).
-
Seal the plate and incubate under the same conditions as Protocol 4.
-
Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed.[13]
Data Presentation: Summarizing Antimicrobial Activity
The MIC values for the synthesized library should be compiled into a table for clear comparison and to facilitate SAR analysis.
Table 1: Hypothetical MIC Values (µg/mL) of Pyrazole-Hydrazone Derivatives
| Compound ID | R-Group | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| PZ-H | -H | 64 | >128 | >128 |
| PZ-Cl | 4-Chloro | 8 | 32 | 64 |
| PZ-NO2 | 4-Nitro | 4 | 16 | 32 |
| PZ-OMe | 4-Methoxy | 128 | >128 | >128 |
| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |
| Fluconazole | (Control) | N/A | N/A | 8 |
Part 3: Structure-Activity Relationship (SAR) Analysis
Causality and Insights from Hypothetical Data:
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs like chloro (PZ-Cl) and nitro (PZ-NO2) on the phenyl ring significantly enhances activity against all tested strains compared to the unsubstituted compound (PZ-H). This suggests that reducing electron density on the aromatic ring is favorable for activity.[9] The nitro group, being a stronger EWG, results in the most potent compound (PZ-NO2).
-
Electron-Donating Groups (EDGs): The methoxy group (PZ-OMe), an EDG, leads to a dramatic loss of activity, with MIC values even higher than the unsubstituted parent compound. This further supports the hypothesis that electron-withdrawing character is crucial.[9]
-
Spectrum of Activity: The compounds show greater potency against the Gram-positive S. aureus than the Gram-negative E. coli. This is a common observation, as the outer membrane of Gram-negative bacteria presents an additional barrier to drug entry.
These initial SAR insights are critical for guiding the next round of synthesis. A medicinal chemist would use this information to design new derivatives with potentially enhanced potency, for example, by exploring different halogens (F, Br) or other EWGs at various positions on the phenyl ring.
Caption: Logical workflow of a Structure-Activity Relationship (SAR) study.
Part 4: Elucidating the Mechanism of Action (MoA)
Identifying the molecular target of a novel antimicrobial is crucial. For pyrazole derivatives, several potential targets have been suggested, including bacterial DNA gyrase and dihydrofolate reductase (DHFR).[6][7] DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that is a validated target for the quinolone class of antibiotics.[2]
Protocol 6: In Vitro DNA Gyrase Inhibition Assay
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase. It provides direct evidence for target engagement.
Materials:
-
Purified E. coli DNA gyrase enzyme
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP, reaction buffer
-
Test compounds and positive control (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA intercalating dye (e.g., SYBR Safe)
Procedure:
-
Set up reaction tubes containing DNA gyrase reaction buffer, ATP, and relaxed plasmid DNA.
-
Add the test compounds at various concentrations to the tubes. Include a "no compound" control and a positive control (Ciprofloxacin).
-
Initiate the reaction by adding the DNA gyrase enzyme to all tubes except a "no enzyme" control.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer/loading dye (containing SDS and EDTA).
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with a DNA dye and visualize under UV light.
Interpretation:
-
The "no enzyme" lane will show the relaxed form of the plasmid.
-
The "no compound" lane will show the supercoiled form of the plasmid (which migrates faster).
-
Active inhibitors will prevent supercoiling, resulting in a band corresponding to the relaxed plasmid. The concentration at which this occurs indicates the inhibitory potency.
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Part 5: Preliminary In Vivo Efficacy and Toxicity Assessment
While in vitro activity is essential, a successful drug candidate must be effective and non-toxic in a complex biological system.
Protocol 7: In Vitro Cytotoxicity Assay
Rationale: Before testing in animals, it is critical to assess the compound's toxicity against mammalian cells. This provides an initial measure of selectivity (i.e., is the compound more toxic to bacteria than to host cells?).
Procedure: A standard MTT or MTS assay using a human cell line (e.g., HEK293 or HepG2) is performed. Cells are incubated with serial dilutions of the test compound for 24-48 hours. Cell viability is then measured colorimetrically. The concentration that reduces cell viability by 50% (CC₅₀) is determined. A good candidate will have a high CC₅₀ (low toxicity) and a low MIC (high potency).
Protocol 8: High-Level Overview of a Murine Infection Model
Rationale: An animal model of infection is the ultimate test of a drug's efficacy in a living organism, taking into account absorption, distribution, metabolism, and excretion (ADME).[14][15]
Disclaimer: All animal studies must be conducted under approved ethical guidelines and protocols (e.g., IACUC).
High-Level Workflow:
-
Model Establishment: Induce an infection in mice (e.g., intraperitoneal or thigh infection) with a pathogenic bacterial strain like S. aureus.[16]
-
Treatment: After a set period to allow the infection to establish, administer the test compound (the "lead candidate" from SAR and MoA studies) to the mice via a relevant route (e.g., intravenous or oral).
-
Efficacy Assessment: At various time points post-treatment, assess the bacterial burden in relevant tissues (e.g., spleen, liver, or peritoneal fluid) by harvesting the organs, homogenizing, and plating serial dilutions to count colony-forming units (CFUs).
-
Comparison: The reduction in CFU in the treated group compared to a vehicle-treated control group indicates the in vivo efficacy of the compound.
Successful results from this phase provide strong justification for further preclinical development, including advanced ADME/Tox studies and formulation development.
Conclusion
The development of novel antimicrobial agents from pyrazole scaffolds is a systematic, multi-disciplinary process. It begins with rational synthetic design, progresses through a cascade of in vitro biological assays to identify potent hits and elucidate their mechanism, and culminates in preclinical in vivo models to demonstrate efficacy and safety. The inherent versatility of the pyrazole core, combined with the structured workflow outlined in these protocols, provides a robust framework for researchers to discover and advance next-generation therapeutics in the fight against infectious diseases.
References
- 1. Pyrazoles as Promising Scaffold for the Synthesis of Anti-Inflamm...: Ingenta Connect [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. ijrar.org [ijrar.org]
- 6. probiologists.com [probiologists.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. woah.org [woah.org]
- 11. pdb.apec.org [pdb.apec.org]
- 12. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 13. mdpi.com [mdpi.com]
- 14. In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 16. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-1-cyclopentylpyrazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Bromo-1-cyclopentylpyrazole. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to ensure the attainment of high-purity material essential for downstream applications.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification techniques for this compound are column chromatography and recrystallization.[1] The choice between these methods is dictated by the impurity profile, the scale of the purification, and the physical state of the crude material. For initial work-up, liquid-liquid extraction is a critical step to remove inorganic salts and highly polar or non-polar byproducts.[1]
Q2: How do I select the optimal purification strategy for my sample?
A2: An informed decision on the purification method depends on the specific impurities present. A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.
-
For solid, crystalline material with >90% purity: Recrystallization is often the most efficient method to achieve >99% purity.[1]
-
For oily or amorphous solids, or samples with closely related impurities: Column chromatography is generally the preferred method.[2]
-
For high-throughput or very challenging separations: Preparative HPLC, particularly reversed-phase, can provide high-resolution separation.[1]
Q3: What are the typical physical properties of this compound?
Q4: My this compound appears colored. How can I remove colored impurities?
A4: Colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal adsorbs the colored compounds. However, use charcoal judiciously as it can also adsorb the desired product, potentially reducing the overall yield.[3]
II. Troubleshooting Guide: Column Chromatography
Column chromatography is a cornerstone technique for purifying organic compounds.[4] However, challenges such as poor separation or compound degradation can arise. This guide addresses common issues encountered during the purification of this compound via column chromatography.
Issue 1: Poor Separation of this compound from Impurities
Possible Cause: Inappropriate solvent system (mobile phase).
Solution: The key to good separation is selecting a solvent system that provides a significant difference in the retention factors (Rf) of the target compound and its impurities.
Step-by-Step Protocol for Solvent System Optimization:
-
TLC Analysis: Spot the crude mixture on a silica gel TLC plate.
-
Solvent Screening: Develop the TLC plate in a series of solvent systems with varying polarities. A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Rf Evaluation: Aim for an Rf value of 0.2-0.4 for the this compound. This generally provides the best separation.
-
Gradient Elution: If a single solvent system (isocratic elution) does not resolve all impurities, a gradient elution can be effective.[2] Start with a less polar solvent system and gradually increase the polarity during the chromatography run.
| Solvent System (Hexane:Ethyl Acetate) | Observed Rf of this compound | Recommendation |
| 9:1 | ~0.1 | Increase polarity (e.g., to 8:2 or 7:3) |
| 7:3 | ~0.3 | Optimal for column chromatography |
| 5:5 | ~0.6 | Decrease polarity (e.g., to 8:2 or 7:3) |
Possible Cause: Column overloading.
Solution: The amount of crude material loaded onto the column should typically be 1-5% of the mass of the stationary phase (silica gel).[2] Exceeding this can lead to band broadening and poor separation. If a large amount of material needs to be purified, use a larger column.[2]
Issue 2: Streaking or Tailing of the Compound on the TLC Plate and Column
Possible Cause: Interaction of the basic nitrogen atoms in the pyrazole ring with acidic silica gel.
Solution: The acidic nature of silica gel can cause basic compounds to streak. Deactivating the silica gel can mitigate this issue.
Protocol for Silica Gel Deactivation:
-
Prepare the Slurry: When preparing the silica gel slurry for packing the column, add 0.1-1% triethylamine (Et3N) to the mobile phase.[2][5]
-
Pack the Column: Pack the column with the silica gel slurry containing triethylamine.
-
Equilibrate: Flush the column with the mobile phase (also containing 0.1-1% Et3N) until the eluent is clear.
-
Run the Column: Proceed with loading the sample and running the chromatography.
Alternatively, consider using a different stationary phase like neutral or basic alumina, or reversed-phase silica (C18).[2]
Issue 3: The Compound is Not Eluting from the Column
Possible Cause: The compound is too polar for the selected solvent system.
Solution: If the compound is not moving from the origin (Rf = 0), the mobile phase is not polar enough. Drastically increase the polarity of the solvent system. For pyrazole derivatives, a mobile phase containing methanol can be effective. A gradient elution ending with a high concentration of a polar solvent like methanol is recommended.[2]
Possible Cause: Irreversible adsorption or decomposition on the silica gel.
Solution: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel.
Troubleshooting Steps:
-
TLC Stability Test: Spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, degradation is likely occurring.[2]
-
Alternative Stationary Phases: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography on a C18 column.[2] Reversed-phase chromatography is often a good choice for polar compounds.[6]
Experimental Workflow: Flash Column Chromatography
Caption: Workflow for Flash Column Chromatography Purification.
III. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent at different temperatures.[3]
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Possible Cause: The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.
Solution: "Oiling out" occurs when the compound precipitates as a liquid instead of a solid.
Strategies to Prevent Oiling Out:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly.[3]
-
Slow Cooling: Insulate the flask to ensure gradual cooling. This provides time for proper crystal lattice formation.[3]
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small glass particles can serve as nucleation sites.
-
Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution to induce crystallization.[3]
-
Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point may be beneficial.[3]
Issue 2: Very Low Recovery of Purified Product
Possible Cause: Using too much solvent or premature crystallization.
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[3]
-
Pre-heat Funnel and Flask: When performing hot filtration to remove insoluble impurities, use a pre-warmed funnel and receiving flask to prevent the compound from crystallizing prematurely on the filter paper or in the funnel stem.
-
Thorough Cooling: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the precipitation of the product.[3]
Issue 3: The Compound Fails to Crystallize at All
Possible Cause: The compound is highly soluble in the chosen solvent even at low temperatures, or the presence of impurities is inhibiting crystallization.
Solution:
-
Use a Mixed Solvent System: A powerful technique involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point). Then, allow the solution to cool slowly.[3] Common mixed solvent systems include ethanol/water and hexane/ethyl acetate.[3]
-
Preliminary Purification: If the crude material is very impure, a quick filtration through a plug of silica gel might be necessary to remove impurities that inhibit crystallization.
Experimental Workflow: Recrystallization
Caption: Workflow for Purification by Recrystallization.
IV. References
-
BenchChem. Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support. 2
-
BenchChem. Technical Support Center: Purification of Trifluoromethylated Pyrazoles. BenchChem Technical Support. 1
-
BenchChem. Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. BenchChem Technical Support. 3
-
PubChem. 4-Bromo-1-cyclopropyl-1H-pyrazole. National Center for Biotechnology Information. --INVALID-LINK--
-
DTIC. The Bromination of Pyrazabole. Defense Technical Information Center. --INVALID-LINK--
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate GmbH. --INVALID-LINK--
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate GmbH. --INVALID-LINK--
-
Science.gov. halogenated aromatic compounds: Topics by Science.gov. U.S. Department of Energy, Office of Scientific and Technical Information. --INVALID-LINK--
-
Pharmaffiliates. (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. Pharmaffiliates Analytics & Synthetics (P) Ltd. --INVALID-LINK--
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. --INVALID-LINK--
References
side reactions in the synthesis of N-alkylated pyrazoles
Welcome to the technical support center for the N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of pyrazoles, offering explanations and actionable solutions.
Problem 1: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve regioselectivity?
The formation of a mixture of N1 and N2 regioisomers is the most common side reaction in the N-alkylation of unsymmetrically substituted pyrazoles. This arises from the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[1][2][3] The regiochemical outcome is a delicate balance of steric effects, electronic effects, and reaction conditions.[1][2]
Causality and Strategic Solutions:
-
Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[3][4]
-
Solution: If your desired isomer is the one with the alkyl group on the less hindered nitrogen, you are in a favorable position. To further enhance this, consider using a bulkier alkylating agent if your synthesis allows. Conversely, to obtain the more hindered isomer, steric factors must be overcome by manipulating other reaction parameters. A notable strategy involves using sterically bulky α-halomethylsilanes as masked methylating reagents to achieve high N1 selectivity, followed by a protodesilylation step.[5]
-
-
Choice of Base and Solvent: The combination of base and solvent can dramatically influence the regioselectivity.[1][2][3] The nature of the pyrazolate anion and its association with the counter-ion in a given solvent can alter the accessibility of the two nitrogen atoms.
-
N1-Selectivity: Combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF), or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) have been shown to favor N1-alkylation.[3][6]
-
N2-Selectivity: For certain substrates, magnesium-based Lewis acids can direct the alkylation towards the N2 position.[1]
-
Solvent Polarity: The polarity of the solvent plays a crucial role. For instance, in some reactions, polar aprotic solvents favor the formation of a single regioisomer, while polar protic solvents can lead to poor selectivity.[7] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to significantly enhance regioselectivity in certain pyrazole formations.[8]
-
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogen atoms.[1][2]
-
Solution: While you may not be able to change the substituents on your core molecule, understanding their electronic influence can help predict the outcome and guide your choice of other reaction parameters to counteract or enhance the inherent electronic bias.
-
Experimental Protocol for Enhancing N1-Regioselectivity:
-
Reagents and Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole (1.0 eq.) to a flame-dried flask containing anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C and add NaH (1.1 eq., 60% dispersion in mineral oil) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the desired N1-isomer.
Problem 2: I am observing the formation of a dialkylated quaternary salt.
This side reaction occurs when the N-alkylated pyrazole product, which is often still nucleophilic, reacts further with the alkylating agent.[1]
Causality and Strategic Solutions:
-
Stoichiometry: The use of an excess of the alkylating agent is a primary cause.
-
Solution: Carefully control the stoichiometry, using no more than 1.0 to 1.1 equivalents of the alkylating agent.
-
-
Reaction Concentration and Temperature: High concentrations and elevated temperatures can increase the rate of the second alkylation.
-
Solution: Perform the reaction at a lower temperature and consider adding the alkylating agent slowly (e.g., via a syringe pump) to maintain a low instantaneous concentration.
-
Problem 3: My reaction yield is low.
Low yields can be attributed to several factors, including incomplete deprotonation, insufficient reactivity of the alkylating agent, or degradation of starting materials or products.
Causality and Strategic Solutions:
-
Incomplete Deprotonation: The pyrazole N-H may not be fully deprotonated by the chosen base.
-
Solution: Switch to a stronger base. For example, if you are using a carbonate base like K2CO3, consider moving to a hydride base such as NaH.[3]
-
-
Poor Reactivity of the Alkylating Agent: The leaving group on the alkylating agent may not be sufficiently labile.
-
Solution: Increase the electrophilicity of the alkylating agent by changing the leaving group in the order of reactivity: -Cl < -Br < -I < -OTs (tosylate).
-
-
Reaction Conditions: The reaction may not have reached completion.
-
Solution: Ensure anhydrous conditions, as water can quench the base and the pyrazolate anion. Increase the reaction temperature or extend the reaction time, carefully monitoring the progress by TLC or LC-MS to avoid product degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in achieving regioselective N-alkylation of pyrazoles?
The core challenge lies in the electronic similarity of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1][2] This similarity allows both nitrogen atoms to act as nucleophiles, often resulting in the formation of a mixture of N1 and N2 alkylated products, which can be challenging to separate.[3]
Q2: How do steric effects of substituents on the pyrazole ring influence regioselectivity?
Steric hindrance is a powerful directing tool in pyrazole N-alkylation. Alkylation generally occurs at the less sterically hindered nitrogen atom.[3][4] For example, a bulky substituent at the C3 position will sterically disfavor alkylation at the adjacent N2 position, leading to a preference for alkylation at the N1 position. Conversely, a bulky group at C5 will direct alkylation to N1.
Q3: Can the choice of alkylating agent itself dictate the regiochemical outcome?
Absolutely. The structure of the alkylating agent is crucial. Sterically demanding alkylating agents will amplify the steric effects of the pyrazole substituents, leading to higher regioselectivity.[3] For instance, using a bulky alkyl halide can significantly favor alkylation at the less hindered nitrogen. Specialized reagents, such as trichloroacetimidates, have also been developed for N-alkylation, with sterics controlling which isomer is the major product.[4][9]
Q4: Are there catalytic methods to control the regioselectivity of pyrazole N-alkylation?
Yes, catalytic methods are emerging as a powerful strategy. For example, magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles has been reported.[1] Additionally, enzymatic approaches using engineered enzymes have shown the potential for catalyst-controlled pyrazole alkylation with excellent regioselectivity.[10]
Data Summary Table
| Base | Solvent | Temperature | Typical Outcome | Reference |
| NaH | THF / DMF | 0 °C to RT | Favors N1-alkylation | [3][6] |
| K2CO3 | DMSO | RT to elevated | Favors N1-alkylation | [11] |
| K2CO3 | MeCN | Reflux | Can result in mixtures | [1][2] |
| 2,6-Lutidine | Dichloromethane | RT | High N1-selectivity for activated pyrazoles | [12] |
| Mg(OTf)2 | Dichloromethane | RT | Can favor N2-alkylation | [1] |
Visualizing Reaction Control
Diagram 1: Key Factors Influencing Regioselectivity
Caption: Factors governing the N1 vs. N2 alkylation of pyrazoles.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for optimizing regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Pyrazoles
Welcome to the Technical Support Center for the bromination of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the electrophilic bromination of pyrazole scaffolds. As a cornerstone of medicinal chemistry, the introduction of a bromine atom onto the pyrazole ring opens up a vast chemical space for further functionalization through cross-coupling reactions.[1][2] This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success of your experiments.
I. The Chemistry of Pyrazole Bromination: A Mechanistic Overview
The bromination of pyrazoles proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring, being an electron-rich heterocycle, is susceptible to attack by electrophiles.[3][4] The C4 position is the most electron-rich and sterically accessible, making it the most common site for bromination.[5][6]
The general mechanism can be visualized as follows:
-
Generation of the Electrophile: The brominating agent (e.g., Br2 or NBS) provides the electrophilic bromine species (Br+). The electrophilicity of Br2 can be enhanced by a Lewis acid catalyst. In the case of N-bromosuccinimide (NBS), the bromine atom is polarized due to the adjacent electron-withdrawing succinimide group, making it sufficiently electrophilic to react with the activated pyrazole ring.[7]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the pyrazole ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A base in the reaction mixture removes a proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-bromopyrazole product.
Diagram of the General Mechanism for Electrophilic Bromination of Pyrazole
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Navigating the Challenges of Regioselective Pyrazole Synthesis
Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chemistry. Pyrazoles are a cornerstone of many pharmaceuticals and agrochemicals, making their selective synthesis a critical endeavor.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter in the laboratory.
Section 1: Controlling Regioselectivity in Pyrazole Ring Formation
The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a fundamental method for constructing the pyrazole ring.[2][3] However, when using unsymmetrical 1,3-dicarbonyls, the reaction can lead to a mixture of regioisomers, which are often difficult to separate.[4][5][6] This section will guide you through troubleshooting and optimizing this crucial reaction.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so important?
A1: Regioselectivity is the preference for the formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[5][7] In the synthesis of unsymmetrical pyrazoles, particularly from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[5][7] Controlling which isomer is the major product is vital because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity. For efficient drug discovery and development, the selective synthesis of the desired isomer is paramount.[7]
Q2: I'm getting a mixture of regioisomers in my pyrazole synthesis. What are the primary factors influencing the outcome?
A2: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate balance of several interconnected factors:[5]
-
Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon.[5][7] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl group (-CF₃) is more electrophilic.[7]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct one reaction pathway, directing the nucleophilic attack to the less sterically hindered carbonyl group.[5][7]
-
Reaction pH: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the substituted hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[4][7] In contrast, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[7]
-
Solvent Effects: The choice of solvent can significantly impact regioselectivity. For example, aprotic dipolar solvents like DMF or NMP have been shown to give better results than polar protic solvents like ethanol in certain cases.[4] Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have also been demonstrated to dramatically increase regioselectivity.[8]
Troubleshooting Guide: Improving Regioselectivity in the Knorr Pyrazole Synthesis
Problem: My reaction is producing an inseparable mixture of regioisomers, with the undesired isomer being the major product.
This is a common issue when the intrinsic electronic and steric factors of the substrates favor the formation of the unwanted isomer under standard reaction conditions.[7]
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for optimizing regioselectivity.
Detailed Experimental Protocols
Protocol 1: Solvent Screening for Enhanced Regioselectivity [8]
-
Objective: To determine the effect of different solvents on the regioselectivity of the pyrazole formation.
-
Materials: Unsymmetrical 1,3-dicarbonyl (1.0 mmol), substituted hydrazine (1.1 mmol), Ethanol, 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), and Dimethylformamide (DMF).
-
Procedure:
-
Set up four parallel reactions in separate vials.
-
To each vial, add the unsymmetrical 1,3-dicarbonyl (1.0 mmol).
-
Add 5 mL of the respective solvent (Ethanol, TFE, HFIP, DMF) to each vial.
-
Add the substituted hydrazine (1.1 mmol) to each solution at room temperature.
-
Stir the reaction mixtures at room temperature for 1-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Analyze the crude product ratio of regioisomers using ¹H NMR spectroscopy.
-
Purify the desired isomer by column chromatography.
-
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid [7]
-
Objective: To utilize microwave irradiation to potentially favor the thermodynamically more stable isomer.
-
Materials: α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol), arylhydrazine (1.1 mmol), Glacial Acetic Acid.
-
Procedure:
-
In a 10 mL microwave reaction vessel, combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol).
-
Add 5 mL of glacial acetic acid to serve as both solvent and catalyst.
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a specific duration (e.g., 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Data Summary Table: Solvent Effects on Regioselectivity
| Entry | 1,3-Dicarbonyl | Hydrazine | Solvent | Regioisomeric Ratio (A:B) | Reference |
| 1 | 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | 1:1 | [8] |
| 2 | 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | TFE | 4:1 | [8] |
| 3 | 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | >20:1 | [8] |
| 4 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | 1:1 | [4] |
| 5 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMA (acidic) | 98:2 | [4] |
Section 2: Achieving Regioselectivity in N-Alkylation of Pyrazoles
Once the pyrazole core is synthesized, functionalization at one of the nitrogen atoms is often the next step. However, the similar electronic properties of the N1 and N2 atoms present a significant challenge, frequently leading to mixtures of N1 and N2 alkylated regioisomers that are challenging to separate.[9]
Frequently Asked Questions (FAQs)
Q3: What are the main challenges in the selective N-alkylation of pyrazoles?
A3: The primary challenge arises from the similar nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[9] This often results in the formation of a mixture of N1 and N2 alkylated products.[9] The regiochemical outcome is influenced by a delicate interplay of steric effects, electronic effects, and reaction conditions.[9]
Q4: What key factors control the N1 vs. N2 alkylation selectivity?
A4: The regioselectivity of pyrazole N-alkylation is governed by:
-
Steric Effects: The steric bulk of substituents at the C3 and C5 positions of the pyrazole ring, as well as the steric hindrance of the alkylating agent, are primary determinants. Alkylation generally favors the less sterically hindered nitrogen atom.[9]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[9]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the regioselectivity.[9] For instance, combinations like NaH in THF or K₂CO₃ in DMSO often favor N1-alkylation.[9]
-
The Alkylating Agent: The nature of the electrophile is crucial. Sterically demanding alkylating agents, such as α-halomethylsilanes, have been developed to achieve high selectivity for the N1 position.[9][10]
Troubleshooting Guide: Selective N-Alkylation of Pyrazoles
Problem: My N-alkylation reaction is yielding a nearly 1:1 mixture of N1 and N2 isomers.
This is a frequent outcome when there is minimal steric or electronic differentiation between the two nitrogen atoms under standard alkylation conditions.
Strategic Approach to Selective N-Alkylation
Caption: Strategic workflow for selective N-alkylation.
Detailed Experimental Protocols
Protocol 3: N1-Selective Alkylation using a Sterically Hindered Alkylating Agent [10]
-
Objective: To achieve high N1-selectivity by employing a sterically bulky alkylating agent.
-
Materials: Substituted pyrazole (1.0 mmol), α-chloromethyl(trimethyl)silane (1.2 mmol), Sodium hydride (60% dispersion in mineral oil, 1.2 mmol), Anhydrous THF.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to 0 °C and carefully add sodium hydride (1.2 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the α-chloromethyl(trimethyl)silane (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
The silyl group can then be removed in a subsequent protodesilylation step using a fluoride source (e.g., TBAF) to yield the N1-methyl pyrazole.[10]
-
Protocol 4: General N1-Alkylation using K₂CO₃/DMSO [11]
-
Objective: A general and practical method for N1-alkylation of 3-substituted pyrazoles.
-
Materials: 3-Substituted pyrazole (1.0 mmol), alkyl halide (1.1 mmol), Potassium carbonate (K₂CO₃, 2.0 mmol), Anhydrous DMSO.
-
Procedure:
-
To a flask, add the 3-substituted pyrazole (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMSO (5 mL).
-
Add the alkyl halide (1.1 mmol) to the suspension.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
References
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. youtube.com [youtube.com]
- 3. Unit 4 Pyrazole | PDF [slideshare.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
stability of 4-Bromo-1-cyclopentylpyrazole under acidic or basic conditions
Welcome to the technical support center for 4-Bromo-1-cyclopentylpyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice, frequently asked questions, and protocols to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a heterocyclic compound featuring a stable aromatic pyrazole core.[1] The pyrazole ring itself is generally robust and resistant to oxidation and reduction due to its aromaticity.[2][3] The key features influencing its stability are the N-cyclopentyl group and the C4-bromo substituent. While the pyrazole core provides a stable platform, the C-Br bond is the primary reactive site, often utilized in cross-coupling reactions.[1] The stability of the molecule can be influenced by pH, temperature, and light exposure. Understanding these factors is critical for its proper handling, storage, and use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic or basic conditions?
A1: While specific degradation studies on this compound are not extensively documented, based on the chemistry of brominated pyrazoles and related pharmaceutical compounds, the following pathways are most probable:
-
Under Acidic Conditions: The pyrazole ring is weakly basic and will be protonated in acidic media.[2][3] This deactivates the ring towards electrophilic attack.[4] The primary concern under strong acidic conditions (low pH) and elevated temperatures would be the potential for acid-catalyzed ring-opening of the N-cyclopentyl group, although this typically requires harsh conditions.[1] Hydrolytic cleavage of the C-Br bond is generally slow for aryl bromides but could be accelerated by high temperatures. Studies on the related drug Celecoxib, which contains a pyrazole ring, show some degradation in acidic medium, particularly under reflux conditions.[1][5]
-
Under Basic Conditions: In a basic medium, the primary concern is the potential for nucleophilic aromatic substitution (SNAr) at the C4 position, leading to the replacement of the bromine atom with a hydroxyl group or other nucleophiles present in the medium. This would result in the formation of 1-cyclopentyl-1H-pyrazol-4-ol. The rate of this reaction is dependent on the strength of the base, the temperature, and the solvent. Forced degradation studies on pyrazole-containing drugs like Ruxolitinib have shown a faster decline in concentration under alkaline stress compared to acidic conditions.[6][7]
Q2: What is the recommended pH range for working with this compound in aqueous or mixed-solvent systems?
A2: To maintain the integrity of the C-Br bond and the overall structure, it is recommended to work in a neutral to slightly acidic pH range (pH 4-7) . In this range, the pyrazole ring is less likely to be protonated, and the rate of base-catalyzed hydrolysis of the C-Br bond is minimized. If experimental conditions necessitate a basic pH, it is advisable to use the mildest base possible and maintain a low temperature to mitigate the risk of de-bromination.
Q3: How should I store solutions of this compound?
A3: For optimal stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation, although the pyrazole ring is generally resistant to it.
-
Solvent: Use aprotic solvents if possible. If aqueous solutions are necessary, buffer them to a neutral or slightly acidic pH.
Q4: Can I use this compound in reactions involving strong nucleophiles?
A4: Yes, but with caution. The C4-bromo substituent is a key reactive site for nucleophilic substitution and cross-coupling reactions.[1] When using strong nucleophiles, be aware that substitution at the C4 position is a likely reaction. If the integrity of the C-Br bond is desired, it is crucial to control the reaction conditions (temperature, stoichiometry, and reaction time) to favor the desired transformation elsewhere in the molecule.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
Issue 1: Low Yield or Absence of Expected Product in a Reaction
If you are using this compound as a starting material and observe low yields or the absence of your desired product, consider the following possibilities:
| Potential Cause | Troubleshooting Steps |
| Degradation of Starting Material | Verify the purity of your this compound stock using techniques like NMR or LC-MS before starting the reaction. |
| Incompatible Reaction pH | If your reaction is conducted under strongly basic conditions, you may be experiencing de-bromination. Monitor the reaction by LC-MS to check for the presence of the de-brominated analog (mass = M-79/81). Consider using a milder base or protecting the C4 position if it is not the intended reaction site. |
| Instability at Elevated Temperatures | If the reaction requires high heat, perform a small-scale experiment to assess the thermal stability of the starting material under your specific reaction conditions. Analyze the sample after heating for the intended reaction time. |
| Incorrect Reagent Stoichiometry | Re-verify the calculations for all reagents. If using a strong nucleophile, an excess may lead to unwanted side reactions. |
Issue 2: Appearance of Unexpected Impurities in Post-Reaction Analysis
The presence of unexpected peaks in your LC-MS, GC-MS, or NMR spectra could indicate degradation or side reactions.
References
- 1. Stability of Celecoxib Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity [mdpi.com]
- 6. Physicochemical Stability Study of Oral Suspension Containing Ruxolitinib in Children with Steroid-Refractory Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jurnal.healthsains.co.id [jurnal.healthsains.co.id]
removing impurities from 4-Bromo-1-cyclopentylpyrazole crude product
An essential, yet often challenging, step in the synthesis of 4-Bromo-1-cyclopentylpyrazole is the purification of the crude product. Success in subsequent applications, whether in medicinal chemistry or materials science, hinges on achieving high purity. This technical support guide, designed for chemistry professionals, provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind them.
Technical Support Center: Purifying this compound
This guide is structured to help you diagnose issues with your crude product and select the most effective purification strategy.
Part 1: Frequently Asked Questions & Initial Troubleshooting
This section addresses the most common initial observations and concerns during the purification process.
Q1: My final crude product is a dark, viscous oil, but I expected a solid. What are the likely causes and my immediate next step?
A: An oily or dark-colored crude product is a common issue and typically indicates the presence of significant impurities.[1] The most probable causes are residual high-boiling solvents, unreacted starting materials, or polymeric side products formed during the reaction.
-
Residual Solvents: If you used a high-boiling solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), it is notoriously difficult to remove completely by rotary evaporation alone.[1]
-
Reaction Byproducts: Depending on your synthetic route, various byproducts can lead to an oily consistency. For instance, bromination reactions using N-Bromosuccinimide (NBS) will produce succinimide, while alkylation reactions may have unreacted starting materials.[2][3]
Your immediate next step should be a thorough aqueous work-up. Before attempting more advanced purification like column chromatography, perform a liquid-liquid extraction. Dissolve your crude oil in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash it sequentially with water and saturated brine. This will remove DMF, inorganic salts, and other water-soluble impurities that can hinder crystallization and complicate chromatography.[4]
Q2: My Thin Layer Chromatography (TLC) plate shows multiple spots. How can I tentatively identify my product and the major impurities?
A: A multi-spot TLC is your primary diagnostic tool. The relative positions of the spots (Rf values) provide crucial information about the polarity of the components.
-
Spot the Standards: If available, spot your starting material(s) on the same TLC plate alongside your crude reaction mixture. This is the most reliable way to identify unreacted starting materials.
-
Analyze Polarity: this compound is a moderately polar compound.
-
Less Polar Spots (Higher Rf): These could correspond to non-polar impurities or, if you started from 1-cyclopentylpyrazole and brominated it, the unreacted starting material.
-
Product Spot (Intermediate Rf): Your desired product will likely be a prominent spot in the middle of the TLC plate with a typical solvent system like 20-30% ethyl acetate in hexanes.
-
More Polar Spots (Lower Rf): These often represent highly polar impurities like succinimide (if using NBS), unreacted 4-bromo-1H-pyrazole (if using the alkylation route), or baseline "gunk" (polymeric material). These compounds interact more strongly with the polar silica gel.[5]
-
Q3: What are the most common impurities from an NBS bromination of 1-cyclopentylpyrazole, and how do they affect purification?
A: The electrophilic bromination of a pyrazole ring with NBS is a common synthetic route.[3] However, it can generate specific impurities:
-
Unreacted 1-Cyclopentylpyrazole: Incomplete reaction is common. This starting material is less polar than the brominated product and will have a higher Rf on TLC.
-
Dibrominated Pyrazoles: Over-bromination can occur, leading to products like 3,4-dibromo- or 4,5-dibromo-1-cyclopentylpyrazole. These will have polarities similar to your desired product, making them the most challenging impurities to separate via chromatography.[2][6]
-
Succinimide: This is the direct byproduct of NBS. It is highly polar and water-soluble. A proper aqueous work-up is usually sufficient to remove the vast majority of it. If it persists, it will appear as a low-Rf spot on TLC.
Q4: I synthesized the compound by alkylating 4-bromo-1H-pyrazole with a cyclopentyl halide. What impurities should I expect?
A: This route involves nucleophilic substitution and presents a different impurity profile:
-
Unreacted 4-bromo-1H-pyrazole: This starting material is significantly more polar than the N-alkylated product due to the N-H bond, which can act as a hydrogen bond donor. It will have a very low Rf on TLC and can often be removed by washing the organic layer with a mild aqueous base (like NaHCO₃ solution) during work-up.[7]
-
Unreacted Cyclopentyl Halide: This is a non-polar, volatile impurity that should be easily separated by column chromatography and removed during solvent evaporation.
-
Inorganic Base/Salts: If you used a base like K₂CO₃ or NaH, residual salts can contaminate your product.[8] These are non-volatile but are effectively removed by an aqueous work-up.
Part 2: In-Depth Purification Protocols
Based on your initial assessment, select the appropriate protocol. For a typical crude product, you will likely perform Protocol 2.1 followed by 2.2.
Workflow for Purification of this compound
The following diagram outlines the decision-making process for purifying your crude product.
Caption: Purification decision workflow for crude this compound.
Protocol 2.1: Standard Aqueous Work-up
This protocol is critical for removing highly polar and water-soluble impurities before chromatography.
Objective: To remove inorganic salts, residual DMF/DMSO, and highly polar organic byproducts like succinimide.
Methodology:
-
Transfer the entire crude reaction mixture to a separatory funnel.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude).
-
Add an equal volume of deionized water, shake the funnel vigorously for 30 seconds, and allow the layers to separate. Drain the aqueous (bottom) layer.
-
Repeat the water wash (Step 3) two more times to ensure complete removal of DMF.[1]
-
Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove any residual acidic impurities.
-
Finally, wash the organic layer with an equal volume of saturated brine (NaCl solution). This helps to break up emulsions and remove residual water from the organic layer.
-
Drain the organic layer into a clean Erlenmeyer flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent using a rotary evaporator.
Protocol 2.2: Flash Column Chromatography
This is the primary method for separating your target compound from impurities with different polarities.[9][10]
Objective: To isolate this compound from less polar (e.g., starting material) and more polar (e.g., dibrominated) impurities.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Using TLC, find a solvent system (eluent) that gives your product an Rf value of approximately 0.25-0.35.
-
Start with a low-polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexanes) and gradually increase the polarity.
-
The goal is to achieve good separation between your product spot and the nearest impurity spots.
-
| Typical Impurity Class | Relative Polarity | Suggested Starting Eluent (EtOAc/Hexanes) |
| Unreacted 1-Cyclopentylpyrazole | Less Polar | 10% / 90% |
| This compound (Product) | Moderate | 15-25% / 85-75% |
| Dibrominated Byproducts | Slightly More Polar | 20-30% / 80-70% |
| Unreacted 4-bromo-1H-pyrazole | Very Polar | 40-50% / 60-50% |
-
Column Packing:
-
Select a column with a diameter appropriate for your sample size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel (60-120 mesh) as a slurry in your starting, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.[5]
-
-
Sample Loading:
-
Dissolve your crude product from the work-up in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.[7]
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, applying gentle positive pressure.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the fractions that contain your pure product, and remove the solvent by rotary evaporation.
-
Protocol 2.3: Recrystallization or Trituration
This protocol is used for the final purification of a solid product obtained after chromatography.
Objective: To remove trace impurities by leveraging differences in solubility, yielding a crystalline, high-purity solid.
Methodology:
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., hexanes, heptane, isopropanol, or mixtures like ethyl acetate/hexanes).
-
Dissolution: Place the solid product in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Trituration: If a suitable recrystallization solvent cannot be found, trituration can be effective.[4] Add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes). Stir the solid vigorously in this solvent, then filter to collect the purified, undissolved product.
Part 3: Final Purity Assessment
After purification, you must verify the identity and purity of your this compound.
-
¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectrum should show clean signals corresponding to the pyrazole and cyclopentyl protons, free from impurity peaks. Compare your spectrum to literature values or predictive models. Key signals for similar structures can be found in chemical databases.[11][12][13] Common solvent and impurity peaks are well-documented and should be consulted.[14]
-
Melting Point: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
By following this structured troubleshooting and purification guide, researchers can effectively address common challenges and consistently obtain high-purity this compound for their research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. 4-Bromo-1-methylpyrazole(15803-02-8) 1H NMR [m.chemicalbook.com]
- 12. 4-BROMO-4'-N-PENTYLBIPHENYL(63619-59-0) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. epfl.ch [epfl.ch]
Technical Support Center: Preventing Decomposition of Pyrazole Compounds During Purification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of pyrazole compounds during purification. Pyrazoles are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1][2] However, their purification can be fraught with difficulties due to their potential for decomposition under various conditions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and ensure the integrity of your compounds.
I. Troubleshooting Guide: Diagnosing and Solving Pyrazole Decomposition
This section addresses specific issues you may encounter during the purification of pyrazole compounds, providing explanations for the underlying causes and actionable solutions.
Issue 1: My pyrazole compound is degrading on the silica gel column.
This is one of the most common problems faced during the purification of pyrazole derivatives. The acidic nature of standard silica gel can lead to decomposition.
Root Cause Analysis:
-
Acid Sensitivity: The nitrogen atoms in the pyrazole ring can be protonated by the acidic silanol groups (Si-OH) on the surface of silica gel. This can make the ring more susceptible to nucleophilic attack or rearrangement, leading to degradation.
-
Prolonged Contact Time: The longer your compound remains on the column, the greater the opportunity for acid-catalyzed decomposition to occur.[3]
Solutions & Protocols:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.[5]
-
Reversed-Phase Chromatography: Utilizing a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) can be an effective strategy, as the non-polar stationary phase is less likely to cause acid-catalyzed degradation.[5][6]
-
-
Minimize Residence Time: Employ flash chromatography techniques to expedite the separation process and reduce the contact time between your compound and the stationary phase.[5]
Issue 2: My pyrazole compound is showing signs of oxidation (color change, new impurities) during workup or purification.
Pyrazoles, particularly those with electron-rich substituents, can be susceptible to oxidation.
Root Cause Analysis:
-
Atmospheric Oxygen: Exposure to air, especially during lengthy purification procedures, can lead to oxidative degradation.[7]
-
Light Exposure: Some pyrazole derivatives are photosensitive and can degrade upon exposure to UV or visible light.[7]
-
Presence of Oxidizing Agents: Trace amounts of oxidizing agents in your solvents or reagents can initiate decomposition.
Solutions & Protocols:
-
Work Under an Inert Atmosphere: Whenever possible, perform extractions, solvent removal, and column chromatography under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[7]
-
Use Degassed Solvents: Before use, degas your solvents by sparging with nitrogen or argon, or by using a freeze-pump-thaw method. This removes dissolved oxygen.
-
Protection from Light: Protect your compound from light by wrapping your flasks and columns in aluminum foil.[7]
-
Addition of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents can help prevent oxidative decomposition.
Issue 3: I am observing the formation of regioisomers or other byproducts during purification.
Sometimes, the purification conditions themselves can induce isomerization or other side reactions.
Root Cause Analysis:
-
Tautomerism: Pyrazoles can exist as tautomers, and the equilibrium between them can be influenced by the solvent and the stationary phase.[8] While not strictly decomposition, this can complicate purification.
-
pH-Induced Rearrangements: As discussed, acidic or basic conditions can catalyze rearrangements of the pyrazole core or its substituents.
Solutions & Protocols:
-
pH Control: If your compound is sensitive to pH, consider buffering your mobile phase during chromatography.
-
Solvent Selection: The choice of solvent can influence the tautomeric equilibrium.[8] Experiment with different solvent systems during methods development to find one that provides a single, stable form of your compound.
-
Protecting Groups: For particularly sensitive pyrazoles, the use of a protecting group on the pyrazole nitrogen can prevent tautomerism and increase stability during purification.[9][10][11] Common protecting groups include Boc, THP, and sulfonyl groups.[9][11]
II. Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the stability of pyrazole compounds?
A1: The stability of pyrazoles is primarily influenced by:
-
pH: Pyrazoles can be unstable in strongly acidic or basic conditions.[12]
-
Temperature: Elevated temperatures can promote thermal decomposition.[13][14][15][16]
-
Oxidizing/Reducing Agents: The pyrazole ring can be susceptible to oxidation or reduction depending on its substituents.[17][18][19][20]
-
Light: Photosensitive pyrazoles can degrade upon exposure to light.[7]
-
Nature of Substituents: Electron-withdrawing or electron-donating groups on the pyrazole ring can significantly impact its stability.
Q2: How can I quickly assess the stability of my pyrazole compound on silica gel?
A2: A simple 2D TLC experiment can be very informative.
-
Protocol:
-
Spot your compound on a TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate and then turn it 90 degrees.
-
Develop the plate again in the same solvent system.
-
If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[3]
-
Q3: Are there any general recommendations for choosing a recrystallization solvent for pyrazoles?
A3: The choice of solvent is highly dependent on the specific pyrazole derivative. However, some common solvents and solvent systems include:
-
Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, and hexane are frequently used.[21]
-
Mixed Solvents: A common technique is to dissolve the compound in a hot "good" solvent (e.g., ethanol) and then add a hot "anti-solvent" (e.g., water or hexane) until turbidity is observed, followed by slow cooling.[21]
Q4: My pyrazole is an oil and cannot be recrystallized. What are my best purification options?
A4: For oily pyrazole compounds, column chromatography is the most suitable purification method.[4] If you are concerned about decomposition on silica, consider the following:
-
Flash Chromatography: To minimize contact time.[5]
-
Deactivated Silica or Alumina: To avoid acid-catalyzed degradation.[4][5]
-
Reversed-Phase HPLC: For a non-acidic stationary phase.[5]
Q5: Can I use protecting groups to enhance the stability of my pyrazole during purification?
A5: Yes, protecting the NH group of the pyrazole ring can be an excellent strategy to prevent decomposition and side reactions during purification.[9][10][11] The choice of protecting group will depend on the subsequent steps in your synthetic route.
III. Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Pyrazole Purification
This diagram outlines a logical approach to troubleshooting common issues encountered during pyrazole purification.
Caption: A decision tree for troubleshooting pyrazole purification.
Diagram 2: Factors Leading to Pyrazole Decomposition
This diagram illustrates the primary factors that can contribute to the decomposition of pyrazole compounds during purification.
Caption: Key factors contributing to pyrazole instability.
IV. Summary Table of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution(s) |
| Degradation on silica gel | Acidic nature of silica | Deactivate silica with Et₃N, use alumina, or employ reversed-phase chromatography.[4][5] |
| Color change/new impurities | Oxidation | Work under an inert atmosphere, use degassed solvents, protect from light.[7] |
| Isomerization/byproducts | pH sensitivity, tautomerism | Control pH with buffers, select appropriate solvents, use protecting groups.[8][9][11] |
| Oiling out during recrystallization | Improper solvent choice | Use a seed crystal, slow down the cooling rate, or change the solvent system.[21] |
| Low recovery from column | Strong adsorption to silica | Deactivate silica, use a more polar eluent, or switch to a different stationary phase.[4][5] |
V. References
-
Effect of pH on pyrazole binding to liver alcohol dehydrogenase. European Journal of Biochemistry, --INVALID-LINK--
-
Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. BenchChem, --INVALID-LINK--
-
Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. National Institutes of Health, --INVALID-LINK--
-
Pyrazole - Solubility of Things. Solubility of Things, --INVALID-LINK--
-
Improving Flash Purification of Chemically Related Pyrazines. Biotage, --INVALID-LINK--
-
What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate, --INVALID-LINK--
-
Technical Support Center: Purification of Pyrazolone Derivatives. BenchChem, --INVALID-LINK--
-
An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem, --INVALID-LINK--
-
Technical Support Center: Stability and Storage of Pyrazole Compounds. BenchChem, --INVALID-LINK--
-
Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology, --INVALID-LINK--
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI, --INVALID-LINK--
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health, --INVALID-LINK--
-
(PDF) Thermal Decomposition of Nitropyrazoles. ResearchGate, --INVALID-LINK--
-
Electrochemically enabled oxidative aromatization of pyrazolines. Royal Society of Chemistry, --INVALID-LINK--
-
PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. ResearchGate, --INVALID-LINK--
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI, --INVALID-LINK--
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. National Institutes of Health, --INVALID-LINK--
-
Ph-Metric Study on Determination of Proton- Ligand Stability Constants of Some Substituted Pyrazolines. Oriental Journal of Chemistry, --INVALID-LINK--
-
(PDF) Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. ResearchGate, --INVALID-LINK--
-
challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem, --INVALID-LINK--
-
Technical Support Center: Purification of Trifluoromethylated Pyrazoles. BenchChem, --INVALID-LINK--
-
Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. PubMed, --INVALID-LINK--
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate, --INVALID-LINK--
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI, --INVALID-LINK--
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Royal Society of Chemistry, --INVALID-LINK--
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, --INVALID-LINK--
-
Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate, --INVALID-LINK--
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar, --INVALID-LINK--
-
Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism. ResearchGate, --INVALID-LINK--
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI, --INVALID-LINK--
-
Technical Support Center: Purification of Pyrazolium-Based Compounds. BenchChem, --INVALID-LINK--
-
The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. ResearchGate, --INVALID-LINK--
-
Pyrazole synthesis. Organic Chemistry Portal, --INVALID-LINK--
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health, --INVALID-LINK--
-
Method for purifying pyrazoles. Google Patents, --INVALID-LINK--
-
Process for the purification of pyrazoles. Google Patents, --INVALID-LINK--
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit, --INVALID-LINK--
-
New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Regis Technologies, --INVALID-LINK--
-
(PDF) Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate, --INVALID-LINK--
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry, --INVALID-LINK--
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Grignard Reactions for Pyrazole Synthesis
Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the Grignard-based synthesis of pyrazoles. As Senior Application Scientists, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this powerful but sensitive reaction.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: My Grignard reagent fails to form or forms in very low concentration.
This is one of the most common failure points in any Grignard synthesis. The underlying cause is almost always the presence of reactive impurities that consume the Grignard reagent as it forms.
Q: What are the primary reasons for the failure of Grignard reagent formation?
A: Grignard reagents are potent nucleophiles and strong bases, making them highly reactive towards even trace amounts of protic species, most notably water.[1] This acid-base neutralization reaction converts the Grignard reagent into an inert alkane, which not only diminishes your yield but can entirely prevent the reagent's formation.[1]
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: This is the most critical factor. Water can be introduced from various sources including solvents, glassware, and even the magnesium turnings themselves.[1][2][3][4][5][6]
-
Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or by overnight oven-drying at >120 °C and cooling under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
Solvents: Use freshly distilled, anhydrous-grade ether solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF).[1][7] For particularly sensitive reactions, consider distilling the solvent over a drying agent like sodium/benzophenone immediately before use. The persistence of a deep blue color from the benzophenone ketyl radical anion indicates the solvent is anhydrous and deoxygenated.[1]
-
Reagents: Ensure your alkyl or aryl halide is anhydrous. If necessary, it can be passed through a short column of activated alumina.[1]
-
-
Activate the Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which can prevent the reaction from initiating.[8]
-
Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere for several hours.
-
Chemical Activation: A small crystal of iodine is a common and effective activating agent.[9][10] The disappearance of the characteristic purple/brown color of the iodine is an indicator that the magnesium surface is activated and the reaction is ready to proceed. Other activators include 1,2-dibromoethane.
-
-
Initiation of the Reaction: The reaction is often characterized by an induction period.[8]
-
Add a small portion of your halide solution to the activated magnesium in the solvent.
-
Gentle warming may be necessary to initiate the reaction, which is typically signaled by the disappearance of the iodine color, bubble formation at the magnesium surface, and a gentle reflux of the solvent.[8][9]
-
Once initiated, the remaining halide should be added dropwise to maintain a controlled reaction rate.[9][10]
-
Issue 2: The Grignard reagent forms, but the subsequent reaction with the pyrazole precursor yields the desired product in low amounts.
Once you have successfully prepared your Grignard reagent, a low yield in the subsequent step points to issues with the reaction conditions, the stability of the reactants or products, or competing side reactions.
Q: I've confirmed Grignard formation, but my pyrazole synthesis is still low-yielding. What should I investigate?
A: Several factors could be at play here, ranging from the reactivity of your specific pyrazole precursor to the reaction temperature and workup procedure.
Troubleshooting Steps:
-
Titrate Your Grignard Reagent: Never assume a quantitative formation of the Grignard reagent. It is crucial to determine its exact molarity before use. A common method involves titration against a known amount of a protic reagent in the presence of a color indicator.[11][12] This ensures you are using the correct stoichiometry in your reaction with the pyrazole precursor.
-
Consider the Nature of Your Pyrazole Precursor: The synthesis of pyrazoles often involves the reaction of a Grignard reagent with a suitable electrophile, such as a hydrazone derivative.[13][14][15] The structure of this precursor is critical.
-
Acidic Protons: If your pyrazole precursor contains any acidic protons (e.g., an N-H proton on the pyrazole ring itself), the Grignard reagent will act as a base and deprotonate it, consuming your reagent in an unproductive acid-base reaction.[16] In such cases, a protection strategy for the acidic proton may be necessary.
-
Steric Hindrance: Highly substituted pyrazole precursors can sterically hinder the approach of the Grignard reagent to the electrophilic center, leading to slower reaction rates and lower yields.
-
-
Optimize Reaction Temperature: Temperature plays a significant role in Grignard reactions.[17]
-
Addition Step: The addition of the pyrazole precursor to the Grignard reagent is often carried out at a low temperature (e.g., 0 °C or even -78 °C) to control the exothermicity of the reaction and minimize side reactions.[9][18]
-
Reaction Progression: After the initial addition, the reaction may be allowed to slowly warm to room temperature to ensure completion.[9] Experimenting with a range of temperatures is often necessary to find the optimal conditions for your specific substrate.[17]
-
-
Minimize Side Reactions: Several side reactions can compete with the desired pyrazole formation.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide, leading to the formation of a dimer. This is more prevalent with more reactive halides.[19]
-
Enolization: If your pyrazole precursor has an α-proton to a carbonyl group, the Grignard reagent can act as a base and deprotonate it, leading to the formation of an enolate and recovery of the starting material after workup.[20]
-
Reduction: For sterically hindered ketones, the Grignard reagent can act as a reducing agent, delivering a hydride from its β-carbon to the carbonyl carbon.[20]
-
-
Proper Quenching and Workup: The reaction must be carefully quenched to neutralize any unreacted Grignard reagent and protonate the newly formed pyrazole salt.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing Grignard reagents for pyrazole synthesis?
A1: Ethereal solvents are essential for stabilizing the Grignard reagent.[7][11] Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most commonly used. THF is slightly more basic and can be a better solvent for forming Grignard reagents from less reactive halides.[10][22] 2-Methyltetrahydrofuran (2-MeTHF) is emerging as a greener and often more effective alternative, as it can suppress side reactions like Wurtz coupling and simplify the workup due to its lower water miscibility.[19][23][24]
Q2: How can I be certain my reaction is truly anhydrous?
A2: Beyond meticulous drying of glassware and solvents, running the reaction under a positive pressure of an inert gas like nitrogen or argon is crucial to prevent atmospheric moisture from entering the system.[3] Using a drying tube packed with a desiccant like calcium chloride on the condenser outlet is also a standard practice.[25]
Q3: My reaction turns dark and cloudy during Grignard formation. Is this normal?
A3: A cloudy, grey, or brownish appearance is typical for a Grignard reaction in progress and indicates the formation of the organomagnesium species.[9] However, a very dark or black mixture, especially after prolonged heating, could suggest decomposition or significant side reactions.[10]
Q4: Can I store my prepared Grignard reagent for later use?
A4: While it is best to use the Grignard reagent immediately after preparation, it can be stored for short periods under a strictly inert and anhydrous atmosphere. The container should be sealed with a septum to allow for withdrawal via syringe. Over time, the reagent will degrade, so it is advisable to re-titrate it if stored for more than a few hours.
Q5: What are some common methods for pyrazole synthesis that utilize Grignard reagents?
A5: A primary route involves the reaction of hydrazines with 1,3-dicarbonyl compounds, which can be synthesized using Grignard reagents.[26][27] Another approach is the reaction of Grignard reagents with hydrazone derivatives.[13][14] The specific strategy depends on the desired substitution pattern of the final pyrazole product.
Section 3: Data and Protocols
Table 1: Solvent Properties and Recommendations
| Solvent | Boiling Point (°C) | Lewis Basicity | Water Miscibility | Key Considerations |
| Diethyl Ether (Et₂O) | 34.6 | Moderate | Low (7.5 g/100 mL) | High volatility can be a safety concern. Good for initiating reactions. |
| Tetrahydrofuran (THF) | 66 | High | Complete | Excellent solvating properties for the Grignard reagent.[22] Can be more difficult to remove water from. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | High | Partial (14 g/100 mL) | Greener alternative, often improves yields and simplifies workup.[23][24] |
Protocol 1: Preparation and Titration of a Grignard Reagent
Materials:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser and drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Magnesium turnings
-
Iodine crystal
-
Alkyl/Aryl halide
-
Anhydrous diethyl ether or THF
-
Anhydrous iodine solution in THF
-
Anhydrous LiCl solution in THF
Procedure:
-
Apparatus Setup: Assemble the flame-dried flask with the stirrer, condenser, and dropping funnel under a positive pressure of nitrogen.
-
Magnesium Activation: Add the magnesium turnings (1.2 eq.) and a single crystal of iodine to the flask. Add enough anhydrous solvent to cover the magnesium.
-
Reagent Preparation: Prepare a solution of the alkyl/aryl halide (1.0 eq.) in anhydrous solvent in the dropping funnel.
-
Initiation: Add a small amount of the halide solution to the magnesium. If the reaction does not start, gently warm the flask. Initiation is confirmed by the disappearance of the iodine color and gentle refluxing.[9]
-
Addition: Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady but controlled reflux.
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle reflux for 1-2 hours to ensure complete reaction.
-
Titration (Knochel Method): [12]
-
In a separate flame-dried vial, prepare a solution of iodine (e.g., 100 mg) in a 0.5 M solution of LiCl in THF (1.0 mL).
-
Cool this solution to 0 °C.
-
Slowly add the prepared Grignard reagent dropwise via syringe until the dark brown solution becomes colorless.
-
Record the volume of Grignard reagent added and calculate the molarity. Repeat for accuracy.
-
Diagrams
Troubleshooting Workflow for Low Grignard Yield
Caption: A logical workflow for diagnosing low yields in Grignard reactions for pyrazole synthesis.
Key Factors Influencing Grignard Reaction Success
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. tutorchase.com [tutorchase.com]
- 4. brainly.in [brainly.in]
- 5. Explain reason a Grignard reagent should be prepared class 11 chemistry CBSE [vedantu.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. hzdr.de [hzdr.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. byjus.com [byjus.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 19. researchgate.net [researchgate.net]
- 20. Grignard Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 23. ijarse.com [ijarse.com]
- 24. researchgate.net [researchgate.net]
- 25. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 26. youtube.com [youtube.com]
- 27. jk-sci.com [jk-sci.com]
managing protic contamination in moisture-sensitive pyrazole reactions
Welcome to the technical support center for moisture-sensitive pyrazole reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with protic contamination in their synthetic workflows. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot effectively and ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive. It's your first stop for quick diagnostics.
Q1: My pyrazole synthesis resulted in a low yield or failed completely. What's the most likely culprit?
A: While several factors can lead to low yields, in moisture-sensitive reactions, the primary suspect is almost always unintended protic contamination.[1] Protic sources, especially water, can quench reactive intermediates, deactivate catalysts, or promote unwanted side reactions.[2] Many classical and modern pyrazole syntheses, particularly those involving strong bases (e.g., n-BuLi for deprotonation), organometallic reagents for functionalization, or certain sensitive catalysts, are intolerant to moisture.[3][4] A systematic troubleshooting approach is necessary to identify the source of contamination.
Q2: I used an "anhydrous" solvent straight from a new bottle. Isn't that sufficient to prevent contamination?
A: Not always. While manufacturers' specifications for anhydrous solvents are reliable, the integrity of the solvent is only maintained until the bottle is opened. The septum on a sure-seal bottle can be compromised after multiple punctures, and atmospheric moisture can be introduced with each use. Furthermore, improper storage or transfer techniques can introduce significant amounts of water.[5] For highly sensitive reactions, it is best practice to freshly distill solvents from an appropriate drying agent or store them over activated molecular sieves in a glovebox.[6]
Q3: What are the most common, often overlooked, sources of protic contamination?
A: Protic contamination can originate from sources beyond just the solvent. A thorough audit of your experimental setup should include:
-
Atmosphere: An inadequately purged reaction vessel or a leak in your inert gas line is a major source of moisture and oxygen.[7]
-
Glassware: Water strongly adsorbs to the surface of the glass. Improperly dried glassware is a guaranteed source of contamination.[8]
-
Reagents: Solid reagents can absorb atmospheric moisture over time. Hygroscopic reagents are particularly problematic. Even non-hygroscopic starting materials can have adsorbed surface moisture.
-
Transfer Equipment: Syringes, cannulas, and spatulas can introduce moisture if not properly dried and purged with inert gas.[9]
Q4: How can I visually or analytically detect water contamination in my reaction?
A: Direct visual evidence is rare unless the contamination is severe. However, some indicators include:
-
Reagent Behavior: Pyrophoric reagents like t-BuLi will fume less or not at all upon contact with a contaminated solvent. Organometallic solutions may appear cloudy or precipitate salts.
-
Reaction Profile: A reaction that fails to initiate, proceeds sluggishly, or generates unexpected byproducts can indicate contamination.
-
Analytical Detection: The gold standard for quantifying trace water is Karl Fischer titration .[10] For a qualitative or semi-quantitative in-situ check, spectroscopic methods can be employed. A specialized 19F NMR method offers high sensitivity for detecting water in organic solvents.[10]
Q5: What is the fundamental difference between a protic and an aprotic solvent in the context of my reaction?
A: The key difference lies in their ability to act as a proton (H+) donor.
-
Protic Solvents (e.g., water, methanol, ethanol, acetic acid) have a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen.[11] They can readily donate this proton, which will quench any strong base or nucleophile in your reaction.
-
Aprotic Solvents (e.g., THF, Toluene, DCM, Acetonitrile) lack these acidic protons.[12] While they may have hydrogen atoms, they are not bonded to electronegative atoms and are not readily donated. This makes them suitable for reactions involving moisture-sensitive, highly reactive species.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Identification of Protic Contamination Sources
When a moisture-sensitive reaction fails, a methodical approach is required to pinpoint the source of the contamination. The following workflow helps isolate the variable at fault.
Caption: Troubleshooting workflow for identifying contamination sources.
Guide 2: Rigorous Exclusion of Atmospheric Moisture
Achieving a truly inert atmosphere is critical. Both Schlenk line and glovebox techniques are effective, but require meticulous execution.[6][7]
Key Principles:
-
Remove Adsorbed Water: Glassware must be oven-dried (>120 °C for several hours) or flame-dried under vacuum to drive off surface-adsorbed water.[8]
-
Displace Atmosphere: The air inside the vessel must be replaced with a high-purity inert gas (Argon or Nitrogen). This is typically achieved by performing at least three vacuum/inert gas refill cycles on a Schlenk line.[6]
-
Maintain Positive Pressure: A slight positive pressure of inert gas must be maintained throughout the reaction to prevent atmospheric ingress. A gas bubbler is essential for this purpose.[7]
-
Proper Transfer Techniques: Reagents must be transferred via techniques that do not compromise the inert atmosphere, such as using gas-tight syringes or cannula transfers under a positive flow of inert gas.[9][13]
Caption: Workflow for setting up an anhydrous reaction.
Guide 3: Reagent and Solvent Purification
Even with a perfect setup, wet reagents or solvents will doom a reaction.
Solvent Purification:
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for drying many common aprotic solvents. Ensure sieves are properly activated by heating under vacuum.
-
Distillation: For the most demanding reactions, distillation from a suitable drying agent is required. This not only removes water but also other potential impurities. The sodium/benzophenone still for THF and ether is a classic example, where the formation of the blue or purple benzophenone ketyl radical provides a visual indicator of anhydrous and anaerobic conditions.
Table 1: Comparison of Common Drying Agents for Aprotic Solvents
| Drying Agent | Solvents | Mechanism | Capacity | Indicator | Cautions |
| Molecular Sieves (3Å, 4Å) | THF, DCM, Toluene, Hexanes | Adsorption (Physical) | Moderate | None | Must be activated; can be slow. |
| Calcium Hydride (CaH2) | Hydrocarbons, Ethers, Amines | Chemical Reaction (H2 gas) | High | H2 evolution | Fine powder can be difficult to filter; not for alcohols/acids. |
| Sodium/Benzophenone | Ethers (THF, Dioxane), Hydrocarbons | Chemical Reaction (Radical) | High | Blue/Purple Color | Highly reactive with water! Requires careful setup. Not for halogenated solvents. |
| Phosphorus Pentoxide (P2O5) | Hydrocarbons, Halogenated Solvents | Chemical Reaction (H3PO4) | Very High | None | Forms a polymeric film that can coat the reagent; highly corrosive. |
Section 3: Essential Protocols & Methodologies
Protocol 1: Preparing Glassware for Anhydrous Reactions
-
Cleaning: Thoroughly clean all glassware (flask, condenser, stir bar, etc.) with soap and water, followed by a rinse with deionized water and then acetone to aid drying.
-
Oven Drying: Place glassware in an oven at >120 °C for at least 4 hours, preferably overnight.
-
Assembly: While still hot, assemble the apparatus (e.g., flask and condenser) using a thin, uniform layer of high-vacuum grease on all joints. Clamp the setup securely.
-
Inerting: Immediately attach the assembled glassware to the Schlenk line and begin the vacuum/inert gas purging cycles as described in Guide 2.[6][8]
Protocol 2: Quantifying Trace Water by Karl Fischer Titration
Karl Fischer (KF) titration is the benchmark for accurately determining water content in solvents and reagents.[10]
-
System Preparation: Ensure the KF titrator is equilibrated and the titration vessel is dry. Run a pre-titration to consume any ambient moisture in the cell.
-
Sample Preparation: In a dry glovebox or using a dry, gas-tight syringe, draw a precise volume or weigh a precise mass of the solvent or reagent to be analyzed.
-
Injection: Inject the sample directly into the KF titration cell. Ensure the injection port is sealed quickly to prevent atmospheric moisture ingress.
-
Titration: The instrument will automatically titrate the sample with the KF reagent (an iodine-based solution) and calculate the water content, typically reported in parts-per-million (ppm) or weight percent.
-
Validation: Run a standard with a known water content to verify the accuracy of the instrument.
Section 4: The Chemistry of Interference
Protic contaminants, primarily water, disrupt pyrazole syntheses through several mechanisms:
-
Deprotonation: In reactions requiring a strong base (e.g., LDA, n-BuLi) to deprotonate a precursor or the pyrazole ring itself for subsequent functionalization, water (pKa ~15.7) is far more acidic than the typical C-H or N-H bonds being targeted. The base will preferentially react with water, consuming the reagent and halting the desired reaction.[2][11]
-
Hydrolysis of Intermediates: Many organometallic reagents used in cross-coupling reactions to functionalize pyrazoles are readily hydrolyzed by water, rendering them inactive.
-
Catalyst Deactivation: Certain catalysts, particularly those based on early transition metals or with sensitive ligand architectures, can be deactivated by water.
-
Altering Reaction Pathways: In condensation reactions, such as the Knorr pyrazole synthesis from 1,3-dicarbonyls and hydrazines, excess water can alter the pH and shift equilibria, potentially favoring side reactions or hydrolysis of the starting materials.[14] While some pyrazole syntheses are robust in water, this is highly dependent on the specific mechanism.[15][16][17]
By understanding these failure modes and implementing the rigorous techniques outlined in this guide, you can effectively manage protic contamination and achieve reliable, high-yielding results in your moisture-sensitive pyrazole reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. reddit.com [reddit.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR and 13C NMR analysis of 4-Bromo-1-cyclopentylpyrazole
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Bromo-1-cyclopentylpyrazole
Executive Summary
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a key heterocyclic building block in medicinal chemistry and materials science. For researchers, synthetic chemists, and drug development professionals, unambiguous structural confirmation is paramount. This document moves beyond a simple data report, offering a predictive analysis grounded in fundamental NMR principles and comparative data from analogous structures. We will dissect the expected chemical shifts, coupling patterns, and through-bond correlations, explaining the electronic and steric influences of the pyrazole core, the bromo-substituent, and the N-cyclopentyl moiety. Furthermore, we provide a robust experimental protocol for acquiring high-quality NMR data and discuss the application of two-dimensional (2D) NMR techniques for unequivocal structural verification.
Introduction: The Structural Significance of this compound
Substituted pyrazoles are a cornerstone of modern synthetic chemistry, renowned for their diverse biological activities. The title compound, this compound, is a particularly valuable intermediate. The bromine atom at the C4 position serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions (e.g., Suzuki, Stille), while the N-cyclopentyl group can modulate physicochemical properties such as solubility and metabolic stability.[1] Given its role as a precursor, rigorous structural characterization is not merely procedural—it is foundational to the success of subsequent synthetic steps. NMR spectroscopy stands as the most powerful tool for this purpose, providing a detailed electronic and topological map of the molecule in solution.[2]
This guide will systematically predict and rationalize the key features of the ¹H and ¹³C NMR spectra. We will then outline how advanced 2D NMR experiments can confirm these predictions, ensuring a high degree of confidence in the compound's identity and purity.
Molecular Structure and Atom Numbering
A standardized numbering system is essential for clear communication of spectral assignments. The following convention will be used throughout this guide.
Caption: IUPAC numbering convention for this compound.
Part 1: Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons.
A. Pyrazole Ring Protons: H-3 and H-5
The pyrazole ring features two aromatic protons, H-3 and H-5.
-
Chemical Shift: In the parent 1H-pyrazole, the H-3/H-5 protons resonate around 7.6 ppm. The attachment of the electron-donating N-cyclopentyl group will slightly shield these positions. Conversely, the electronegative bromine at C-4 will exert a deshielding inductive effect. The net result is an expected chemical shift in the aromatic region, likely between 7.5 and 7.8 ppm .
-
Multiplicity: H-3 and H-5 are separated by four bonds (the C4-Br and N1-N2 path). Any ⁴J coupling between them is typically very small or non-existent in pyrazoles.[3] Therefore, both H-3 and H-5 are expected to appear as sharp singlets .
-
Assignment: Differentiating H-3 and H-5 can be challenging. H-5 is adjacent to the N-cyclopentyl substituent, while H-3 is adjacent to the second ring nitrogen. Often, H-5 appears slightly downfield of H-3 due to proximity to the substituent, but a definitive assignment requires 2D NMR (discussed in Part 3).
B. Cyclopentyl Group Protons: H-1', H-2'/5', H-3'/4'
The cyclopentyl ring's flexibility introduces complexity. Cyclopentane undergoes rapid pseudorotation between 'envelope' and 'half-chair' conformations at room temperature, which averages the magnetic environments of the protons.[4]
-
Methine Proton (H-1'): This single proton is directly attached to the pyrazole nitrogen (C-1'). As such, it is the most deshielded of the cyclopentyl protons due to the inductive effect of the nitrogen atom. It is expected to resonate as a multiplet (a quintet, assuming coupling to the four adjacent protons on C-2' and C-5' is resolved) in the range of 4.5 - 5.0 ppm .
-
Methylene Protons (H-2'/5' and H-3'/4'): The remaining eight protons on the cyclopentyl ring are aliphatic. Due to the rapid conformational averaging, the four protons at the C-2' and C-5' positions become chemically equivalent, as do the four protons at the C-3' and C-4' positions. They will appear as two distinct, complex multiplets . The protons closer to the ring (H-2'/5') will be slightly more deshielded than the more distant protons (H-3'/4').
-
H-2'/5' Multiplet: Expected around 2.0 - 2.2 ppm .
-
H-3'/4' Multiplet: Expected around 1.7 - 1.9 ppm .
-
Table 1: Summary of Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-5 | 7.5 - 7.8 | Singlet (s) | 1H | Aromatic proton on pyrazole ring. |
| H-3 | 7.5 - 7.8 | Singlet (s) | 1H | Aromatic proton on pyrazole ring. |
| H-1' | 4.5 - 5.0 | Multiplet (m) | 1H | Methine proton, deshielded by adjacent nitrogen. |
| H-2', H-5' | 2.0 - 2.2 | Multiplet (m) | 4H | Methylene protons adjacent to the methine carbon. |
| H-3', H-4' | 1.7 - 1.9 | Multiplet (m) | 4H | Methylene protons beta to the methine carbon. |
Part 2: Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
A. Pyrazole Ring Carbons: C-3, C-4, C-5
The electronic environment of the pyrazole carbons is heavily influenced by the two nitrogen atoms and the bromine substituent.
-
C-3 and C-5: These carbons are adjacent to ring nitrogens and are significantly deshielded. In parent pyrazole, they appear around 134 ppm.[5] The N-cyclopentyl group will have a modest effect. We predict C-3 and C-5 to appear in the range of 135 - 142 ppm .
-
C-4: This carbon is directly bonded to bromine. The "heavy atom effect" of bromine typically causes a significant upfield (shielding) shift for the attached carbon. While the base value for C-4 in pyrazole is ~105 ppm, the bromine substitution will shift this signal significantly upfield, likely into the 95 - 100 ppm range.[6]
B. Cyclopentyl Group Carbons: C-1', C-2'/5', C-3'/4'
Similar to the proton spectrum, the rapid pseudorotation results in three distinct signals for the five cyclopentyl carbons.
-
C-1': The methine carbon attached to the nitrogen will be the most downfield of the cyclopentyl signals, expected around 60 - 65 ppm .
-
C-2'/5': The methylene carbons adjacent to C-1' will be found in the typical aliphatic region, predicted to be around 32 - 35 ppm .[7]
-
C-3'/4': The most shielded carbons, furthest from the electron-withdrawing pyrazole ring, are expected around 24 - 26 ppm .[8]
Table 2: Summary of Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C-5 | 135 - 142 | Aromatic carbon adjacent to two nitrogens. |
| C-3 | 135 - 142 | Aromatic carbon adjacent to two nitrogens. |
| C-4 | 95 - 100 | Shielded due to the heavy atom effect of bromine. |
| C-1' | 60 - 65 | Methine carbon, deshielded by adjacent nitrogen. |
| C-2', C-5' | 32 - 35 | Aliphatic methylene carbons. |
| C-3', C-4' | 24 - 26 | Aliphatic methylene carbons. |
Part 3: Definitive Assignment via 2D NMR Spectroscopy
While 1D NMR provides a strong predictive framework, 2D NMR experiments are the gold standard for unambiguous assignment. They reveal correlations between nuclei, confirming the predicted structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would definitively link H-3 to C-3, H-5 to C-5, H-1' to C-1', and so on, confirming the assignments made in Tables 1 and 2.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity (typically over 2-3 bonds). For this compound, the following correlations would be crucial for confirming the overall structure and differentiating C-3/C-5:
-
The methine proton H-1' should show a strong correlation to pyrazole carbons C-5 and N1 (if observing ¹⁵N), confirming the attachment point of the cyclopentyl ring.
-
The pyrazole proton H-5 should show correlations to C-4 and C-3 .
-
The pyrazole proton H-3 should show correlations to C-5 and C-4 .
-
The combination of these correlations allows for the unequivocal assignment of all atoms in the pyrazole core.
-
Caption: Key expected HMBC (²J and ³J) correlations for structural confirmation.
Part 4: Experimental Protocol for NMR Data Acquisition
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible data.
Workflow Diagram
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper concentration is key. Too dilute leads to a poor signal-to-noise ratio; too concentrated can cause line broadening and shimming issues.
-
Protocol: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a versatile solvent for many organic compounds and has a well-defined residual peak for referencing (δ 7.26 ppm).[9] Vortex the sample until the solid is completely dissolved. Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Calibration (500 MHz Spectrometer):
-
Rationale: A high-field magnet (≥400 MHz) is recommended to resolve the complex multiplets of the cyclopentyl group. Locking, tuning, and shimming are essential for spectral quality.
-
Protocol: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Tune and match the probe for both the ¹H and ¹³C channels. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H Spectrum Acquisition:
-
Rationale: A standard single-pulse experiment is sufficient.
-
Protocol: Use a standard zg30 pulse program. Set the spectral width to cover the expected range (e.g., -1 to 10 ppm). Acquire 16-32 scans with a relaxation delay (d1) of 2-5 seconds to ensure quantitative integration.
-
-
¹³C Spectrum Acquisition:
-
Rationale: ¹³C has a low natural abundance, requiring more scans. Proton decoupling (e.g., zgpg30) is used to simplify the spectrum to singlets and improve the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).
-
Protocol: Use a standard proton-decoupled pulse program (e.g., zgpg30). Set the spectral width to cover 0-200 ppm. Acquire 512-2048 scans, depending on the sample concentration, with a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Rationale: Raw data (Free Induction Decay) must be mathematically processed to generate the frequency-domain spectrum.
-
Protocol: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. Perform a Fourier Transform. Carefully phase the spectrum manually. Apply a baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm. Integrate the ¹H signals.
-
Conclusion
The structural elucidation of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. This guide provides a robust predictive framework for its ¹H and ¹³C spectra, grounded in the fundamental electronic and structural properties of the molecule. The aromatic region is characterized by two distinct singlets for the pyrazole protons, while the aliphatic region is dominated by three sets of multiplets corresponding to the conformationally flexible cyclopentyl group. The carbon spectrum is defined by the heavy-atom effect of bromine on C-4 and the deshielding influence of the nitrogen atoms on C-3, C-5, and C-1'. By following the detailed experimental protocol and leveraging advanced techniques like HMBC, researchers can achieve unambiguous and definitive characterization, ensuring the integrity of this valuable synthetic building block for downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. spectrabase.com [spectrabase.com]
- 9. reddit.com [reddit.com]
A Comparative Guide to the Reactivity of 4-Bromopyrazoles versus 4-Iodopyrazoles for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this privileged structure, particularly at the 4-position, is a critical strategy in the synthesis of diverse compound libraries for drug discovery. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates, 4-bromopyrazoles and 4-iodopyrazoles, in essential synthetic transformations. By examining their performance in various cross-coupling reactions and considering the underlying mechanistic principles, this document aims to equip researchers with the knowledge to make informed strategic decisions in their synthetic endeavors.
The Reactivity Landscape: A Tale of Two Halogens
The fundamental difference in reactivity between 4-bromopyrazoles and 4-iodopyrazoles lies in the strength of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, a factor that profoundly influences the kinetics of many reactions, especially those catalyzed by transition metals.[1][2] This generally translates to a reactivity trend where iodopyrazoles are more reactive than their bromo counterparts.[1][2][3] However, this enhanced reactivity is a double-edged sword, as it can also lead to a greater propensity for side reactions.[4]
Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison
Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation.[2] The choice between a 4-bromo or 4-iodopyrazole can significantly impact the efficiency and outcome of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a workhorse in synthetic chemistry.[5] Due to the weaker C-I bond, 4-iodopyrazoles typically undergo the rate-determining oxidative addition to the palladium(0) catalyst more readily than 4-bromopyrazoles.[3][5] This often allows for the use of milder reaction conditions, such as lower temperatures and shorter reaction times.[4]
However, the higher reactivity of 4-iodopyrazoles can also lead to an increased incidence of dehalogenation, a side reaction where the halogen is replaced by a hydrogen atom, ultimately reducing the yield of the desired product.[4][6] In some cases, the greater stability of 4-bromopyrazoles can result in higher overall yields, albeit under more forcing conditions.[4][7] For instance, studies have shown that in certain Suzuki-Miyaura reactions, bromo and chloro derivatives of pyrazoles were superior to their iodo counterparts due to a reduced tendency for dehalogenation.[7]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Feature | 4-Iodopyrazole | 4-Bromopyrazole |
| Reactivity | Higher, due to weaker C-I bond.[3][4] | Lower, requiring more forcing conditions.[4][8] |
| Reaction Conditions | Milder (lower temperature, shorter time).[4] | Harsher (higher temperature, longer time).[8] |
| Side Reactions | More prone to dehalogenation.[4][6] | Less prone to dehalogenation.[7] |
| Catalyst Choice | Standard Pd catalysts often suffice.[5] | May require more active, specialized catalysts.[8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Halopyrazoles
-
To a reaction vessel, add the 4-halopyrazole (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5][9]
-
Add a degassed solvent system (e.g., dioxane/water, toluene).[5][8]
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature (e.g., 80-110 °C) for the required time (typically 6-24 hours).[5][10]
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.[5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] Similar to the Suzuki-Miyaura reaction, the higher reactivity of the C-I bond makes 4-iodopyrazoles excellent substrates for this transformation, often proceeding under mild, room temperature conditions.[3][12] In contrast, the coupling of 4-bromopyrazoles may necessitate elevated temperatures.[11] The selective coupling of an iodo-substituted position over a bromo-substituted one within the same molecule is a testament to this reactivity difference.[11]
Experimental Protocol: General Procedure for Sonogashira Coupling of 4-Iodopyrazole
-
In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[3]
-
Add a suitable solvent and base (e.g., triethylamine or DMF/Et₃N).[3][12]
-
Stir the reaction at room temperature and monitor its progress by TLC.[3]
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired alkynylpyrazole.[3]
Caption: Experimental workflow for a typical Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[13] When comparing 4-bromo- and 4-iodopyrazoles in this reaction, the choice of substrate can be nuanced. While 4-iodopyrazoles are generally more reactive, studies have shown that 4-bromopyrazoles can be more effective substrates in certain cases, particularly when using specific ligand systems.[14][15] For instance, in the amination of 4-halo-1H-1-tritylpyrazoles, the Pd(dba)₂-catalyzed reaction of the 4-bromo derivative with aryl or bulky alkylamines lacking a β-hydrogen proceeded smoothly.[15] Conversely, for alkylamines possessing a β-hydrogen, a copper(I)-catalyzed amination of the 4-iodo derivative was found to be more favorable, highlighting the complementarity of the two halogens depending on the reaction system.[15]
Table 2: Comparative Reactivity in Key Cross-Coupling Reactions
| Reaction | 4-Iodopyrazole | 4-Bromopyrazole | Key Considerations |
| Suzuki-Miyaura | Generally more reactive, milder conditions.[4] | Less reactive, may give higher yields due to lower dehalogenation.[4][7] | Balance between reactivity and stability. |
| Sonogashira | Highly reactive, often at room temperature.[3][12] | Requires higher temperatures.[11] | 4-Iodopyrazoles are often the substrate of choice for efficiency. |
| Buchwald-Hartwig | Reactivity is system-dependent. | Can be more effective with specific ligands and amines.[15] | The choice of halogen, catalyst, and ligand is highly interdependent. |
Nucleophilic Aromatic Substitution (SNAr)
While transition-metal-catalyzed reactions are prevalent, classical nucleophilic aromatic substitution (SNAr) is another important transformation. In SNAr reactions, the reactivity of aryl halides typically follows the trend F > Cl > Br > I, which is the reverse of that observed in palladium-catalyzed couplings.[16] This is because the rate-determining step in SNAr is often the nucleophilic attack on the carbon atom bearing the halogen, which is facilitated by a more electronegative halogen that polarizes the C-X bond. However, the nature of the leaving group also plays a role, and the mechanism can be more complex. Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the traditionally accepted two-step addition-elimination pathway.[17] For pyrazole systems, which are electron-rich heterocycles, SNAr generally requires activation by strongly electron-withdrawing groups on the ring. The relative reactivity of 4-bromo vs. 4-iodopyrazoles in SNAr is less commonly exploited than in cross-coupling, but the principles of leaving group ability and substrate activation remain paramount.
Strategic Considerations for the Synthetic Chemist
The choice between 4-bromopyrazole and 4-iodopyrazole is a strategic one that should be guided by several factors:
-
Desired Reaction: For reactions where high reactivity is paramount and mild conditions are preferred, such as Sonogashira couplings, 4-iodopyrazoles are often the superior choice.[3][12]
-
Potential for Side Reactions: In Suzuki-Miyaura couplings where dehalogenation is a concern, 4-bromopyrazoles may offer a more robust route to the desired product, despite requiring more forcing conditions.[4][7]
-
Substrate Availability and Cost: While not a direct measure of reactivity, the cost and commercial availability of the starting materials are practical considerations in any synthetic campaign.
-
Downstream Transformations: If multiple, sequential cross-couplings are planned on a polysubstituted pyrazole, the differential reactivity of bromo and iodo substituents can be strategically employed to achieve selective functionalization.[18]
Conclusion
Both 4-bromopyrazoles and 4-iodopyrazoles are valuable building blocks in the synthesis of functionalized pyrazole derivatives. The higher reactivity of 4-iodopyrazoles, stemming from the weaker C-I bond, makes them ideal substrates for a variety of palladium-catalyzed cross-coupling reactions under mild conditions.[3][4] However, this enhanced reactivity can be accompanied by a greater tendency for side reactions like dehalogenation.[4][6] 4-Bromopyrazoles, while less reactive, offer greater stability and can, in some instances, provide higher yields, particularly in Suzuki-Miyaura couplings.[4][7] A thorough understanding of the reactivity profiles of these two key intermediates, coupled with careful consideration of the specific reaction and desired outcome, will enable researchers, scientists, and drug development professionals to design more efficient and robust synthetic routes to novel pyrazole-based compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Comparative Guide to the Biological Activity of 4-Bromo-1-cyclopentylpyrazole and Its Analogs
In the landscape of modern drug discovery, the pyrazole nucleus stands as a privileged scaffold, a foundational structure from which a multitude of potent and selective therapeutic agents have been developed.[1][2][3][4] Its inherent chemical versatility allows for facile structural modifications, enabling medicinal chemists to meticulously tailor the pharmacological properties of pyrazole-based compounds. This guide provides an in-depth comparative analysis of the biological activity of 4-Bromo-1-cyclopentylpyrazole against other key pyrazole analogs, offering insights grounded in experimental data to inform future drug design and development.
The strategic placement of various substituents on the pyrazole ring dramatically influences the molecule's interaction with biological targets, a principle that underpins the structure-activity relationship (SAR) studies crucial for optimizing drug efficacy.[5][6] This guide will delve into the significance of the 4-bromo and N1-cyclopentyl substitutions, drawing comparisons with other analogs to elucidate the key determinants of biological activity across different therapeutic areas, including oncology and inflammation.
Comparative Biological Activity of Pyrazole Analogs
The biological activity of pyrazole derivatives is profoundly dictated by the nature and position of substituents on the heterocyclic ring. The following sections and data tables summarize the quantitative biological activities of various pyrazole analogs, providing a framework for understanding the potential of this compound.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents, frequently targeting kinases and other proteins integral to cell proliferation and survival. The substitution pattern on the pyrazole ring is critical for both potency and selectivity.
Table 1: Anticancer Activity of Selected Pyrazole Analogs
| Compound ID | Target Cell Line(s) | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| 1 | HCT116 (Colon), MCF7 (Breast) | 0.39 (HCT116), 0.46 (MCF7) | N-aryl pyrazole with a nitro group. The electron-withdrawing nitro group appears to enhance cytotoxic activity. | [7] |
| 2 | SW620 (Colon), HCT116 (Colon) | 0.35 (SW620), 0.34 (HCT116) | Dual Aurora A/B kinase inhibitor with a methylisoxazole moiety. This heterocycle is more optimal than substituted phenyl rings for potency and stability. | [7] |
| 3 | Raji, K562, U937 | Growth inhibition of 23.4-100% at 20 µM | 4-diazopyrazole derivatives. The diazo group at the 4-position is a key feature for the observed antineoplastic activity. | [8] |
| 4 (Hypothetical) | Various Cancer Cell Lines | Predicted to be potent | This compound . The 4-bromo substitution is a known feature in bioactive pyrazoles. The N1-cyclopentyl group may enhance lipophilicity and cell permeability, potentially leading to improved anticancer activity. | N/A |
Analysis of Structure-Activity Relationship (SAR) for Anticancer Activity:
The data suggests that electron-withdrawing groups and specific heterocyclic substitutions are beneficial for the anticancer activity of pyrazole analogs. The 4-bromo substituent in This compound is an electron-withdrawing halogen, which, based on SAR principles, could contribute positively to its cytotoxic potential. The N1-cyclopentyl group is a bulky, lipophilic moiety. In some kinase inhibitors, such N-alkylation has been shown to enhance potency.[7] Therefore, it is plausible that This compound could exhibit significant anticancer activity, warranting further investigation.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example of a selective COX-2 inhibitor. The substituents on the pyrazole ring play a crucial role in the potency and selectivity of these compounds.
Table 2: Anti-inflammatory Activity of Selected Pyrazole Analogs
| Compound ID | Assay | % Inhibition or IC50 | Key Structural Features & SAR Insights | Reference |
| 5s | Carrageenan-induced paw edema (in vivo) | 80.87% inhibition at 3h | Hybrid pyrazole with a sulfonamide group. The SO2NH2 moiety is crucial for COX-2 selectivity and potent anti-inflammatory action. | [9] |
| 5u | Carrageenan-induced paw edema (in vivo) | 80.63% inhibition at 3h | Similar to 5s, this compound also features a sulfonamide group, highlighting its importance for anti-inflammatory activity. | [9] |
| 4 | Carrageenan-induced paw edema (in vivo) | High activity (unquantified) | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide. The combination of a hydroxyl group and a nitrophenyl moiety contributes to its anti-inflammatory effect. | [10][11] |
| (Hypothetical) | COX-2 Inhibition (in vitro) | Predicted to be a potential inhibitor | This compound . The 4-bromo substituent may influence interactions within the active site of COX enzymes. The N1-cyclopentyl group could enhance binding to hydrophobic pockets. | N/A |
Analysis of Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:
The presence of specific functional groups, such as sulfonamides, is a well-established strategy for achieving potent and selective COX-2 inhibition. While This compound lacks a sulfonamide group, the 4-bromo substituent can still modulate its interaction with inflammatory targets. Halogenated pyrazoles have been explored for their anti-inflammatory potential. The N1-cyclopentyl group could contribute to favorable binding kinetics. Further enzymatic and in vivo studies are necessary to determine the precise anti-inflammatory profile of this compound.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis of pyrazole analogs and the evaluation of their biological activity.
General Synthesis of N-Substituted Pyrazole Derivatives
The synthesis of N-substituted pyrazoles can be achieved through various established methods. A common approach involves the N-alkylation or N-arylation of a pre-formed pyrazole ring.
Step-by-step protocol:
-
Preparation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
-
N-Substitution:
-
N-Alkylation: To a solution of the pyrazole in a suitable solvent (e.g., DMF, THF), a base (e.g., NaH, K2CO3) is added, followed by the addition of the corresponding alkyl halide (e.g., cyclopentyl bromide for the synthesis of this compound). The reaction is typically stirred at room temperature or heated to ensure completion.
-
N-Arylation: Chan-Lam coupling using a phenyl boronic acid in the presence of a copper catalyst is a common method for N-arylation.
-
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization to yield the desired N-substituted pyrazole.
Caption: General workflow for the synthesis of N-substituted pyrazole analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Step-by-step protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., pyrazole analogs) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The pyrazole scaffold remains a highly fruitful area of research in medicinal chemistry. The comparative analysis of various pyrazole analogs highlights the profound impact of substitution patterns on their biological activity. While direct experimental data for this compound is not yet extensively published, the principles of structure-activity relationships derived from related compounds suggest it holds significant potential as a bioactive molecule, particularly in the realms of oncology and anti-inflammatory research.
The presence of the 4-bromo substituent, a common feature in many active pyrazoles, combined with the lipophilic N1-cyclopentyl group, provides a strong rationale for its synthesis and biological evaluation. Future studies should focus on the synthesis of this compound and a systematic evaluation of its activity in a panel of cancer cell lines and inflammatory models. Such research will not only elucidate the specific pharmacological profile of this compound but also contribute to the broader understanding of pyrazole SAR, guiding the rational design of the next generation of pyrazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antineoplastic activity of new 4-diazopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Architectural Blueprint of Pyrazole Scaffolds in Drug Design
An In-Depth Guide to the X-ray Crystal Structure of 4-Bromo-1-cyclopentylpyrazole Derivatives: A Comparative Analysis
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry. Their versatile chemical nature allows for extensive functionalization, leading to a wide array of pharmacological activities, from the potent anti-inflammatory action of Celecoxib to the anti-obesity effects of Rimonabant[1][2]. For researchers and drug development professionals, understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is fundamental to deciphering their structure-activity relationships (SAR), optimizing ligand-receptor interactions, and controlling physicochemical properties like solubility and bioavailability.
X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of molecules. It provides a high-resolution map of atomic positions, bond lengths, bond angles, and, critically, the intermolecular interactions that govern how molecules arrange themselves in a crystal lattice. This guide, prepared from the perspective of a Senior Application Scientist, delves into the X-ray crystal structure of this compound derivatives. We will provide a comparative analysis, contrasting the structural features of this specific derivative class with the foundational 4-bromo-1H-pyrazole. This guide will explain the causality behind the experimental methodologies and synthesize data to provide actionable insights for researchers in the field.
Methodology: From Synthesis to a Solved Crystal Structure
The journey to elucidating a crystal structure is a multi-step process that demands precision at every stage. The protocol described below is a self-validating system, representing a standard, field-proven workflow for synthesizing and analyzing novel pyrazole derivatives.
Experimental Workflow: A Holistic Overview
The overall process, from initial synthesis to final structural analysis, follows a logical and sequential path. Each step is critical for the success of the next, culminating in the high-resolution data that informs molecular design.
Caption: Workflow from synthesis to crystal structure determination.
Detailed Protocol 1: Synthesis of this compound
This protocol is adapted from established N-alkylation methods for pyrazoles[3][4]. The choice of a strong base like potassium carbonate (K2CO3) is crucial for deprotonating the pyrrole-like N1 nitrogen of the pyrazole ring, making it nucleophilic enough to attack the electrophilic carbon of bromocyclopentane.
-
Preparation: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in N,N-Dimethylformamide (DMF, ~0.03 M), add potassium carbonate (K2CO3, 2.0 eq).
-
Causality: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile.
-
-
Reaction: Add bromocyclopentane (1.1 eq) dropwise to the stirred mixture.
-
Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-bromo-1H-pyrazole is consumed.
-
Quenching: Quench the reaction by pouring the mixture into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to afford the pure this compound.
Detailed Protocol 2: Single Crystal Growth and X-ray Data Analysis
The quality of the crystal is paramount. The slow evaporation technique described here is often successful as it allows molecules the time to organize into a well-ordered lattice.
-
Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a hexane/ethyl acetate mixture). Loosely cover the vial and allow the solvent to evaporate slowly over several days at room temperature.
-
Crystal Selection: Identify a suitable single crystal (clear, well-defined faces, no visible defects) under a microscope and mount it on a goniometer head.
-
Data Collection: Collect X-ray diffraction data at a controlled low temperature (e.g., 100-170 K) using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å)[5][6].
-
Causality: Low temperature is used to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and more precise structural data.
-
-
Data Processing: Integrate the raw diffraction intensities and apply corrections for factors like absorption using programs such as SAINT and SADABS[6].
-
Structure Solution and Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine the atomic positions and displacement parameters against the measured data using a least-squares method (e.g., SHELXL)[5][6]. Hydrogen atoms are typically placed in calculated positions.
Structural Analysis: A Tale of Two Pyrazoles
The introduction of the cyclopentyl group at the N1 position drastically alters the structural landscape compared to the parent 4-bromo-1H-pyrazole. This comparative analysis highlights the profound influence of N-substitution on crystal packing.
Part A: The Foundational Structure of 4-Bromo-1H-pyrazole
The crystal structure of 4-bromo-1H-pyrazole has been well-characterized[5]. Unlike many simple organic molecules that pack based on shape and van der Waals forces, its structure is dominated by a specific, directional interaction: hydrogen bonding.
The key feature is the formation of trimeric H-bonding motifs . The pyrrole-like N1-H group of one molecule acts as a hydrogen bond donor to the pyridine-like N2 atom of an adjacent molecule. Three pyrazole units link together in this fashion to form a stable, planar ring. This is a common feature among 4-chloro- and 4-bromo-1H-pyrazoles[5]. Interestingly, this contrasts with 4-fluoro- and 4-iodo-1H-pyrazoles, which form chain-like structures (catemers), demonstrating that even the halogen substituent can subtly influence the supramolecular assembly[5].
Part B: The Derivative - Predicted Structure of this compound
-
Elimination of Hydrogen Bonding: The primary hydrogen bond donor (N1-H) is now absent. This completely prevents the formation of the trimeric motifs that define the crystal structure of the parent compound.
-
Dominance of Steric and van der Waals Forces: The crystal packing will now be governed by the need to efficiently arrange the sterically demanding cyclopentyl groups. The overall molecular shape will dictate the packing, which is likely to be driven by maximizing van der Waals interactions.
-
Potential for Weaker Interactions: While strong H-bonds are absent, weaker interactions may play a role. These could include C-H···N interactions between the cyclopentyl C-H bonds and the pyrazole N2 atom, or halogen bonding involving the bromine atom.
Caption: Dominant intermolecular forces in parent vs. N-substituted pyrazole.
Comparative Data Summary
The following table summarizes the key crystallographic and structural differences between 4-bromo-1H-pyrazole and the predicted features of its N-cyclopentyl derivative.
| Feature | 4-Bromo-1H-pyrazole | This compound (Predicted) | Rationale for Difference |
| Primary Intermolecular Force | Hydrogen Bonding (N-H···N)[5] | Van der Waals Interactions | Absence of the N-H hydrogen bond donor due to N1-substitution. |
| Supramolecular Motif | Trimeric Rings[5] | Close-packing driven by molecular shape | The bulky, non-polar cyclopentyl group favors efficient space-filling over directional H-bonds. |
| Packing Density | Relatively high due to efficient H-bonding | Potentially lower or comparable, dependent on shape | Steric hindrance from the cyclopentyl group may lead to less efficient packing. |
| Solubility Profile | Moderate polarity | Significantly more lipophilic | Addition of the non-polar cyclopentyl group increases lipophilicity. |
| Potential for Polymorphism | Moderate | High | Lack of strong, directional H-bonds allows for more ways the molecules can pack (polymorphs). |
Conclusion and Outlook
The structural analysis clearly demonstrates that N-alkylation is a powerful tool for modifying the solid-state architecture of pyrazole derivatives. By replacing the N1-hydrogen with a cyclopentyl group, the dominant intermolecular force shifts from strong, directional hydrogen bonding to weaker, non-directional van der Waals forces. This fundamentally alters the crystal packing from a well-defined trimeric motif to a structure governed by steric hindrance and efficient space-filling.
For drug development professionals, these insights are critical. The change in crystal packing directly influences key physicochemical properties such as solubility, dissolution rate, and stability. The higher potential for polymorphism in the N-substituted derivative necessitates thorough screening to identify the most stable and bioavailable solid form. This comparative guide underscores the necessity of detailed structural analysis via X-ray crystallography to rationally design and develop pyrazole-based therapeutic agents with optimal properties.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different catalysts for pyrazole coupling reactions
A Comparative Guide to Catalysts for Pyrazole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster drugs.[1] Its functionalization, particularly through the formation of C-N and C-C bonds via cross-coupling reactions, is a critical step in drug discovery and development.[2] This guide provides an in-depth comparative analysis of the three primary catalytic systems employed for pyrazole coupling reactions: palladium, copper, and nickel. We will delve into the mechanistic underpinnings of each system, present comparative performance data, and offer field-proven experimental protocols to guide researchers in selecting the optimal catalyst for their specific synthetic challenge.
Introduction: The Strategic Importance of Pyrazole Functionalization
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are prevalent in pharmaceuticals, agrochemicals, and materials science.[3][4] Their value stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. The direct attachment of aryl, heteroaryl, or alkyl groups to the pyrazole core via cross-coupling is one of the most powerful strategies for generating molecular diversity and tuning physicochemical properties.[5] The primary methods for achieving this are transition-metal-catalyzed reactions, with palladium, copper, and nickel complexes at the forefront.[6]
The choice of catalyst is not trivial; it profoundly impacts reaction efficiency, substrate scope, functional group tolerance, cost, and, critically, regioselectivity—the selective functionalization of one nitrogen atom over the other (N1 vs. N2) in unsymmetrical pyrazoles.[7] This guide will dissect these factors to provide a clear, data-driven framework for catalyst selection.
The Workhorse: Palladium-Catalyzed Pyrazole Coupling
Palladium catalysis, particularly the Buchwald-Hartwig amination, is arguably the most versatile and widely used method for N-arylation of pyrazoles.[2][8] Its success is built upon a well-understood and tunable catalytic system that offers broad substrate scope and high functional group tolerance.[5]
Mechanistic Principles & The Role of Ligands
The reaction proceeds through a canonical Pd(0)/Pd(II) catalytic cycle.[8][9] The choice of phosphine ligand is paramount to the reaction's success. Bulky, electron-rich ligands are essential as they facilitate both the initial oxidative addition of the aryl halide to the Pd(0) center and the final, often rate-limiting, reductive elimination step to release the N-arylpyrazole product.[10]
-
Oxidative Addition: A Pd(0)L complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The pyrazole coordinates to the Pd(II) center, and a base removes the N-H proton.
-
Reductive Elimination: The N-aryl bond is formed, releasing the product and regenerating the Pd(0) catalyst.
dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
pd0 [label="Pd(0)L\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex [label="Ar-Pd(II)-X(L)\nOxidative Adduct"]; pz_coord [label="[Ar-Pd(II)-X(L)(PzH)]\nPyrazole Coordination"]; pz_anion [label="[Ar-Pd(II)-Pz(L)]\nAmido Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Ar-Pz\n(N-Arylpyrazole)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
pd0 -> pd_complex [label="+ Ar-X\n(Oxidative Addition)"]; pd_complex -> pz_coord [label="+ Pz-H"]; pz_coord -> pz_anion [label="- H-X\n(Base-mediated\nDeprotonation)"]; pz_anion -> pd0 [label="(Reductive Elimination)"]; pz_anion -> product [style=dashed, arrowhead=none];
caption [label="Fig. 1: Simplified Buchwald-Hartwig catalytic cycle for pyrazole N-arylation.", shape=plaintext, fontcolor="#202124"]; }
Caption: Fig. 1: Simplified Buchwald-Hartwig catalytic cycle for pyrazole N-arylation.
Performance & Applications
Palladium systems excel with a wide range of aryl and heteroaryl halides (Cl, Br, I) and pseudohalides (OTf, OMs).[11][12] The development of specialized ligands, such as tBuBrettPhos, has enabled efficient coupling even with challenging ortho-substituted aryl triflates.[12]
-
Advantages: High yields, broad substrate scope, excellent functional group tolerance, and predictable reactivity.[5]
-
Limitations: Higher cost of palladium and ligands, sensitivity to air and moisture, and potential for catalyst poisoning by certain functional groups.[9]
The Cost-Effective Classic: Copper-Catalyzed Pyrazole Coupling
Copper-catalyzed N-arylation, known as the Ullmann condensation or Goldberg reaction, predates modern palladium methods.[13][14] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols employ catalytic copper sources with ligands, making it a highly attractive and economical alternative.[15][16]
Mechanistic Principles & Ligand Acceleration
The mechanism of modern copper-catalyzed couplings is still debated but is thought to involve a Cu(I)/Cu(III) cycle.[17] The key innovation has been the use of simple, inexpensive ligands, such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, which solubilize the copper salt and accelerate the reaction, allowing for significantly milder conditions.[14][15]
-
Advantages: Low cost and ready availability of copper salts, often higher air stability compared to palladium systems, and effectiveness for specific substrate classes.[15][18]
-
Limitations: Often requires higher temperatures than palladium catalysis, can have a more limited substrate scope, and regioselectivity can be challenging to control without specific directing groups or substrate bias.[7][14]
The Emerging Alternative: Nickel-Catalyzed Pyrazole Coupling
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium, offering unique reactivity profiles.[19] As a first-row transition metal, nickel's distinct electronic properties can be leveraged to couple challenging substrates, such as aryl chlorides, which are often unreactive in palladium-catalyzed systems.
Mechanistic Principles & Unique Reactivity
Nickel-catalyzed cross-couplings can proceed through various mechanisms, including Ni(0)/Ni(II) cycles analogous to palladium.[20] Recent advancements have incorporated photoredox catalysis, enabling C-N coupling to occur at room temperature in environmentally benign solvents like water.[21][22] This approach often involves a single-electron transfer (SET) mechanism, expanding the reaction's scope and mildness.[22]
-
Advantages: Excellent for activating inert electrophiles like aryl chlorides, significantly lower cost than palladium, and access to novel reactivity through photoredox pathways.[19][20]
-
Limitations: The field is less mature than palladium catalysis, catalyst deactivation can be an issue, and ligand selection is critical and often substrate-dependent.
Head-to-Head Comparison: A Data-Driven Analysis
The choice of catalyst depends heavily on the specific substrates and desired process parameters. The following table summarizes the key performance characteristics of each system based on literature-reported data.
| Feature | Palladium Catalysis (Buchwald-Hartwig) | Copper Catalysis (Ullmann-Type) | Nickel Catalysis |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu₂O, Cu(OAc)₂ | NiCl₂(dppp), Ni(COD)₂ |
| Typical Ligand | Biarylphosphines (e.g., RuPhos, Xantphos) | Diamines (e.g., DMEDA), Phenanthroline | Phosphines (e.g., DalPhos), N-het. carbenes |
| Aryl Halide Scope | I > Br > OTf > Cl[10] | I > Br[15] | Cl > Br > I[19] |
| Temperature | 25 - 110 °C | 80 - 140 °C[14] | 25 - 100 °C[21] |
| Catalyst Loading | 0.1 - 5 mol% | 1 - 10 mol% | 1 - 10 mol% |
| Key Advantage | Broadest scope, high functional group tolerance[5] | Low cost, simple ligands[15] | Activates aryl chlorides, cost-effective[19] |
| Key Disadvantage | High cost, air sensitivity | Higher temperatures, potential regioselectivity issues[7] | Can be substrate-specific, less developed |
Practical Guidance and Protocol Selection
Choosing the right catalyst requires a logical workflow. For a new pyrazole coupling reaction, a palladium-based system is often the best starting point due to its reliability and extensive literature precedent. If cost is a primary driver or if aryl iodides are the feedstock, a modern copper-catalyzed approach is an excellent choice. For unreactive aryl chlorides, nickel catalysis is the clear front-runner.
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pd_cat [label="Use Palladium Catalyst\n(e.g., Pd(OAc)₂/Xantphos)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cu_cat [label="Use Copper Catalyst\n(e.g., CuI/DMEDA)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ni_cat [label="Use Nickel Catalyst\n(e.g., NiCl₂(dppp))", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> substrate; substrate -> ni_cat [label="Aryl Chloride"]; substrate -> pd_cat [label="Aryl Bromide / Triflate\n(Broad Scope Needed)"]; substrate -> cost [label="Aryl Iodide / Bromide"]; cost -> cu_cat [label="Yes"]; cost -> pd_cat [label="No"];
caption [label="Fig. 2: Decision workflow for catalyst selection in pyrazole arylation.", shape=plaintext, fontcolor="#202124"]; }
Caption: Fig. 2: Decision workflow for catalyst selection in pyrazole arylation.
Experimental Corner: Representative Protocols
The following protocols are generalized procedures intended as a starting point. Optimization of solvent, base, temperature, and reaction time is often necessary for specific substrates.
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation
This protocol is adapted from standard Buchwald-Hartwig amination procedures.[23]
-
Reagent Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), pyrazole (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation
This protocol is based on modern ligand-accelerated Ullmann-type couplings.[15]
-
Reagent Preparation: To a screw-cap vial, add CuI (0.1 mmol, 10 mol%), the aryl halide (1.0 mmol), pyrazole (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Ligand and Solvent Addition: Add the ligand (e.g., DMEDA, 0.2 mmol, 20 mol%) and solvent (e.g., DMF or DMSO, 3 mL).
-
Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 110-130 °C). Stir for 24-48 hours.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Conclusion and Future Perspectives
The catalytic functionalization of pyrazoles is a mature yet continually evolving field. Palladium catalysis remains the gold standard for reliability and scope, while modern copper-catalyzed methods offer a compelling, cost-effective alternative. Nickel catalysis provides a powerful tool for activating challenging substrates and is poised for significant growth, especially with the integration of technologies like photoredox catalysis.
Future developments will likely focus on achieving even milder reaction conditions, expanding C-H activation and functionalization methods to bypass the need for pre-halogenated substrates, and developing more sustainable catalysts based on earth-abundant metals.[24] The continued innovation in this area will undoubtedly accelerate the discovery of new medicines and materials built upon the versatile pyrazole scaffold.
References
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in selective N-arylation of azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Investigation on the Mechanism for C–N Coupling of 3-Iodopyridine and Pyrazole Catalyzed by Cu(I) | Semantic Scholar [semanticscholar.org]
- 18. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Navigating the Synthesis of 4-Bromo-1-cyclopentylpyrazole: A Comparative Guide to Synthetic Routes and Validation
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Bromo-1-cyclopentylpyrazole stands as a valuable building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth technical comparison of the primary synthetic routes to this versatile intermediate, offering detailed experimental protocols and validation data to inform your selection of the most appropriate method for your research needs.
The strategic importance of this compound lies in its unique structural combination: a pyrazole core, a reactive bromine atom amenable to further functionalization via cross-coupling reactions, and a cyclopentyl group that can influence the lipophilicity and metabolic stability of derivative compounds. The selection of a synthetic route is a critical decision, balancing factors such as yield, purity, scalability, cost-effectiveness, and experimental simplicity. This guide will dissect the most prevalent synthetic strategies, providing a clear rationale for experimental choices and a robust framework for validation.
Unveiling the Synthetic Pathways: A Head-to-Head Comparison
Two principal synthetic strategies emerge for the preparation of this compound:
Route 1: Direct N-Alkylation of 4-Bromopyrazole. This is arguably the most straightforward and convergent approach. It involves the direct reaction of commercially available 4-bromopyrazole with a suitable cyclopentyl electrophile, typically cyclopentyl bromide.
Route 2: Multi-step Synthesis via Pyrazole Formation and Bromination. This approach involves the initial construction of the N-cyclopentylpyrazole core, followed by bromination at the C4 position. A variation of this is a one-pot synthesis where the pyrazole ring is formed from a 1,3-dicarbonyl compound and cyclopentylhydrazine, followed by in-situ bromination.
Below, we delve into the experimental intricacies of each route, providing detailed protocols and a comparative analysis of their respective advantages and disadvantages.
Route 1: The Direct Approach - N-Alkylation of 4-Bromopyrazole
This method is favored for its atom economy and reliance on readily available starting materials. The core of this synthesis is the nucleophilic attack of the pyrazole nitrogen onto an electrophilic cyclopentyl source.
Causality Behind Experimental Choices:
The choice of base and solvent is critical in this reaction to ensure efficient deprotonation of the pyrazole and to facilitate the SN2 reaction. A moderately strong base like potassium carbonate is often sufficient to deprotonate the pyrazole, which has a pKa of approximately 14. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile helps to dissolve the pyrazole salt and the alkylating agent, promoting a favorable reaction rate.
Experimental Protocol: N-Alkylation of 4-Bromopyrazole with Cyclopentyl Bromide
Materials:
-
4-Bromopyrazole (1.0 eq)
-
Cyclopentyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-bromopyrazole in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add cyclopentyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Discussion of Route 1:
Advantages:
-
Convergent and Efficient: This two-step sequence (synthesis of 4-bromopyrazole followed by N-alkylation) is generally high-yielding.
-
Readily Available Starting Materials: 4-Bromopyrazole and cyclopentyl bromide are commercially available.
-
Straightforward Execution: The experimental procedure is relatively simple and does not require specialized equipment.
Disadvantages:
-
Regioselectivity: A significant challenge in the N-alkylation of unsymmetrical pyrazoles is the potential for the formation of two regioisomers (N1 and N2 alkylation). For 4-bromopyrazole, the electronic and steric environment around the two nitrogen atoms is similar, which can lead to a mixture of products, complicating purification and reducing the yield of the desired isomer. The choice of reaction conditions, including the base and solvent, can influence the regioselectivity.
Route 2: The Constructive Approach - One-Pot Synthesis from a 1,3-Dicarbonyl Compound
This alternative strategy builds the desired molecule from more fundamental precursors in a single reaction vessel, offering potential advantages in terms of operational simplicity and reduced workup.
Causality Behind Experimental Choices:
This one-pot reaction leverages the classical Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound reacts with a hydrazine to form the pyrazole ring. By using cyclopentylhydrazine, the cyclopentyl moiety is incorporated directly. The subsequent in-situ bromination is typically achieved using a mild brominating agent like N-bromosuccinimide (NBS), which selectively brominates the electron-rich C4 position of the newly formed pyrazole. The use of a catalyst, such as silica gel supported sulfuric acid, can accelerate the initial condensation reaction under solvent-free conditions, offering a greener approach.[1][2]
Experimental Protocol: One-Pot Synthesis from Malondialdehyde and Cyclopentylhydrazine
Materials:
-
Malondialdehyde or a suitable precursor (e.g., 1,1,3,3-tetramethoxypropane) (1.0 eq)
-
Cyclopentylhydrazine hydrochloride (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Silica gel supported sulfuric acid (catalytic amount)
-
Suitable solvent (e.g., acetonitrile)
Procedure:
-
To a mixture of the 1,3-dicarbonyl compound and cyclopentylhydrazine hydrochloride, add the silica gel supported sulfuric acid.
-
Stir the mixture at room temperature or with gentle heating to facilitate the formation of the pyrazole ring.
-
Once the pyrazole formation is complete (as monitored by TLC), add N-bromosuccinimide to the reaction mixture.
-
Continue stirring at room temperature until the bromination is complete.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
Discussion of Route 2:
Advantages:
-
Operational Simplicity: The one-pot nature of this reaction reduces the number of separate synthetic and purification steps.
-
Regiocontrol: This method often provides excellent regioselectivity for the N1-cyclopentyl isomer, as the pyrazole ring is formed with the cyclopentyl group already attached. The subsequent bromination is highly selective for the C4 position.
-
Green Chemistry Potential: The use of a solid-supported catalyst and potentially solvent-free conditions makes this an environmentally friendlier option.[1][2]
Disadvantages:
-
Availability of Starting Materials: Cyclopentylhydrazine may be less readily available or more expensive than cyclopentyl bromide.
-
Reaction Optimization: One-pot reactions can sometimes be more challenging to optimize, as the conditions must be compatible with multiple reaction steps.
Comparative Analysis and Performance Data
To provide a clear, objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a synthesis of literature values and expected outcomes based on analogous reactions.
| Parameter | Route 1: Direct N-Alkylation | Route 2: One-Pot Synthesis |
| Overall Yield | Moderate to High (can be affected by regioselectivity) | Good to Excellent |
| Purity of Crude Product | May contain regioisomers, requiring careful purification | Generally higher due to better regioselectivity |
| Reaction Time | Typically a few hours | Can be rapid, especially under solvent-free conditions |
| Cost of Starting Materials | Generally lower | May be higher due to the cost of cyclopentylhydrazine |
| Scalability | Readily scalable, with potential challenges in isomer separation | Scalable, with potential for simplified workup |
| Key Challenge | Controlling N1/N2 regioselectivity | Availability and cost of cyclopentylhydrazine |
Validation of this compound
Irrespective of the synthetic route chosen, rigorous analytical validation of the final product is essential. The primary techniques for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl group, typically multiplets in the aliphatic region (around 1.6-2.2 ppm and a multiplet for the CH group attached to the nitrogen around 4.7-5.0 ppm). The pyrazole ring protons at the C3 and C5 positions will appear as distinct singlets in the aromatic region (typically between 7.5 and 8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the cyclopentyl group and three distinct signals for the pyrazole ring carbons. The carbon bearing the bromine atom (C4) will be shifted downfield.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Visualization of Synthetic Workflows
To further clarify the synthetic strategies, the following diagrams illustrate the workflows for each route.
Caption: Workflow for the direct N-alkylation of 4-bromopyrazole.
Caption: Workflow for the one-pot synthesis of this compound.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Direct N-Alkylation) is a strong choice when cost and the availability of starting materials are primary concerns . However, researchers must be prepared to address the potential challenge of regioisomer formation and may need to invest time in optimizing reaction conditions and purification methods to achieve high purity of the desired N1-isomer.
-
Route 2 (One-Pot Synthesis) is highly recommended when regiocontrol and operational simplicity are paramount . While the starting cyclopentylhydrazine may be more expensive, the potential for higher yields of the desired isomer and a more streamlined workflow can offset this cost, particularly in a research and development setting where time and purity are critical.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research team, including budget, timeline, available expertise, and the required scale of the synthesis. This guide provides the foundational knowledge and experimental framework to make an informed decision and successfully synthesize this compound for your drug discovery and development endeavors.
References
A Senior Application Scientist's Guide to Green Chemistry in Pyrazole Synthesis
A Comparative Analysis of Modern, Sustainable Methodologies
The pyrazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of blockbuster drugs like the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil. The escalating demand for pyrazole-containing active pharmaceutical ingredients (APIs) necessitates a critical evaluation of their synthetic routes, not just for efficiency and yield, but for environmental sustainability. Traditional pyrazole syntheses, such as the classic Knorr reaction, often involve prolonged heating in volatile organic solvents, leading to significant energy consumption and waste generation.
This guide provides a comprehensive comparison of green chemistry approaches for pyrazole synthesis, designed for researchers, scientists, and drug development professionals. We will move beyond a simple listing of methods to provide a deep, evidence-based analysis of their performance, supported by experimental data. This document is structured to offer actionable insights, explaining the mechanistic causality behind experimental choices and providing detailed, field-proven protocols.
The Shift Towards Greener Synthetic Pathways
The principles of green chemistry call for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyrazole synthesis, this translates to leveraging alternative energy sources, minimizing or eliminating solvents, and employing recyclable catalysts. This guide will focus on a direct comparison of four key green methodologies:
-
Microwave-Assisted Organic Synthesis (MAOS)
-
Ultrasound-Assisted Synthesis
-
Solvent-Free (Mechanochemical) Synthesis
-
Heterogeneous Catalysis
We will evaluate these techniques against conventional heating methods, using key performance indicators such as reaction time, temperature, yield, and catalyst reusability.
Section 1: Microwave-Assisted Organic Synthesis (MAOS) - Speed and Efficiency
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. Unlike conventional heating which relies on conduction and convection, microwaves couple directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. This often results in dramatic reductions in reaction times and improved yields.[1]
Causality Behind Experimental Choices: The choice of a polar solvent is crucial in MAOS to ensure efficient absorption of microwave energy. The sealed-vessel technology used in modern microwave reactors allows for temperatures to be reached that are well above the solvent's boiling point, significantly accelerating reaction rates.
Comparative Performance Data: Synthesis of Phenyl-1H-Pyrazoles
A direct comparison between conventional heating and microwave-assisted synthesis for a series of phenyl-1H-pyrazoles highlights the clear advantages of MAOS.[1]
| Method | Temperature (°C) | Time | Power (W) | Yield Range (%) |
| Conventional Heating | 75 | 2 hours | N/A | 72 - 90 |
| Microwave-Assisted | 60 | 5 minutes | 50 | 91 - 98 |
Experimental Protocol: Microwave-Assisted Synthesis of Phenyl-1H-Pyrazoles[1]
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine the appropriate 1,3-dicarbonyl compound (1 mmol) and the corresponding phenylhydrazine hydrochloride (1.2 mmol).
-
Solvent Addition: Add 3 mL of ethanol to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Set the temperature to 60°C, the power to 50 W, and the reaction time to 5 minutes.
-
Work-up: After the reaction is complete and the vessel has cooled, the resulting precipitate is collected by vacuum filtration, washed with cold ethanol, and dried to yield the pure pyrazole product.
Workflow for Microwave-Assisted Pyrazole Synthesis
Caption: A typical workflow for the microwave-assisted synthesis of pyrazoles.
Section 2: Ultrasound-Assisted Synthesis - Energy-Efficient and Mild Conditions
Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and reaction rates, often at ambient bulk temperatures.[2][3]
Causality Behind Experimental Choices: Sonication can be particularly effective for heterogeneous reactions as it can disrupt the crystal lattice of solid reactants and clean the surface of catalysts, thereby increasing the reactive surface area. The use of a liquid medium is necessary to transmit the ultrasonic waves.
Experimental Protocol: Ultrasound-Assisted Synthesis of 1,3,5-Triaryl-2-pyrazolines[3]
-
Reactant Preparation: In a flask, dissolve the chalcone (1 mmol) and hydrazine hydrate or phenylhydrazine (1.2 mmol) in ethanol.
-
Sonication: Place the flask in an ultrasonic bath and irradiate the mixture at room temperature for the time specified by reaction monitoring (typically 1-6 minutes).
-
Product Isolation: Upon completion of the reaction (monitored by TLC), the product often precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried.
Section 3: Solvent-Free Synthesis - The Pinnacle of Green Chemistry
Solvent-free, or mechanochemical, synthesis involves the grinding of solid reactants together, often with a catalytic amount of a solid or liquid additive. This method eliminates the need for bulk solvents, drastically reducing waste and simplifying product work-up.[4]
Causality Behind Experimental Choices: The mechanical energy from grinding induces reactions by bringing reactants into close contact and creating defects in their crystal lattices. This can lead to the formation of eutectic mixtures or amorphous phases with enhanced reactivity.
Comparative Performance Data: Synthesis of Pyrazoles from Bischalcones
| Method | Reaction Time | Yield (%) |
| Conventional (Reflux) | 16 - 18 hours | Good |
| Microwave (Solvent-Free) | 6 - 8 minutes | Slightly Higher |
Experimental Protocol: Solvent-Free Microwave-Assisted Synthesis of Pyrazoles from Bischalcones[4]
-
Reactant Mixture: In a microwave-safe vessel, mix the bis-chalcone (1 mmol), hydrazine hydrate (1 g), and neutral alumina.
-
Microwave Irradiation: Irradiate the solvent-free mixture in a microwave reactor at 800 W for 6-8 minutes.
-
Purification: After cooling, the solid product is purified by recrystallization from ethanol.
Section 4: Heterogeneous Catalysis - Designing for Reusability
A key principle of green chemistry is the use of catalysts to enhance reaction efficiency. Heterogeneous catalysts, which are in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and cost.
Causality Behind Experimental Choices: Solid acid catalysts like montmorillonite K10, or metal-based catalysts on a solid support, provide active sites for the condensation reaction to occur. Their reusability is a major advantage over homogeneous catalysts which are often difficult to separate from the product.
Performance and Reusability Data for Heterogeneous Catalysts
-
Nickel-Based Catalyst: A heterogeneous nickel-based catalyst has been shown to be effective for the one-pot synthesis of pyrazoles at room temperature. The catalyst was successfully reused for up to seven cycles without significant loss of activity.[5]
-
Graphene Oxide (GO): In a microwave-assisted synthesis of pyrazol-5-ol derivatives, graphene oxide was used as a recyclable catalyst. It was reused for five consecutive cycles with only a marginal decrease in yield (from 98% to 85%).[6]
-
[Ce(L-Pro)2]2(Oxa): This cerium-based heterogeneous catalyst was used for pyrazole synthesis at room temperature and could be recovered and reused for three cycles with a slight decrease in yield.[7][8]
Experimental Protocol: Heterogeneous Nickel-Catalyzed Synthesis of Pyrazoles[5]
-
Initial Reaction: In a round-bottom flask, charge acetophenone (0.1 mol), hydrazine (0.1 mol), the solid nickel-based heterogeneous catalyst (10 mol%), and ethanol (10 mL).
-
Stirring: Stir the mixture for 30 minutes.
-
Aldehyde Addition: Add benzaldehyde dropwise to the reaction mixture and continue stirring for 3 hours at room temperature.
-
Work-up: After the reaction is complete, the catalyst is separated by filtration. The filtrate is concentrated, and the crude product is purified.
-
Catalyst Recycling: The recovered catalyst is washed, dried, and can be used for subsequent reactions.
Logical Framework of Green Pyrazole Synthesis
Caption: The relationship between green chemistry principles and the applied synthetic methodologies for pyrazole production.
Conclusion and Future Outlook
The evidence presented in this guide overwhelmingly supports the adoption of green chemistry approaches for pyrazole synthesis. Microwave-assisted and ultrasound-assisted methods offer remarkable improvements in reaction times and yields, while solvent-free mechanochemistry represents a paradigm shift in reducing chemical waste. Furthermore, the development of robust and recyclable heterogeneous catalysts is paving the way for more economically viable and environmentally benign large-scale production.
For researchers and drug development professionals, the choice of synthetic method will depend on the specific molecular target, available equipment, and scalability requirements. However, it is clear that green methodologies are no longer niche alternatives but are becoming the new standard for efficient and responsible chemical synthesis. The continued innovation in this field will undoubtedly lead to even more sustainable and powerful tools for accessing the vital pyrazole scaffold.
References
- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. theaspd.com [theaspd.com]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. [Ce(l-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: synthesis of pyrazoles under mild reaction conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Establishing the Structure-Activity Relationship of 4-Bromo-1-cyclopentylpyrazole Analogs: A Strategic Guide for Kinase Inhibitor Discovery
For researchers and medicinal chemists navigating the complex landscape of kinase inhibitor development, the pyrazole scaffold represents a privileged core, consistently appearing in clinically successful drugs.[1][2] The specific scaffold, 4-Bromo-1-cyclopentylpyrazole, offers a unique combination of features: the bromine atom at the 4-position can serve as a key interaction point or a synthetic handle for further diversification, while the N1-cyclopentyl group provides a desirable lipophilic profile that can influence cell permeability and target engagement.[3]
This guide provides a comprehensive framework for systematically exploring the Structure-Activity Relationship (SAR) of this compound analogs. Instead of a rigid protocol, we present a strategic workflow, from the rational design of a focused compound library to detailed experimental methodologies and data interpretation, empowering researchers to unlock the therapeutic potential of this promising chemical series.
The Strategic Importance of the this compound Scaffold
The design of this scaffold is rooted in established medicinal chemistry principles. The pyrazole core is a well-documented bioisostere for other aromatic systems and can engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases.[4] The bromine atom at the C4 position can act as a hydrogen bond acceptor or participate in halogen bonding, a non-covalent interaction of growing importance in drug design for enhancing affinity and selectivity. The N1-cyclopentyl group is a common substituent in kinase inhibitors, often occupying a hydrophobic pocket and contributing to favorable pharmacokinetic properties.[5][6]
Our objective is to systematically probe the chemical space around this core to identify analogs with potent and selective kinase inhibitory activity. This will be achieved by introducing diverse substituents at the C3 and C5 positions of the pyrazole ring and evaluating their impact on biological activity.
Designing a Focused Library of Analogs
A successful SAR campaign begins with the thoughtful design of a focused library of analogs. The following substitution strategy is proposed to systematically explore the chemical space around the this compound core.
Figure 1: Proposed diversification strategy for the this compound scaffold.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of the proposed analogs. These are intended as robust starting points and may require optimization for specific substrates and targets.
Synthesis of this compound Analogs
The synthesis of the target compounds can be achieved through a multi-step sequence, with the Knorr pyrazole synthesis being a key transformation.[7]
Figure 2: General synthetic workflow for this compound analogs.
Step-by-Step Protocol for a Representative Suzuki Coupling Reaction:
-
To a microwave vial, add the 3-substituted-4-bromo-1-cyclopentylpyrazole (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a suitable solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the final compound.
Biological Evaluation: Kinase Inhibition Assays
To determine the inhibitory activity of the synthesized analogs, a panel of relevant kinases should be selected based on the therapeutic area of interest (e.g., oncology, inflammation). Both biochemical and cellular assays are crucial for a comprehensive understanding of the compounds' effects.
Biochemical Kinase Assay (e.g., TR-FRET Assay):
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for measuring kinase activity.
-
Prepare a reaction buffer containing the kinase, a biotinylated substrate peptide, and ATP.
-
Add the test compound at various concentrations to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).
-
Calculate the ratio of the two emission signals, which is proportional to the amount of phosphorylated substrate.
-
Determine the IC₅₀ values by plotting the TR-FRET ratio against the compound concentration.
Cellular Target Engagement Assay (e.g., NanoBRET™ Assay):
To confirm that the compounds inhibit the target kinase within a cellular environment, a target engagement assay such as NanoBRET™ is recommended.
-
Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Culture the cells overnight to allow for protein expression.
-
Harvest and resuspend the cells in assay medium.
-
Add the test compound at various concentrations to the cells in a white 384-well plate.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase.
-
Incubate at 37 °C for a specified time (e.g., 2 hours).
-
Add the Nano-Glo® substrate to measure NanoLuc® luminescence.
-
Read both the donor (luminescence) and acceptor (fluorescence) signals.
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
A decrease in the BRET ratio indicates displacement of the tracer by the test compound, confirming target engagement.
-
Determine the IC₅₀ values from the concentration-response curve.
Data Presentation and SAR Analysis
The experimental data should be compiled into a clear and concise table to facilitate SAR analysis.
Table 1: Representative SAR Data for this compound Analogs
| Compound ID | R³ Substituent | R⁵ Substituent | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (B/A) |
| 1a | Phenyl | H | 50 | 500 | 10 |
| 1b | 4-Fluorophenyl | H | 25 | 600 | 24 |
| 1c | 2-Pyridyl | H | 75 | 450 | 6 |
| 1d | Methyl | H | 500 | >10000 | >20 |
| 2a | Phenyl | Methyl | 100 | 800 | 8 |
Key SAR Insights from Hypothetical Data:
-
Influence of R³ Substituent: Aromatic substituents at the R³ position appear to be crucial for potent inhibitory activity, likely through π-π stacking interactions in the kinase active site. The introduction of a fluorine atom on the phenyl ring (Compound 1b ) enhances potency, possibly due to favorable electronic interactions or improved binding site occupancy. Replacing the phenyl ring with a pyridine (Compound 1c ) results in a slight decrease in potency, suggesting that the specific electronics and hydrogen bonding capabilities of the heteroaromatic ring are important. Aliphatic substituents at R³ (Compound 1d ) are poorly tolerated, leading to a significant loss of activity.
-
Influence of R⁵ Substituent: The introduction of a methyl group at the R⁵ position (Compound 2a ) leads to a decrease in potency compared to the unsubstituted analog (Compound 1a ). This suggests that this position may be sterically constrained within the active site of the target kinase.
Comparison with Alternative Scaffolds
The performance of the this compound analogs should be benchmarked against known kinase inhibitors targeting the same kinase family. For instance, if targeting Janus Kinases (JAKs), a comparison with approved drugs like Tofacitinib or Ruxolitinib would be relevant.[1][8]
Table 2: Comparison with Reference Kinase Inhibitors
| Compound | Scaffold | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| Compound 1b | This compound | 25 | 600 |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 5 | 100 |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | 3 | 150 |
This comparative analysis provides context for the potency and selectivity of the novel analogs and helps guide further optimization efforts.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to establishing the SAR of this compound analogs as potential kinase inhibitors. By following this workflow, researchers can efficiently navigate the early stages of drug discovery, from rational design and synthesis to comprehensive biological evaluation. The insights gained from the initial SAR studies will be instrumental in guiding the optimization of lead compounds with improved potency, selectivity, and drug-like properties, ultimately paving the way for the development of novel therapeutics. The versatility of the pyrazole scaffold, combined with the strategic placement of the bromo and cyclopentyl groups, makes this an exciting area for further investigation.
References
- 1. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities | MDPI [mdpi.com]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-cyclopentylpyrazole
Hazard Identification and Risk Assessment: Know Your Chemical
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. Based on data from similar compounds, 4-Bromo-1-cyclopentylpyrazole should be treated as a hazardous substance.[1][2] The presence of a carbon-bromine bond classifies it as a halogenated organic compound, placing it under specific environmental regulations.[3][4]
Table 1: Physicochemical Properties and Inferred Hazards
| Property | Value / Classification | Rationale & Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₁₁BrN₂ | Deduced from structure |
| Molecular Weight | 215.09 g/mol | Calculated |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Inferred from structurally similar compounds like 4-Bromo-1-cyclopropyl-1H-pyrazole and 4-Bromopyrazole.[1][2] |
| Waste Classification | Halogenated Organic Hazardous Waste | Presence of a carbon-halogen bond. Regulated under the Resource Conservation and Recovery Act (RCRA).[3][4][5] |
The primary hazards—oral toxicity, skin and eye irritation, and respiratory irritation—necessitate careful handling to minimize exposure during routine laboratory use and the disposal process.[1][6]
Pre-Disposal: Safety and Handling Imperatives
Proper disposal begins with safe handling during the chemical's active lifecycle. Adherence to the following protocols minimizes immediate risks and prevents unintended environmental release.
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. Before handling this compound, ensure the following are worn:
-
Eye Protection : Chemical safety goggles or a full-face shield are mandatory to protect against splashes that can cause serious eye irritation.[7]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A standard laboratory coat should be worn to prevent skin contact.[8]
-
Respiratory Protection : All handling of the solid or solutions should be performed within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors, which may cause respiratory irritation.[6][8]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is critical.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[6]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][9]
-
Ingestion : If the chemical is swallowed, call a poison control center or doctor immediately. Rinse the mouth with water. Do not induce vomiting unless directed to do so by medical personnel.
-
Spill Cleanup : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). The spilled chemical and any absorbent material used for cleanup are considered hazardous waste and must be disposed of accordingly.[10]
Core Directive: Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. Disposal into sanitary sewer systems or regular trash is strictly prohibited.[11][12] The following step-by-step protocol ensures compliance and safety.
Step 1: Waste Characterization and Segregation
The foundational step is to correctly identify the waste. This compound is a halogenated organic waste .[4] This classification is critical because mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[12]
-
Action : Designate a specific waste container for "Halogenated Organic Solvents/Solids."
-
Causality : Halogenated wastes require high-temperature incineration at specialized facilities to prevent the formation of toxic dioxins and furans.[4] Segregation ensures that non-halogenated wastes, which can often be recycled as fuel, are not contaminated.[12]
Step 2: Container Selection and Labeling
The integrity of the waste containment system is paramount to prevent leaks and ensure proper handling.
-
Action : Select a container made of a material chemically compatible with the waste (e.g., glass or high-density polyethylene for solids or solutions). The container must have a secure, leak-proof screw cap.[5][13]
-
Labeling : As soon as the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" and a clear identification of the contents (e.g., "Waste this compound," or "Halogenated Organic Waste").[14][15] The label should also include the primary hazards (e.g., "Irritant," "Toxic").[14]
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13][14]
-
Action : Place the labeled waste container in a designated SAA, which must be under the direct control of laboratory personnel.[5] Use secondary containment (e.g., a chemical-resistant tray or bucket) to contain any potential leaks.
-
Procedure :
-
Keep the waste container securely capped at all times, except when adding waste.[13][15]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[5]
-
Store incompatible waste streams separately. For example, do not store halogenated waste in the same secondary containment as strong acids or bases.[13]
-
Maintain a log sheet for the container, documenting the chemical name and approximate quantity of everything added.[4]
-
Step 4: Arranging for Final Disposal
The final step is the transfer of the waste to a licensed disposal facility.
-
Action : Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Rationale : The U.S. Environmental Protection Agency (EPA) and local authorities mandate that hazardous waste be transported, treated, and disposed of by permitted facilities to ensure environmental protection.[5][11] Improper disposal can lead to significant legal and financial penalties.[11]
Disposal Workflow Diagram
The following diagram illustrates the compliant disposal pathway for this compound from the laboratory bench to its final disposition.
Caption: Compliant disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a multi-step process that demands diligence and a thorough understanding of chemical hazards and regulatory requirements. By integrating the principles of hazard assessment, proper segregation, secure containment, and licensed final disposal, researchers can ensure that their vital work does not come at the cost of safety or environmental integrity. This protocol serves as a trusted guide to uphold that commitment.
References
- 1. 4-Bromo-1-cyclopropyl-1H-pyrazole | C6H7BrN2 | CID 52142099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. danielshealth.com [danielshealth.com]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
